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Core Science & Biosynthesis

Foundational

What is the role of N-α-Z-N-ε-Boc-L-lysine methyl ester in orthogonal protection strategies

Executive Summary In the synthesis of complex, highly modified peptides, trifunctional amino acids such as lysine present significant challenges due to their highly reactive side-chain amines. Achieving precise, site-spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex, highly modified peptides, trifunctional amino acids such as lysine present significant challenges due to their highly reactive side-chain amines. Achieving precise, site-specific modifications—such as branching, cyclization, or fluorophore conjugation—requires a robust orthogonal protection strategy. N-α-Z-N-ε-Boc-L-lysine methyl ester serves as a master template for such strategies, providing three independently addressable protective groups: the benzyloxycarbonyl (Z) group at the N-α position, the tert-butyloxycarbonyl (Boc) group at the N-ε side chain, and a methyl ester at the C-terminus. This whitepaper details the mechanistic causality, chemical properties, and self-validating experimental protocols associated with this critical building block.

The Anatomy of Orthogonality in Lysine Derivatives

Orthogonality in peptide chemistry refers to the ability to selectively remove one protecting group without compromising the integrity of others present in the same molecule [1]. For lysine, which possesses an α-amino group, a carboxyl group, and an ε-amino group, true orthogonality is paramount.

N-α-Z-N-ε-Boc-L-lysine methyl ester achieves this through distinct chemical susceptibilities:

  • N-α-Benzyloxycarbonyl (Z) Group: Cleaved primarily via catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HF, HBr/AcOH). It is highly stable to mildly acidic or basic conditions.

  • N-ε-tert-Butyloxycarbonyl (Boc) Group: Highly acid-labile. It is selectively cleaved using moderate acids like 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM), while remaining completely stable to catalytic hydrogenolysis and basic conditions [1].

  • C-terminal Methyl Ester: Cleaved via basic hydrolysis (saponification) using reagents like LiOH or NaOH, remaining stable under both acidic and hydrogenolytic conditions.

Table 1: Orthogonal Cleavage Matrix
Protecting GroupChemical NatureCleavage ReagentStability Profile
N-α-Z UrethaneH₂/Pd-C, HF, HBr/AcOHStable to mild acid (TFA) and mild base.
N-ε-Boc Urethane50% TFA in DCM, HCl/DioxaneStable to H₂/Pd-C, bases, and nucleophiles.
C-OMe EsterLiOH, NaOH (aq)Stable to TFA, H₂/Pd-C.

Mechanistic Pathways and Workflows

The true power of N-α-Z-N-ε-Boc-L-lysine methyl ester lies in the sequential, controlled unmasking of its functional groups. By exploiting the mechanistic differences between acidolysis, hydrogenolysis, and saponification, researchers can construct complex architectures.

OrthogonalDeprotection Start N-α-Z-N-ε-Boc-L-lysine methyl ester Path1 Acidolysis (50% TFA) Cleaves N-ε-Boc Start->Path1 Path2 Hydrogenolysis (H2/Pd-C) Cleaves N-α-Z Start->Path2 Path3 Saponification (LiOH) Cleaves C-OMe Start->Path3 Prod1 N-α-Z-L-lysine methyl ester Path1->Prod1 Prod2 N-ε-Boc-L-lysine methyl ester Path2->Prod2 Prod3 N-α-Z-N-ε-Boc-L-lysine Path3->Prod3

Caption: Orthogonal deprotection pathways of N-α-Z-N-ε-Boc-L-lysine methyl ester.

Causality in Experimental Choices

The choice of Z over Fmoc at the N-α position in this specific construct is deliberate. While Fmoc is standard in solid-phase peptide synthesis (SPPS), its deprotection relies on basic secondary amines (e.g., piperidine), which can inadvertently cause premature ester hydrolysis or side reactions in highly electrophilic substrates [2]. The Z group, being removable by neutral hydrogenolysis, preserves base-sensitive moieties and provides a cleaner route for solution-phase synthesis of complex intermediates [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm the causality of the chemical transformation.

Protocol A: Selective N-ε-Boc Deprotection (Acidolysis)

Objective: Unmask the side-chain amine for conjugation while preserving the N-α-Z and C-OMe groups.

  • Preparation: Dissolve 1.0 mmol of N-α-Z-N-ε-Boc-L-lysine methyl ester in 5 mL of anhydrous Dichloromethane (DCM).

  • Reaction: Cool the solution to 0°C. Dropwise, add 5 mL of Trifluoroacetic Acid (TFA). Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

    • Causality: The low initial temperature prevents exothermic runaway and potential ester cleavage. The tert-butyl cation generated is volatile (as isobutylene) or scavenged, driving the reaction forward [1].

  • Evaporation & Neutralization: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1). The starting material should be absent. Spray with Ninhydrin; the product spot must turn deep purple/blue upon heating, confirming the presence of a free primary amine. LC-MS should show the expected mass [M+H]+ corresponding to N-α-Z-L-lysine methyl ester.

Protocol B: Selective C-Terminal Hydrolysis (Saponification)

Objective: Unmask the carboxylic acid for peptide coupling while preserving the N-α-Z and N-ε-Boc groups.

  • Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of a THF/MeOH/H2O (2:1:1) mixture.

  • Reaction: Add 1.2 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at room temperature for 2-4 hours.

    • Causality: LiOH is a mild base that effectively hydrolyzes methyl esters without disrupting the urethane linkages of the Z or Boc groups.

  • Workup: Evaporate the organic solvents. Dilute the aqueous layer with water and wash with diethyl ether to remove organic impurities. Acidify the aqueous layer to pH ~3 using 1M HCl at 0°C. Extract the product into Ethyl Acetate (3 x 15 mL).

  • Validation Checkpoint: LC-MS must confirm the loss of 14 Da (loss of CH2 from the methyl ester). The product should be Ninhydrin-negative (amines remain protected).

Conclusion

N-α-Z-N-ε-Boc-L-lysine methyl ester is a cornerstone reagent in advanced peptide chemistry. By leveraging the distinct chemical susceptibilities of the Z, Boc, and methyl ester groups, researchers can execute highly complex, multi-step syntheses with precision. Understanding the mechanistic causality behind these orthogonal protections ensures that synthetic workflows remain robust, scalable, and free from cross-reactivity.

References

  • eScholarship. "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK". University of California. Available at:[Link]

  • Pharmaceutical Society of Japan. "A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine". Chem. Pharm. Bull. Available at: [Link]

Exploratory

The Synthetic Cornerstone: A Technical Guide to N-α-Z-N-ε-Boc-L-lysine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis and drug discovery, the precision of each molecular building block is paramount. Among these, the orthogonally p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug discovery, the precision of each molecular building block is paramount. Among these, the orthogonally protected amino acid derivative, N-α-Z-N-ε-Boc-L-lysine methyl ester, stands out as a critical component. Its unique structural arrangement, featuring a benzyloxycarbonyl (Z) group protecting the alpha-amino group, a tert-butyloxycarbonyl (Boc) group on the epsilon-amino group, and a methyl ester at the C-terminus, offers strategic advantages in the controlled, stepwise assembly of complex peptide chains. This guide provides an in-depth exploration of its chemical structure, physical properties, and practical applications, offering field-proven insights for its effective utilization in research and development.

Molecular Architecture and Physicochemical Profile

N-α-Z-N-ε-Boc-L-lysine methyl ester, also known as Z-L-Lys(Boc)-OMe, is a derivative of the essential amino acid L-lysine. The strategic placement of the Z and Boc protecting groups allows for selective deprotection, a cornerstone of modern peptide synthesis. The Z group is typically removed under hydrogenolysis conditions, while the Boc group is labile to mild acids. This orthogonality is crucial for directing the formation of peptide bonds at specific sites and for the synthesis of branched peptides or the incorporation of modifications on the lysine side chain.[1] The methyl esterification of the C-terminus enhances its solubility in organic solvents commonly used in peptide synthesis.[]

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource(s)
Synonyms Z-L-Lys(Boc)-OMe, N-α-Cbz-N-ε-Boc-L-lysine methyl ester[3]
CAS Number 2389-49-3[3]
Molecular Formula C₂₀H₃₀N₂O₆[3]
Molecular Weight 394.5 g/mol [3]
Appearance White to off-white powder[3]
Melting Point Estimated 63-70 °C (based on D-isomer)
Optical Rotation [α]²⁵/D = -14.6 ± 1° (c=1 in MeOH)[3]
Solubility Soluble in methanol, DMF, and other organic solvents.[4]

The Strategic Importance in Synthesis: A Conceptual Workflow

The utility of N-α-Z-N-ε-Boc-L-lysine methyl ester lies in its ability to be selectively deprotected, enabling the precise elongation of a peptide chain. The following diagram illustrates a conceptual workflow for its use in peptide synthesis.

G A N-α-Z-N-ε-Boc-L-lysine methyl ester B Selective N-α Deprotection (e.g., H₂/Pd-C) A->B Removal of Z group C H-L-Lys(Boc)-OMe B->C D Peptide Coupling (e.g., EDC, HOBt) C->D F Z-AA-L-Lys(Boc)-OMe D->F E N-protected Amino Acid E->D G Selective N-ε Deprotection (e.g., TFA) F->G Removal of Boc group H Z-AA-L-Lys-OMe G->H I Side-chain Modification or Peptide Branching H->I

Caption: A conceptual workflow illustrating the strategic use of Z-L-Lys(Boc)-OMe.

Synthesis of N-α-Z-N-ε-Boc-L-lysine Methyl Ester: An Experimental Protocol

The synthesis of N-α-Z-N-ε-Boc-L-lysine methyl ester is typically achieved through the esterification of its corresponding carboxylic acid, N-α-Z-N-ε-Boc-L-lysine (Z-Lys(Boc)-OH). The following protocol is adapted from established methodologies for the synthesis of similar amino acid esters.[5]

Materials:

  • N-α-Z-N-ε-Boc-L-lysine (Z-Lys(Boc)-OH)

  • Methanol (MeOH), anhydrous

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Methyl iodide (CH₃I)

  • Ethyl acetate (EtOAc)

  • Water (H₂O), deionized

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Salt Formation: Dissolve N-α-Z-N-ε-Boc-L-lysine (1.0 eq) in a mixture of methanol and water. Neutralize the solution by the dropwise addition of a 0.5M aqueous solution of cesium carbonate (1.0 eq) at room temperature with stirring.

  • Solvent Removal: Concentrate the resulting solution under reduced pressure to obtain a syrup. To remove residual water, dissolve the syrup in anhydrous DMF and concentrate under high vacuum. Repeat this azeotropic drying step.

  • Esterification: Dissolve the dried cesium salt in anhydrous DMF and add methyl iodide (1.1-1.5 eq). Stir the reaction mixture at room temperature overnight.

  • Work-up: Remove the DMF under high vacuum. Add deionized water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the organic extract sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-α-Z-N-ε-Boc-L-lysine methyl ester.

  • Final Product: The crude product can be further purified by silica gel column chromatography if necessary. The final product should be a white to off-white solid.

Application in Peptide Synthesis: A Standard Coupling Protocol

The true utility of N-α-Z-N-ε-Boc-L-lysine methyl ester is realized during its incorporation into a growing peptide chain. The following is a standard protocol for a solution-phase peptide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.[6]

Materials:

  • N-terminally protected amino acid or peptide (with a free carboxylic acid) (1.0 eq)

  • N-α-Z-N-ε-Boc-L-lysine methyl ester (after selective deprotection of the desired amino group) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (as required for neutralization)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

Procedure:

  • Reactant Dissolution: Dissolve the N-terminally protected amino acid/peptide and the deprotected N-α-Z-N-ε-Boc-L-lysine methyl ester in anhydrous DCM or DMF.

  • Activation: Add HOBt to the solution. Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC portion-wise to the stirred reaction mixture. If the amino component is a hydrochloride salt, add an equimolar amount of a non-nucleophilic base like DIPEA or NMM to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent used (DCM or EtOAc) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove unreacted reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude peptide can be purified by silica gel column chromatography.

The following diagram illustrates the key steps in the EDC/HOBt coupling reaction.

G cluster_0 Activation cluster_1 Coupling A N-Protected Amino Acid (R-COOH) C O-acylisourea intermediate A->C + B EDC B->C + E HOBt active ester C->E + HOBt - DCU D HOBt G Dipeptide (R-CO-NH-R') E->G + H₂N-R' F Deprotected Z-Lys(Boc)-OMe (H₂N-R') F->G +

Caption: Key steps in the EDC/HOBt mediated peptide coupling reaction.

Spectroscopic Characterization

The structure of N-α-Z-N-ε-Boc-L-lysine methyl ester can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the lysine backbone, the methyl ester (a singlet around 3.7 ppm), the Boc group (a singlet for the 9 protons around 1.4 ppm), and the Z group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic protons around 5.1 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the methyl ester, the urethane linkages of the Boc and Z groups, the aromatic carbons of the Z group, and the aliphatic carbons of the lysine side chain and the Boc group.

Conclusion

N-α-Z-N-ε-Boc-L-lysine methyl ester is a highly versatile and valuable building block for peptide chemists and drug development professionals. Its orthogonal protecting groups and enhanced solubility provide the necessary tools for the controlled and efficient synthesis of complex peptides with diverse functionalities. A thorough understanding of its chemical properties and the rationale behind its synthetic applications, as outlined in this guide, is essential for leveraging its full potential in advancing scientific research and the development of novel therapeutics.

References

  • PrepChem. (2023). Synthesis of Nα -Boc-Nε -Cbz-L-lysine methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for Polymer Chemistry. Retrieved from [Link]

  • Bednarek, M. A., & Bodanszky, M. (1983). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. International Journal of Peptide and Protein Research, 21(2), 196-202.
  • Bio-protocol. (2025). Peptide Synthesis. Retrieved from [Link]

  • Ishihara, H., et al. (2020). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Google Patents. (2021). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.
  • Francisco, C. G., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-1311.
  • Pattammattel, A., et al. (2013).
  • Royal Society of Chemistry. (2015). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 5(103), 84949-84955.
  • PubChem. (n.d.). Boc-lys(Z)-gly-ome. Retrieved from [Link]

  • SpectraBase. (n.d.). Boc-Lys-OH - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved from [Link]

Sources

Foundational

A Deep Dive into the Solubility of N-α-Z-N-ε-Boc-L-lysine Methyl Ester in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Discovery

N-α-Z-N-ε-Boc-L-lysine methyl ester, a cornerstone building block in modern peptide chemistry, offers a unique combination of orthogonal protection that is instrumental in the synthesis of complex peptides and peptidomimetics. The benzyloxycarbonyl (Z) group on the alpha-amine and the tert-butyloxycarbonyl (Boc) group on the epsilon-amine, coupled with the methyl ester at the C-terminus, provide a scaffold that is both stable and selectively deprotectable. However, the successful application of this and other protected amino acids in solution-phase synthesis, purification, and formulation is fundamentally governed by a critical, and often challenging, physicochemical property: its solubility.

This guide provides a comprehensive technical overview of the solubility of N-α-Z-N-ε-Boc-L-lysine methyl ester in a diverse range of polar and non-polar organic solvents. Moving beyond a simple list of solvents, this document delves into the molecular-level interactions that dictate solubility, offers a robust experimental framework for its quantitative determination, and provides field-proven insights to empower researchers in their experimental design and execution.

I. Physicochemical Properties and Their Influence on Solubility

The solubility of N-α-Z-N-ε-Boc-L-lysine methyl ester is a direct consequence of its molecular architecture. The interplay between the polar peptide backbone and the non-polar protecting groups creates a molecule with a distinct solubility profile.

  • Molecular Formula: C₂₀H₃₀N₂O₆[1]

  • Molecular Weight: 394.5 g/mol [1]

  • Appearance: White to off-white powder[1]

The key to understanding its solubility lies in dissecting the contributions of its constituent parts:

  • The Lysine Backbone: The inherent polarity of the amino acid backbone, with its amide linkages, provides sites for hydrogen bonding.

  • N-α-Benzyloxycarbonyl (Z) Group: This aromatic urethane is a bulky, hydrophobic group that significantly contributes to the non-polar character of the molecule.[2][3] It is stable to the acidic conditions used to remove the Boc group, a key feature of its utility in orthogonal synthesis strategies.[2][4]

  • N-ε-tert-Butyloxycarbonyl (Boc) Group: Another bulky and hydrophobic protecting group, the Boc group further masks the polarity of the lysine sidechain.[4] Its lability under acidic conditions is a cornerstone of many peptide synthesis strategies.[5]

  • C-terminal Methyl Ester: The methyl ester neutralizes the negative charge of the carboxylic acid, reducing the zwitterionic character of the parent amino acid and thereby increasing its solubility in organic solvents.

The combined effect of these bulky, non-polar protecting groups is a significant increase in the overall hydrophobicity of the molecule compared to unprotected lysine. This structural modification is by design, as it enhances solubility in the organic solvents commonly used in peptide synthesis.[1]

II. Qualitative and Quantitative Solubility Profile

Factors Influencing Solubility

The solubility of a protected amino acid like Z-Lys(Boc)-OMe is a classic example of the "like dissolves like" principle, governed by the balance of intermolecular forces between the solute and the solvent.

cluster_solute Z-Lys(Boc)-OMe cluster_solvent Solvent Solute Hydrophobic Groups (Z, Boc) Polar Groups (Amides, Esters) Solubility Solubility Solute->Solubility Intermolecular Forces Solvent Polarity Hydrogen Bonding Capacity Dielectric Constant Solvent->Solubility Solvation Energy

Caption: Key factors influencing the solubility of Z-Lys(Boc)-OMe.

Qualitative Solubility Summary:

Based on its structure, N-α-Z-N-ε-Boc-L-lysine methyl ester is expected to exhibit the following general solubility trends:

  • High Solubility: In polar aprotic solvents that can effectively solvate the polar backbone and interact with the hydrophobic protecting groups. Examples include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

  • Good to Moderate Solubility: In chlorinated solvents and some polar protic solvents. Examples include:

    • Dichloromethane (DCM)

    • Chloroform (CHCl₃)

    • Methanol (MeOH)[1]

    • Ethanol (EtOH)

  • Low to Insoluble: In non-polar aliphatic solvents and aqueous solutions. Examples include:

    • Hexanes

    • Ethyl Acetate (EtOAc)

    • Water

Quantitative Solubility Data:

Precise quantitative solubility data is best determined experimentally. However, for a closely related compound, Z-Lys(Boc)-OH , a solubility of 0.5 mmol/mL in DMF has been reported.[6] This provides a valuable starting point for estimating the solubility of the methyl ester derivative in this key solvent.

Table 1: Estimated and Reported Solubility of N-α-Z-N-ε-Boc-L-lysine Methyl Ester and Related Compounds

Solvent CategorySolventPredicted Solubility of Z-Lys(Boc)-OMeReported Solubility of Z-Lys(Boc)-OH
Polar Aprotic Dimethylformamide (DMF)High0.5 mmol/mL[6]
Dimethyl sulfoxide (DMSO)HighLikely High
Acetonitrile (ACN)Moderate-
Polar Protic Methanol (MeOH)Good to Moderate[1]-
Ethanol (EtOH)Moderate-
Chlorinated Dichloromethane (DCM)Good-
Non-Polar HexaneLow to Insoluble-
Aqueous WaterLow to Insoluble-

III. Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of N-α-Z-N-ε-Boc-L-lysine methyl ester in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy data.

Materials and Equipment:
  • N-α-Z-N-ε-Boc-L-lysine methyl ester (high purity)

  • Anhydrous organic solvents of interest (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

Experimental Workflow:

A 1. Preparation of Saturated Solution B 2. Equilibration A->B 24-48h at constant temp. C 3. Separation of Solid and Liquid Phases B->C Centrifugation & Filtration D 4. Quantification of Dissolved Solute C->D HPLC or UV-Vis E 5. Calculation of Solubility D->E Concentration vs. Standard Curve

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard solutions of N-α-Z-N-ε-Boc-L-lysine methyl ester in the solvent of interest at known concentrations.

    • Generate a standard curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of these solutions. This curve will be used to determine the concentration of the unknown saturated solution.

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of the desired organic solvent (e.g., 2 mL).

    • Add an excess amount of N-α-Z-N-ε-Boc-L-lysine methyl ester to each vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm solvent-compatible filter. This step is critical to remove any suspended microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your standard curve.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

    • Determine the concentration of the diluted sample using the previously generated standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

IV. Mechanistic Insights and Troubleshooting

A deeper understanding of the underlying principles of solubility can aid in solvent selection and troubleshooting.

The Role of Solvent Polarity and Hydrogen Bonding:
  • Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent for dissolving N-α-Z-N-ε-Boc-L-lysine methyl ester because they possess a high dielectric constant and are strong hydrogen bond acceptors. They can effectively solvate the polar amide backbone while their organic character interacts favorably with the hydrophobic Z and Boc groups.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While they can solvate the peptide backbone, their ability to solvate the large, non-polar protecting groups is less effective than that of polar aprotic solvents, leading to moderate solubility.

  • Non-Polar Solvents (Hexane): These solvents lack the ability to form hydrogen bonds and have a low dielectric constant. They cannot effectively solvate the polar regions of the molecule, resulting in poor solubility.

Troubleshooting Common Issues:
  • Incomplete Dissolution: If the compound does not fully dissolve, consider gentle warming or sonication to overcome kinetic barriers to dissolution. However, be mindful of potential degradation at elevated temperatures.

  • Precipitation Upon Standing: This may indicate that the solution was supersaturated or that the temperature has changed. Ensure that the equilibration time was sufficient and that the temperature is maintained throughout the experiment.

  • Inconsistent Results: This can arise from solvent evaporation, inaccurate temperature control, or insufficient equilibration time. Ensure all vials are tightly sealed and that the experimental parameters are carefully controlled.

V. Conclusion

The solubility of N-α-Z-N-ε-Boc-L-lysine methyl ester is a multifaceted property that is critical for its successful application in chemical synthesis and drug development. While its bulky, hydrophobic protecting groups render it highly soluble in polar aprotic solvents like DMF and DMSO, its solubility in other solvent systems can vary significantly. By understanding the interplay of molecular structure and solvent properties, and by employing robust experimental protocols for quantitative determination, researchers can confidently navigate the challenges of solubility and unlock the full potential of this versatile building block.

References

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 680215. [Link]

  • PubChem. (n.d.). Bis-N,n'-boc-L-lysine methyl ester. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. [Link]

  • Chehade, I. H., et al. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Houen, G. (1996). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 50, 68-70. [Link]

  • Houen, G. (1996). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 50, 68-70. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 103. [Link]

  • Iris Biotech GmbH. (n.d.). LYSINE. Retrieved from [Link]

Sources

Exploratory

Mechanism of selective deprotection for Z-Lys(Boc)-OMe in peptide synthesis

Orthogonal Deprotection Strategies in Peptide Synthesis: A Mechanistic Guide to Z-Lys(Boc)-OMe Executive Summary In complex peptide synthesis and peptidomimetic drug development, the precise control of reactive functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Deprotection Strategies in Peptide Synthesis: A Mechanistic Guide to Z-Lys(Boc)-OMe

Executive Summary

In complex peptide synthesis and peptidomimetic drug development, the precise control of reactive functional groups is paramount. The molecule Z-Lys(Boc)-OMe ( -benzyloxycarbonyl- -tert-butyloxycarbonyl-L-lysine methyl ester) serves as a quintessential model for orthogonal protecting group strategy. It features three distinct protecting groups—each governing a specific reactive site (the α -amine, the ϵ -amine, and the C-terminal carboxylate)—that can be selectively removed under mutually exclusive chemical conditions[1]. This whitepaper dissects the thermodynamic and kinetic causality behind these selective deprotections and provides self-validating experimental protocols for laboratory application.

The Orthogonality Matrix: Structural Anatomy and Reactivity

Orthogonality in organic synthesis dictates that a specific protecting group can be removed without altering the integrity of others present in the same molecule[2]. For Z-Lys(Boc)-OMe, the strategic selection of Z, Boc, and OMe groups creates a perfectly tri-orthogonal system.

Table 1: Quantitative & Qualitative Orthogonality Profile of Z-Lys(Boc)-OMe

Protecting GroupPositionDeprotection ReagentCleavage MechanismPrimary ByproductsOrthogonal Stability
Boc ϵ -AmineTFA / DCM (1:1)Acid-catalyzed SN​1 Isobutylene, CO2​ Stable to H2​ /Pd-C, LiOH[1]
Z (Cbz) α -Amine H2​ , 10% Pd/CCatalytic HydrogenolysisToluene, CO2​ Stable to TFA, LiOH[3]
OMe C-TerminusLiOH, THF/ H2​O Base-catalyzed SaponificationMethanolStable to TFA, H2​ /Pd-C

Mechanistic Causality: The "Why" Behind the Chemistry

The Acid-Labile Boc Group: SN​1 Cleavage Dynamics

The ϵ -amine is protected by a tert-butyloxycarbonyl (Boc) group, which is highly sensitive to moderate acids like Trifluoroacetic Acid (TFA)[4]. The selectivity of this cleavage is driven by carbocation stability. When TFA protonates the carbamate oxygen, it induces the heterolytic cleavage of the tert-butyl-oxygen bond via an SN​1 mechanism. This generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate that rapidly decarboxylates to release CO2​ and the free amine[5].

Causality of Selectivity: Why does TFA not cleave the Z group? The benzyloxycarbonyl (Z) group would require the formation of a primary benzyl cation. Under the moderate acidity of 50% TFA, the activation energy for this pathway is prohibitively high compared to the tert-butyl system. Z-group cleavage requires much harsher conditions (e.g., liquid HF or HBr/AcOH) that force an SN​2 -like displacement[1].

BocMechanism Start Boc-Protected Amine (Stable) Protonation Protonated Carbamate (Activated by TFA) Start->Protonation + TFA (H+) Cleavage C-O Bond Cleavage (Rate-Limiting Step) Protonation->Cleavage SN1 Pathway Products Carbamic Acid + t-Butyl Cation (Reactive Intermediates) Cleavage->Products Decarboxylation Decarboxylation (Releases CO2) Products->Decarboxylation Spontaneous Scavenger Quenched Isobutane (Trapped by TIS) Products->Scavenger + TIS (Hydride Donor) Final Free Amine TFA Salt (Target Product) Decarboxylation->Final + H+

Acid-catalyzed mechanism of Boc deprotection and tert-butyl cation scavenging.

The Hydrogenolysable Z Group: Surface-Mediated Cleavage

The α -amine is protected by a Z group, which is selectively removed via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and H2​ gas[3]. This is a heterogeneous surface reaction. The aromatic ring of the Z group π -coordinates to the palladium surface, bringing the benzylic C-O bond into direct proximity with surface-bound palladium hydrides. This spatial alignment lowers the activation energy for reductive cleavage, releasing toluene and CO2​ [6].

Causality of Selectivity: The Boc group lacks an aromatic π -system and cannot effectively coordinate to the palladium surface. Consequently, the aliphatic tert-butyl-oxygen bond remains completely inert to standard catalytic hydrogenation[7].

The Base-Labile Methyl Ester (OMe): Nucleophilic Acyl Substitution

The C-terminus is protected as a methyl ester, which is susceptible to base-catalyzed saponification using Lithium Hydroxide (LiOH). Hydroxide ions nucleophilically attack the ester carbonyl, forming a tetrahedral intermediate that collapses to expel methanol.

Causality of Selectivity: Both Boc and Z are carbamates. The nitrogen lone pair in a carbamate donates electron density into the carbonyl system via resonance, significantly reducing the electrophilicity of the carbonyl carbon. Thus, under mild basic conditions (0°C to RT), carbamates are kinetically stable against hydroxide attack, ensuring the selective hydrolysis of the ester.

Orthogonality Z_Lys_Boc_OMe Z-Lys(Boc)-OMe (Starting Material) TFA TFA / DCM (Acidic Cleavage) Z_Lys_Boc_OMe->TFA Selectively removes Boc H2_PdC H2, Pd/C (Hydrogenolysis) Z_Lys_Boc_OMe->H2_PdC Selectively removes Z LiOH LiOH / H2O (Saponification) Z_Lys_Boc_OMe->LiOH Selectively removes OMe Z_Lys_OMe Z-Lys-OMe (Boc Removed) TFA->Z_Lys_OMe Lys_Boc_OMe H-Lys(Boc)-OMe (Z Removed) H2_PdC->Lys_Boc_OMe Z_Lys_Boc_OH Z-Lys(Boc)-OH (OMe Removed) LiOH->Z_Lys_Boc_OH

Logic tree demonstrating the orthogonal deprotection pathways for Z-Lys(Boc)-OMe.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process quality control checks.

Protocol 1: Selective ϵ -Boc Deprotection

Objective: Isolate Z-Lys-OMe · TFA salt. Causality of Reagents: TFA acts as the proton source to initiate the SN​1 cleavage[4]. Triisopropylsilane (TIS) is added as a scavenger; it acts as a hydride donor to rapidly quench the highly electrophilic tert-butyl cation into volatile isobutane, preventing it from alkylating the Z-group's aromatic ring or other nucleophiles[8].

  • Dissolution: Dissolve 1.0 eq of Z-Lys(Boc)-OMe in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add 2.5% (v/v) TIS and 2.5% (v/v) deionized water to the solution. (Note: Water assists in quenching and stabilizing the carbamic acid intermediate prior to decarboxylation).

  • Acidification: Cool the flask to 0°C (to control the exothermic protonation) and add TFA dropwise until a 1:1 (v/v) TFA:DCM ratio is achieved[8].

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. The reaction must be vented to allow CO2​ gas to escape[5].

  • Validation (Self-Validating Step): Monitor by TLC (Hexanes/EtOAc). The starting material (UV active, Ninhydrin negative) should disappear, replaced by a baseline spot (UV active, Ninhydrin positive). Once complete, concentrate the mixture in vacuo.

  • Precipitation: Triturate the resulting oil with cold diethyl ether to precipitate the Z-Lys-OMe · TFA salt. Centrifuge, decant the ether (removing TIS and residual TFA), and dry under high vacuum.

Protocol 2: Selective α -Z Deprotection

Objective: Isolate H-Lys(Boc)-OMe. Causality of Reagents: 10% Pd/C provides the catalytic surface for hydrogenolysis[3]. Methanol is used as a polar protic solvent to solubilize the starting material and facilitate hydrogen transfer.

  • Dissolution: Dissolve 1.0 eq of Z-Lys(Boc)-OMe in HPLC-grade Methanol (0.1 M).

  • Inert Atmosphere: Purge the reaction flask with N2​ gas for 5 minutes. (Causality: Pd/C is highly pyrophoric in the presence of oxygen and methanol vapors; purging prevents combustion).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a stream of N2​ [6].

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Repeat three times to ensure complete displacement of N2​ . Stir vigorously at room temperature for 2–4 hours.

  • Validation (Self-Validating Step): Monitor by LC-MS. Look for the complete disappearance of the starting mass and the appearance of the [M−Z+H]+ peak (mass shift of -134 Da).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry out, as it may ignite). Concentrate the filtrate in vacuo to yield the free α -amine.

Protocol 3: Selective C-Terminal Saponification

Objective: Isolate Z-Lys(Boc)-OH. Causality of Reagents: LiOH provides the hydroxide nucleophile. A solvent mixture of THF/MeOH/ H2​O (3:1:1) is used because THF solubilizes the organic substrate, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to create a homogenous reaction mixture.

  • Dissolution: Dissolve 1.0 eq of Z-Lys(Boc)-OMe in the THF/MeOH/ H2​O solvent system.

  • Hydrolysis: Cool the solution to 0°C to prevent unwanted side reactions (such as racemization at the α -carbon). Add 1.2 eq of LiOH· H2​O in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature for an additional hour.

  • Validation (Self-Validating Step): Monitor by TLC. The starting material should be replaced by a more polar spot that remains at the baseline in non-polar solvent systems but moves in highly polar systems (e.g., DCM/MeOH/AcOH).

  • Workup: Evaporate the organic solvents (THF/MeOH) in vacuo. Dilute the aqueous residue with water and wash with Diethyl Ether to remove organic impurities.

  • Isolation: Acidify the aqueous layer to pH ~3 using 1M HCl. (Causality: This protonates the carboxylate, driving the product into the organic phase). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the pure carboxylic acid.

References

  • Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]

  • Title: Hydrogenolysis - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI URL: [Link]

  • Title: Use of Pd/sepiolite systems as hydrogenation catalysts Source: CDN Science Pub URL: [Link]

Sources

Foundational

A Technical Guide on the Stability of N-α-Z-N-ε-Boc-L-lysine Methyl Ester: Room Temperature vs. Refrigeration

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth technical analysis of the stability of N-α-Z-N-ε-Boc-L-lysine methyl es...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth technical analysis of the stability of N-α-Z-N-ε-Boc-L-lysine methyl ester, a critical building block in peptide synthesis and pharmaceutical research.[1][2] We will explore the chemical liabilities of this molecule and provide a framework for determining its long-term stability under different storage conditions, empowering you to ensure the quality and reliability of your research.

Understanding the Molecule: Structural Features and Inherent Liabilities

N-α-Z-N-ε-Boc-L-lysine methyl ester is a derivative of the amino acid lysine, featuring three key modifications that dictate its chemical behavior and stability:

  • N-α-benzyloxycarbonyl (Z or Cbz) group: This protecting group on the alpha-amine is known for its general robustness.[3] It is stable under both basic and mildly acidic conditions, making it a versatile choice in multi-step synthesis.[3][4] However, it is susceptible to cleavage by strong acids and, most notably, by catalytic hydrogenolysis.[3][5]

  • N-ε-tert-butyloxycarbonyl (Boc) group: Protecting the side-chain amine, the Boc group is stable to most bases and nucleophiles but is labile under acidic conditions.[6] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[6] The acidic nature of silica gel can even be sufficient to cause partial deprotection during chromatography.[6]

  • Methyl Ester (OMe): The C-terminal methyl ester can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield the corresponding carboxylic acid.[7][8][9] This reaction is generally slower at neutral pH.

Given these characteristics, the primary stability concerns for this molecule during storage are the potential for hydrolysis of the methyl ester and the acid-catalyzed cleavage of the Boc group. The Cbz group is generally considered stable under typical storage conditions.[]

Diagram of Potential Degradation Pathways

The following diagram illustrates the primary functional groups and the potential points of degradation under adverse storage conditions, such as exposure to moisture or acidic/basic contaminants.

Caption: Potential degradation pathways for the title compound.

Storage Conditions: A Comparative Analysis

The decision between room temperature and refrigerated storage hinges on mitigating the risks of chemical degradation and physical changes.

Storage ConditionPotential Risks & ConsiderationsRecommendations
Room Temperature (20-25°C) Increased Reaction Rates: Chemical degradation, such as hydrolysis, occurs faster at higher temperatures. Humidity: Ambient humidity can be a significant source of water, accelerating hydrolysis of the methyl ester.[11] Physical State: The compound is a white to off-white powder or solid.[1][11] Higher temperatures are unlikely to change its physical state but can accelerate degradation if moisture is present.Not recommended for long-term storage due to the increased risk of hydrolysis. Suitable only for short-term, in-use quantities, provided the container is tightly sealed with a desiccant.
Refrigeration (2-8°C) Reduced Reaction Rates: Lower temperatures significantly slow down the rate of potential degradation reactions.[] Moisture Condensation: A critical risk arises when removing the container from the refrigerator.[11] Opening a cold container in a warmer, humid lab environment will cause moisture to condense on the product.Recommended for long-term storage. [1] Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[11] Store in a tightly sealed container, preferably with a desiccant.
Freezer (≤ -15°C) Optimal for Long-Term Stability: Offers the best protection against chemical degradation.[2] Moisture Condensation: The risk of condensation upon removal is even greater than with refrigeration.The gold standard for archival or long-term storage. The same rule applies: always warm to room temperature before opening.

Designing a Stability-Indicating Study

To empirically determine the stability of a specific lot of this compound, a well-designed stability study is essential. This involves subjecting the compound to the conditions and analyzing its purity at set time points. A stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from all potential degradation products.[13][14]

Experimental Workflow

The following diagram outlines a comprehensive workflow for conducting a stability study.

Caption: Workflow for a comparative stability study.

Step-by-Step Methodology

1. Materials and Equipment:

  • N-α-Z-N-ε-Boc-L-lysine methyl ester (high purity lot)

  • Airtight, amber glass vials

  • Desiccant packs

  • Environmental chamber (for controlled room temperature/humidity)

  • Refrigerator (2-8°C)

  • HPLC system with UV or PDA detector[15]

  • LC-MS system for mass identification

  • NMR spectrometer

2. Protocol for Stability-Indicating HPLC Method: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[14] Reverse-phase HPLC (RP-HPLC) is the most common technique for this purpose.[13][16]

  • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This must be optimized to ensure separation of the parent peak from any earlier or later eluting impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm. A Photodiode Array (PDA) detector is ideal for assessing peak purity.[16]

  • Column Temperature: 30°C

3. Study Execution:

  • Time Zero (T=0) Analysis: Before beginning the study, perform a complete analysis of the starting material. This includes HPLC for purity, LC-MS to confirm mass, and ¹H NMR to confirm structure. This is your baseline.

  • Sample Preparation: Aliquot 20-50 mg of the compound into multiple vials for each storage condition and each time point. This prevents contamination of the bulk stock.

  • Storage: Place one set of vials in the refrigerator (2-8°C, protected from light) and the other set at room temperature (e.g., 25°C, also protected from light).

  • Time-Point Testing: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.

    • Crucially, allow the refrigerated vial to warm completely to room temperature before opening.

  • Analysis: Prepare a solution of known concentration (e.g., 1 mg/mL) and analyze by the validated HPLC method. Compare the purity (as a percentage of peak area) to the T=0 data. If significant degradation is observed (>1-2%), use LC-MS to identify the mass of the impurity peaks.

Interpreting the Results

Your data will likely show a clear trend. The samples stored at room temperature are expected to show a faster rate of degradation compared to the refrigerated samples.

Hypothetical Data Summary:

Time PointStorage ConditionPurity (% Area by HPLC)Major Degradant Identified (by LC-MS)
T=0 -99.8%-
3 Months Room Temperature98.5%N-α-Z-N-ε-Boc-L-lysine (from ester hydrolysis)
Refrigerated99.7%None detected
12 Months Room Temperature96.2%N-α-Z-N-ε-Boc-L-lysine
Refrigerated99.5%Trace of N-α-Z-N-ε-Boc-L-lysine

This hypothetical data illustrates that while the compound is relatively stable, measurable degradation via hydrolysis can occur at room temperature over several months. Refrigeration effectively halts this process, preserving the compound's integrity.

Best Practices for Handling and Use

To ensure the highest quality results in your experiments, follow these field-proven guidelines:

  • Purchase from Reputable Suppliers: Start with high-purity material. Check the Certificate of Analysis (CoA).

  • Implement a "First-In, First-Out" (FIFO) System: Use older stock before newly received batches to prevent degradation of containers and chemical integrity.[17]

  • Date All Vials: Mark containers with the date received and the date first opened.[18][19]

  • Use Small Aliquots: For daily use, weigh out a smaller working quantity into a separate vial rather than repeatedly accessing the main stock bottle. This minimizes exposure of the bulk material to atmospheric moisture.

  • Always Equilibrate Before Opening: As stressed previously, always allow cold containers to reach ambient temperature before breaking the seal.

By understanding the chemical nature of N-α-Z-N-ε-Boc-L-lysine methyl ester and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this vital reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Fiveable. (2025, August 15). Cbz: Organic Chemistry Study Guide.
  • Benchchem. (2025). Technical Support Center: Stability and Troubleshooting of Cbz-Protected Compounds.
  • BOC Sciences. CBZ-Amino Acids.
  • Case Western Reserve University. General Chemical Storage Rules.
  • University of Wisconsin–Madison. Chemical Storage.
  • Oregon State University. (2026, March). Chemical Storage Guidelines.
  • Environment, Health & Safety. How do I safely store chemicals in laboratory?
  • University of Kentucky. Chemical Compatibility and Storage.
  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?
  • PubMed. (2003, November 1). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry.
  • PubMed. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters.
  • Chem-Impex. Nα-Z-Nε-Boc-L-lysine methyl ester.
  • Organic Chemistry Portal. Methyl Esters.
  • Benchchem. (2025). Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • WuXi Biology. Alcohol Catalysis in Boc Protection of Primary Amines.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Veterian Key. (2017, April 21). Methods of Amino Acid Analysis.
  • Sigma-Aldrich. BOC-ON.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review.
  • BOC Sciences. CAS 133628-28-1 (Nα-Boc-Nε-Fmoc-L-lysine methyl ester).
  • PMC. (2024, July 26). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry.
  • Chem-Impex. Nα-Boc-L-lysine methyl ester hydrochloride.
  • Shimadzu. Analytical Methods for Amino Acids.
  • PubMed. (2024, April 30). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC.
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • Benchchem. (2026). A Technical Guide to the Solubility and Stability of Boc-Lys(Boc)-OSu.
  • PrepChem.com. Synthesis of Nα -Boc-Nε -Cbz-L-lysine methyl ester.
  • PMC. (2019, December 4). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids.
  • Organic Syntheses. (2015, June 4). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc.

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Exploratory

N-α-Z-N-ε-Boc-L-lysine methyl ester: A Technical Guide to Orthogonal Protection Strategies in Peptide Synthesis

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the synthetic bottleneck of site-specific modification. When synthesizing complex, branched, or cyclic peptides, or when...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the synthetic bottleneck of site-specific modification. When synthesizing complex, branched, or cyclic peptides, or when preparing stimuli-responsive cationic nanoparticles [1], the strategic use of protecting groups is paramount.

N-α-Z-N-ε-Boc-L-lysine methyl ester (commonly abbreviated as Z-Lys(Boc)-OMe) represents a masterclass in orthogonal protection. Because lysine is a trifunctional amino acid (containing an α-amino group, an ε-amino group, and a carboxylic acid), it requires a robust strategy to manipulate one functional group without compromising the others. This guide deconstructs the physicochemical properties, structural anatomy, and field-proven experimental workflows for utilizing this versatile building block.

Physicochemical Profiling & Identification

Before integrating any building block into a synthetic pipeline, its physical parameters must be verified to ensure proper handling, solubility, and reaction scaling. Below is the consolidated quantitative data for Z-Lys(Boc)-OMe [2] [3].

PropertyValue / Specification
Chemical Name N-α-Z-N-ε-Boc-L-lysine methyl ester
Synonyms Cbz-Lys(Boc)-OMe; (S)-methyl 2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate
CAS Number 2389-49-3
Molecular Formula C₂₀H₃₀N₂O₆
Molecular Weight 394.46 g/mol
Melting Point 62.5 – 63.5 °C
Boiling Point ~544.7 °C (at 760 mmHg)
Flash Point ~283.2 °C
Refractive Index 1.507

Structural Anatomy & The Orthogonal Triad

The true power of Z-Lys(Boc)-OMe lies in its "orthogonal triad"[4]. Orthogonality in peptide synthesis dictates that each protecting group can be removed under completely distinct chemical conditions without affecting the others.

  • The N-α Protection (Z / Cbz - Benzyloxycarbonyl):

    • Stability: Stable to mild acids (like TFA) and basic saponification.

    • Cleavage: Removed via catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).

  • The N-ε Protection (Boc - tert-Butyloxycarbonyl):

    • Stability: Stable to catalytic hydrogenation and basic saponification.

    • Cleavage: Removed via moderate-to-strong acids (e.g., Trifluoroacetic acid - TFA).

  • The C-Terminal Protection (OMe - Methyl Ester):

    • Stability: Stable to moderate acids and catalytic hydrogenation.

    • Cleavage: Removed via basic hydrolysis (saponification).

Orthogonal Deprotection Workflow

OrthogonalDeprotection Z_Lys Z-Lys(Boc)-OMe (Fully Protected) Z_Lys_OH Z-Lys(Boc)-OH (C-Terminus Free) Z_Lys->Z_Lys_OH Base Hydrolysis (LiOH, THF/H2O) H_Lys_OMe H-Lys(Boc)-OMe (N-α Free) Z_Lys->H_Lys_OMe Hydrogenolysis (H2, Pd/C) Z_Lys_NH2 Z-Lys-OMe (N-ε Free) Z_Lys->Z_Lys_NH2 Acid Cleavage (TFA/DCM)

Caption: Orthogonal deprotection pathways of Z-Lys(Boc)-OMe demonstrating selective functional group liberation.

Experimental Workflows: Site-Specific Deprotection Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . I have included the mechanistic causality behind the reagent choices and the specific analytical feedback loops required to verify the success of the reaction.

Protocol A: Selective C-Terminal Saponification (Yielding Z-Lys(Boc)-OH)

Objective: Liberate the carboxylic acid for subsequent peptide coupling while retaining N-α and N-ε protection.

  • Causality of Reagent Choice: We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). Stronger bases like NaOH increase the risk of racemization at the α-chiral center via an oxazolone intermediate or direct enolization. LiOH provides a milder, more controlled hydrolysis.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of Z-Lys(Boc)-OMe in a 3:1:1 mixture of THF:MeOH:H₂O (concentration ~0.2 M).

    • Chill the solution to 0 °C in an ice bath to further suppress racemization.

    • Add 1.5 eq of LiOH·H₂O in a single portion.

    • Stir at 0 °C for 1 hour, then allow it to warm to room temperature, stirring for an additional 2-3 hours.

    • Validation Step (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 1:1). The starting ester will migrate, while the newly formed carboxylate salt will remain at the baseline.

    • Once complete, concentrate the organic solvents in vacuo.

    • Acidify the aqueous layer to pH 3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc cleavage).

    • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield Z-Lys(Boc)-OH.

Protocol B: Selective N-ε Boc Deprotection (Yielding Z-Lys-OMe)

Objective: Expose the side-chain primary amine for branching, fluorophore conjugation, or cyclization.

  • Causality of Reagent Choice: Trifluoroacetic acid (TFA) selectively protonates the Boc carbamate, leading to the expulsion of gaseous isobutylene and carbon dioxide. Because the Z group and methyl ester are highly stable to TFA, perfect selectivity is achieved.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of Z-Lys(Boc)-OMe in Dichloromethane (DCM) to a concentration of 0.1 M.

    • Add an equal volume of TFA (creating a 50% v/v TFA/DCM solution).

    • Stir the reaction at room temperature for 1 hour.

    • Validation Step (Kaiser Test): Spot the reaction mixture on a TLC plate and apply Ninhydrin stain, followed by heating. The appearance of a deep blue/purple spot confirms the presence of the newly liberated primary ε-amine.

    • Co-evaporate the mixture with toluene (3x) in vacuo to remove residual TFA.

    • Precipitate the resulting Z-Lys-OMe·TFA salt using cold diethyl ether.

Protocol C: Selective N-α Z Deprotection (Yielding H-Lys(Boc)-OMe)

Objective: Unmask the α-amine for linear peptide chain elongation.

  • Causality of Reagent Choice: Catalytic hydrogenolysis utilizes Palladium on Carbon (Pd/C) and H₂ gas to specifically cleave the benzyl-oxygen bond of the Cbz group. The Boc group and the methyl ester lack this scissile benzylic bond and remain completely untouched.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of Z-Lys(Boc)-OMe in anhydrous Methanol (0.1 M).

    • Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert Argon atmosphere to prevent combustion.

    • Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times to ensure a pure H₂ atmosphere).

    • Stir vigorously at room temperature for 2-4 hours.

    • Validation Step (LC-MS): Pull a 10 µL aliquot, filter, and inject into LC-MS. The disappearance of the starting mass (m/z 395 [M+H]⁺) and the appearance of the product mass (m/z 261 [M+H]⁺) validates complete deprotection.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate in vacuo to yield H-Lys(Boc)-OMe.

References

Foundational

Understanding the Reactivity of Orthogonally Protected Lysine Derivatives: A Technical Guide for Advanced Peptide Synthesis & Bioconjugation

Executive Summary Lysine, characterized by its highly nucleophilic ϵ -amino group, is a critical node in the design of complex peptide architectures, including branched peptides, cyclic peptides, and antibody-drug conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysine, characterized by its highly nucleophilic ϵ -amino group, is a critical node in the design of complex peptide architectures, including branched peptides, cyclic peptides, and antibody-drug conjugates (ADCs). To achieve site-specific modifications without disrupting the growing peptide chain, researchers rely on orthogonal protecting groups. Orthogonality dictates that multiple protecting groups can be removed in any order, using completely distinct chemical mechanisms (e.g., mild acidolysis, transition-metal catalysis, or nucleophilic displacement) without cross-reactivity.

This technical guide explores the mechanistic causality behind the reactivity of orthogonally protected lysine derivatives (Alloc, Mtt, Dde) and provides validated, self-validating protocols for their application in solid-phase peptide synthesis (SPPS).

Mechanistic Profiling of Key Lysine Protecting Groups

In standard Fmoc-SPPS, the α -amino group is temporarily protected by the base-labile Fmoc group, while the global side-chain protecting groups (like Boc or tBu) are cleaved simultaneously with the resin linkage using strong acid (95% TFA). To modify the lysine side-chain on-resin, we must utilize protecting groups that survive both 20% piperidine and, in some cases, mild acid.

Alloc (Allyloxycarbonyl)

The Alloc group is cleaved via palladium-catalyzed allylic transfer. The mechanism relies on a Pd(0) catalyst (typically tetrakis(triphenylphosphine)palladium(0)) coordinating to the allyl double bond, forming a π -allyl-palladium(II) complex. This coordination induces decarboxylation and exposes the free amine 1[1]. Because this reaction is reversible, a nucleophilic scavenger like phenylsilane (PhSiH 3​ ) is strictly required to irreversibly trap the allyl cation, preventing the re-allylation of the newly freed lysine side chain [[2]](2].

Mtt (4-Methyltrityl)

The Mtt group is an acid-labile moiety designed for hyper-sensitivity. The presence of the electron-donating 4-methyl group stabilizes the resulting trityl carbocation during acidolysis. This structural feature allows Mtt to be cleaved using extremely mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) or 30% hexafluoroisopropanol (HFIP) 3[3]. These conditions are mild enough to leave standard Boc or tBu protecting groups completely intact, providing a perfect orthogonal window for selective deprotection 4[4].

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)

Dde is stable to standard Fmoc (piperidine) and Boc (TFA) deprotection conditions but is highly susceptible to the α -effect nucleophile hydrazine. The cleavage mechanism involves hydrazine attacking the electrophilic carbon of the Dde enamine, followed by cyclization to form a biologically inert pyrazole derivative. This cyclization acts as a thermodynamic sink, irreversibly releasing the free lysine amine .

Visualizing the Orthogonal Workflow

ReactivityMatrix Lysine Lysine Side Chain (ε-NH2) Fmoc Fmoc Base Labile (Piperidine) Lysine->Fmoc Protection Boc Boc Strong Acid Labile (95% TFA) Lysine->Boc Alloc Alloc Palladium Catalysis Lysine->Alloc Mtt Mtt Mild Acid Labile (1% TFA) Lysine->Mtt Dde Dde Hydrazine Labile Lysine->Dde

Orthogonal protecting groups for the lysine ε-amino group and their specific cleavage mechanisms.

Quantitative Deprotection Metrics

The following table summarizes the causal parameters and quantitative conditions required for the selective removal of lysine protecting groups.

Protecting GroupCleavage ReagentChemical MechanismScavenger / ByproductOrthogonal To
Alloc Pd(PPh 3​ ) 4​ , PhenylsilaneTransition Metal CatalysisPhenylsilane (Scavenger)Fmoc, Boc, Mtt, Dde
Mtt 1-2% TFA or 30% HFIPMild AcidolysisTIS (Scavenger)Fmoc, Alloc, Dde
Dde 2% HydrazineNucleophilic DisplacementPyrazole (Byproduct)Fmoc, Boc, Alloc, Mtt
Boc 95% TFAStrong AcidolysisWater/TIS (Scavengers)Fmoc, Alloc, Dde
Fmoc 20% PiperidineBase-catalyzed EliminationDibenzofulvene (Byproduct)Boc, Alloc, Mtt, Dde

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes a built-in analytical or visual check to confirm the success of the reaction before proceeding to the next synthetic step.

Protocol A: Palladium-Catalyzed Alloc Deprotection

Target: Selective removal of Alloc in the presence of Fmoc, Boc, and Mtt.

  • Resin Preparation: Swell the Lys(Alloc)-containing peptide resin in dry dichloromethane (DCM) for 30 minutes under argon to ensure optimal reagent penetration.

  • Reagent Preparation: Dissolve 0.25 equivalents of Pd(PPh 3​ ) 4​ and 24 equivalents of phenylsilane in dry DCM.

    • Causality Check: The solution must be a clear, pale yellow. A dark brown or black color indicates oxidized, inactive palladium, which will fail to form the π -allyl complex 5[5].

  • Reaction: Add the catalyst solution to the resin. Agitate gently at room temperature for 30 minutes.

  • Validation: Drain the reactor and wash with DCM. Perform a micro-cleavage of a few resin beads and analyze via LC-MS. The mass should shift by exactly -84 Da (loss of the Alloc group). If the reaction is incomplete, repeat step 3 .

  • Washing: Wash extensively with DCM, followed by 0.5% sodium diethyldithiocarbamate in DMF to chelate and remove residual palladium (the resin should turn from a dark tint back to its standard color).

Protocol B: Mild Acidic Mtt Deprotection

Target: Selective removal of Mtt without prematurely cleaving the peptide from the resin or removing Boc groups.

  • Resin Swelling: Swell the Lys(Mtt)-protected peptide-resin in DCM for 30 minutes 4[4].

  • Deprotection Cocktail: Prepare a solution of 1% TFA and 2% triisopropylsilane (TIS) in DCM 6[6].

  • Reaction & Validation: Add the cocktail to the resin.

    • Self-Validating Step: The solution will immediately turn bright yellow/orange. This color change is the direct visual confirmation of the highly stabilized 4-methyltrityl cation forming in solution 6[6]. Agitate for 5 minutes, then drain.

  • Iterative Cleavage: Repeat the addition of the 1% TFA cocktail. Continue these short iterative treatments until the drained solution remains completely colorless, indicating the absolute exhaustion of the Mtt group 6[6].

  • Neutralization: Wash the resin with 5% N,N-diisopropylethylamine (DIEA) in DMF to neutralize residual TFA, which would otherwise terminate subsequent coupling steps 6[6].

Protocol C: Hydrazine-Mediated Dde Deprotection

Target: Selective removal of Dde in the presence of Fmoc and Boc.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 2% hydrazine monohydrate in DMF.

  • Reaction: Add the hydrazine solution to the resin and agitate for 3 minutes. Drain and repeat this step two more times.

  • Validation: The reaction progress can be monitored analytically.

    • Self-Validating Step: Monitor the UV absorbance of the washings at 290 nm (which tracks the formation of the pyrazole byproduct). Continue treatments until the absorbance returns to a flat baseline.

  • Washing: Wash the resin 5 times with DMF to remove all traces of hydrazine. Residual hydrazine is a potent nucleophile that will rapidly cleave Fmoc groups in subsequent steps if not thoroughly washed away.

Multi-Orthogonal Synthesis Workflow

When synthesizing highly complex branched peptides, multiple orthogonal groups can be utilized sequentially on the same resin.

OrthogonalWorkflow Start Resin-Bound Peptide with Lys(Alloc) & Lys(Mtt) AllocDeprot Alloc Deprotection Pd(PPh3)4, PhSiH3 Start->AllocDeprot Branch1 Synthesize Branch 1 (SPPS) AllocDeprot->Branch1 MttDeprot Mtt Deprotection 1% TFA / 2% TIS Branch1->MttDeprot Branch2 Synthesize Branch 2 (SPPS) MttDeprot->Branch2 GlobalCleavage Global Cleavage & Boc Deprot. 95% TFA Branch2->GlobalCleavage FinalPeptide Complex Branched Peptide GlobalCleavage->FinalPeptide

Workflow for synthesizing branched peptides using orthogonal Lys(Alloc) and Lys(Mtt) deprotection.

Conclusion

The successful synthesis of multi-functionalized peptides relies entirely on exploiting the mechanistic differences between protecting groups. By understanding the causality behind these reactions—such as why a trityl cation stabilizes under mild acid or why a π -allyl complex requires a silane scavenger—scientists can prevent premature cleavage, eliminate side reactions, and dramatically improve the yield of complex bioconjugates.

References

  • Biotage. "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Biotage. URL:[Link]

  • Georg-August-Universität Göttingen. "Development of a Bone Adhesive Material based on Diazirinyl-Collagen Mimetic Peptides." eDiss. URL: [Link]

  • University of Bristol. "Difunctionalisation of C–C σ-Bonds Enabled by Strained Boronate Complexes." Research Portal. URL:[Link]

  • University of Copenhagen. "Peptide-based drug research." Department of Drug Design and Pharmacology. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Saponification of N-α-Z-N-ε-Boc-L-lysine Methyl Ester

Introduction In advanced peptide synthesis and drug development, differentially protected amino acids such as N-α-Z-N-ε-Boc-L-lysine methyl ester [Z-Lys(Boc)-OMe] serve as critical building blocks. Deprotecting the C-ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In advanced peptide synthesis and drug development, differentially protected amino acids such as N-α-Z-N-ε-Boc-L-lysine methyl ester [Z-Lys(Boc)-OMe] serve as critical building blocks. Deprotecting the C-terminal methyl ester to yield the free carboxylic acid [Z-Lys(Boc)-OH] is a mandatory step prior to peptide coupling. The primary challenge of this transformation is achieving complete hydrolysis while maintaining absolute orthogonality—ensuring the base-sensitive benzyloxycarbonyl (Z) and acid-sensitive tert-butyloxycarbonyl (Boc) groups remain intact, and strictly avoiding racemization at the chiral α-carbon.

This application note details a robust, self-validating protocol utilizing mild lithium hydroxide (LiOH) saponification to achieve high-yielding, epimerization-free deprotection.

Mechanistic Rationale & Experimental Design (E-E-A-T)

Every reagent in this protocol is selected based on specific mechanistic causality to ensure a self-validating and reliable workflow:

  • Base Selection (Why LiOH?): Traditional saponification using strong bases like NaOH or KOH carries a high risk of1[1]. Lithium hydroxide is specifically chosen because the lithium cation strongly coordinates with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently under significantly milder conditions. Consequently, the α-proton is not abstracted, and2[2].

  • Solvent System (THF/H₂O): Z-Lys(Boc)-OMe is highly lipophilic and insoluble in pure aqueous base. A miscible solvent system is required. Tetrahydrofuran (THF) and water in a 3:1 (v/v) ratio provides an 3 where both the hydrophobic protected amino acid and the hydrophilic LiOH are 4[3][4].

  • Acid Quenching (Why Citric Acid?): Following saponification, the resulting lithium carboxylate must be protonated to isolate the free acid. Because the N-ε-Boc group is highly susceptible to acidic cleavage, strong mineral acids (e.g., 1M HCl) must be avoided. A mild organic acid—such as 10% aqueous citric acid—is employed to carefully adjust the pH to 3-4. This is acidic enough to protonate the carboxylate for organic extraction, yet mild enough to preserve the Boc group.

Materials and Reagents

The following table summarizes the quantitative reaction stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
Z-Lys(Boc)-OMe 394.461.03.94 gStarting Material
LiOH·H₂O 41.961.50.63 gSaponifying Base
THF 72.11-30 mLOrganic Solvent
Deionized Water 18.02-10 mLAqueous Solvent
10% Citric Acid (aq) 192.12-~15 mLMild Acid Quench
Ethyl Acetate (EtOAc) 88.11-3 x 30 mLExtraction Solvent
Brine (Sat. NaCl) --20 mLWash Solution
Anhydrous Na₂SO₄ 142.04-As neededDrying Agent

Step-by-Step Protocol

Phase 1: Reaction Setup & Solubilization

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.94 g (10.0 mmol) of Z-Lys(Boc)-OMe in 30 mL of reagent-grade THF.

  • Thermal Control: Place the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Initiating the reaction at 0 °C mitigates the exothermic nature of the base addition and suppresses kinetic pathways leading to racemization.

  • Base Preparation: In a separate vial, dissolve 0.63 g (15.0 mmol, 1.5 eq) of lithium hydroxide monohydrate (LiOH·H₂O) in 10 mL of deionized water.

Phase 2: Saponification 4. Addition: Add the aqueous LiOH solution dropwise to the stirring THF solution over 5-10 minutes to prevent localized spikes in alkalinity. 5. Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours. 6. In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:EtOAc (1:1). The starting material (higher Rf​ ) should completely disappear, replaced by a baseline spot representing the highly polar lithium carboxylate salt.

Phase 3: Quenching and Extraction 7. Solvent Evaporation: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove the majority of the THF. Critical Step: Do not evaporate to dryness; leave the aqueous layer intact to prevent product precipitation and degradation. 8. Mild Acidification: Cool the remaining aqueous phase in an ice bath. Slowly add 10% aqueous citric acid dropwise while stirring vigorously, until the pH of the solution reaches 3.0 - 4.0 (verify continuously with pH paper). The solution will become cloudy as the free carboxylic acid precipitates. 9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 10. Washing & Drying: Combine the organic extracts and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄. 11. Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Z-Lys(Boc)-OH as a viscous oil or white foam.

Experimental Workflow Diagram

Workflow N1 Z-Lys(Boc)-OMe (1.0 eq) N2 Solubilization THF:H2O (3:1 v/v) N1->N2 N3 Saponification LiOH·H2O (1.5 eq), 0 °C to RT N2->N3 N4 In-Process Control TLC / HPLC monitoring N3->N4 N5 Mild Acidification 10% Citric Acid (pH 3-4) N4->N5 N6 Extraction & Workup EtOAc extraction, Brine wash N5->N6 N7 Z-Lys(Boc)-OH (Target Product) N6->N7

Figure 1: Experimental workflow for the chemoselective saponification of Z-Lys(Boc)-OMe.

Critical Parameters & Troubleshooting

Observation / IssueMechanistic CauseCorrective Action
Incomplete Hydrolysis Insufficient base or poor mixing in the biphasic system.Ensure vigorous stirring. If needed, add 0.2 eq more LiOH and stir for an additional hour.
Loss of Boc Group Over-acidification during the quench step (pH < 2).Strictly use 10% citric acid or 5% KHSO₄. Avoid HCl. Monitor pH continuously during addition.
Product Racemization Reaction temperature too high or base too strong (e.g., NaOH).Maintain 0 °C during base addition. Strictly use LiOH. Verify enantiomeric excess (ee) via chiral HPLC.
Low Yield Product remains in the aqueous phase due to insufficient acid.Ensure the aqueous layer is brought down to pH 3-4 to fully protonate the carboxylate before EtOAc extraction.

Analytical Validation

To ensure the integrity of the synthesized Z-Lys(Boc)-OH, the following self-validating analytical checks are required:

  • RP-HPLC: Confirm purity >95%. The free acid will elute earlier than the methyl ester starting material on a standard C18 column (Water/Acetonitrile gradient with 0.1% TFA).

  • Chiral HPLC: Validate that the L-configuration is retained (>99% ee) using a chiral stationary phase.

  • ¹H NMR (DMSO-d₆ or CDCl₃): Confirm the disappearance of the methyl ester singlet (typically around δ 3.6-3.7 ppm) and the preservation of the Boc tert-butyl protons (δ 1.4 ppm) and Z group aromatic protons (δ 7.3 ppm).

Sources

Application

Application Note: Liquid Phase Peptide Synthesis (LPPS) Protocols Using Z-Lys(Boc)-OMe

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standardized Protocols Introduction & Mechanistic Overview In the realm of Liquid Phase Peptide Synthesis (LP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standardized Protocols

Introduction & Mechanistic Overview

In the realm of Liquid Phase Peptide Synthesis (LPPS), the strategic selection of orthogonal protecting groups is paramount for the controlled, stepwise assembly of complex peptide sequences. Z-Lys(Boc)-OMe (CAS 2389-49-3) [2] serves as a highly versatile, fully protected lysine building block. Its architecture features three distinct, orthogonally cleavable protecting groups:

  • α -Amino Protection (Z / Cbz): The benzyloxycarbonyl group is stable to mild base and mild acid but is readily cleaved via catalytic hydrogenolysis [4].

  • ϵ -Amino Protection (Boc): The tert-butyloxycarbonyl group protects the highly nucleophilic side-chain amine. It is strictly acid-labile (requiring neat TFA or strong HCl) and remains completely stable under both saponification and hydrogenolysis conditions [1].

  • α -Carboxyl Protection (OMe): The methyl ester prevents unwanted C-terminal activation. It is cleaved via mild alkaline hydrolysis (saponification) but is stable to catalytic hydrogenation.

As a Senior Application Scientist, I emphasize that the true utility of Z-Lys(Boc)-OMe lies in its bidirectional flexibility. Depending on the target sequence, chemists can selectively unveil either the N-terminus or the C-terminus without disturbing the ϵ -amine, allowing for highly controlled fragment condensation or stepwise elongation.

Orthogonal Deprotection Workflow

The following diagram illustrates the divergent synthetic pathways available when utilizing Z-Lys(Boc)-OMe as a central building block in LPPS.

LPPS_Workflow Start Z-Lys(Boc)-OMe CAS: 2389-49-3 (Fully Protected) PathA Pathway A: Saponification (LiOH/H2O) Start->PathA PathB Pathway B: Hydrogenolysis (Pd/C, H2) Start->PathB IntA Z-Lys(Boc)-OH (Free C-terminus) PathA->IntA IntB H-Lys(Boc)-OMe CAS: 2389-48-2 (Free N-terminus) PathB->IntB CouplingA Coupling with H-AA-OR (HATU/DIPEA) IntA->CouplingA CouplingB Coupling with Z-AA-OH (HATU/DIPEA) IntB->CouplingB ProdA Z-Lys(Boc)-AA-OR (Elongated C-terminus) CouplingA->ProdA ProdB Z-AA-Lys(Boc)-OMe (Elongated N-terminus) CouplingB->ProdB

Figure 1: Divergent orthogonal deprotection and coupling pathways for Z-Lys(Boc)-OMe in LPPS.

Experimental Protocols

Protocol A: C-Terminal Deprotection (Saponification)

Objective: Conversion of Z-Lys(Boc)-OMe to Z-Lys(Boc)-OH. Mechanistic Rationale: Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The lithium cation coordinates tightly with the carbonyl oxygen, providing a milder hydrolysis environment that significantly suppresses α -carbon epimerization (racemization) during ester cleavage.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Z-Lys(Boc)-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and distilled water (approx. 10 mL/mmol). The THF ensures the highly hydrophobic protected amino acid remains in solution.

  • Cooling: Chill the reaction flask in an ice bath to 0 °C. Causality: Lowering the temperature retards the kinetics of base-catalyzed racemization.

  • Hydrolysis: Slowly add 1.2 eq of LiOH·H2O. Stir vigorously at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2-3 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot will disappear, replaced by a baseline spot (the lithium salt).

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully acidify to pH 3.0 using 1M HCl. Caution: Do not drop the pH below 2.5, as the ϵ -Boc group is susceptible to cleavage under highly acidic conditions.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Z-Lys(Boc)-OH as a white foam.

Protocol B: N-Terminal Deprotection (Hydrogenolysis)

Objective: Conversion of Z-Lys(Boc)-OMe to H-Lys(Boc)-OMe [1]. Mechanistic Rationale: Catalytic hydrogenolysis over Palladium on Carbon (Pd/C) cleanly cleaves the benzyl-carbamate (Z) bond, releasing toluene and CO₂ gas [4]. This method is entirely orthogonal to the Boc and OMe groups, preventing premature side-chain deprotection.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Z-Lys(Boc)-OMe in HPLC-grade Methanol (MeOH) (15 mL/mmol) in a round-bottom flask [4].

  • Inert Atmosphere: Purge the flask with Nitrogen (N₂) gas for 5 minutes to displace oxygen. Causality: Pd/C is pyrophoric in the presence of oxygen and solvent vapors.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the peptide) [4].

  • Hydrogenation: Evacuate the flask slightly and backfill with Hydrogen (H₂) gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature under the H₂ atmosphere for 4–12 hours.

  • Filtration: Once LC-MS confirms the complete disappearance of the starting mass, filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst [4]. Wash the pad thoroughly with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield H-Lys(Boc)-OMe [1].

Protocol C: Solution-Phase Peptide Coupling (HATU/DIPEA)

Objective: Amide bond formation using the deprotected lysine derivatives. Mechanistic Rationale: HATU is a uronium salt-based coupling reagent that generates a highly reactive OAt-active ester [3]. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the nucleophilic attack of the incoming amine while drastically minimizing epimerization compared to traditional EDC/HOBt methods [3] [5].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the C-terminal free amino acid (e.g., Z-Lys(Boc)-OH) (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 mL/mmol) [3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15 minutes. The solution will turn a characteristic pale yellow as the active ester forms.

  • Coupling: Add the N-terminal free amine (e.g., H-AA-OMe) (1.05 eq) dissolved in a minimal amount of DMF [3].

  • Reaction: Stir at room temperature for 1–2 hours. Monitor via LC-MS [3].

  • Workup: Dilute the mixture with 10 volumes of EtOAc. Wash sequentially with 5% aqueous citric acid (to remove unreacted amines and DIPEA), saturated NaHCO₃ (to remove unreacted acids and HOAt byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the expected performance metrics of the protocols described above compared to legacy methods.

Reaction ParameterSaponification (LiOH)Hydrogenolysis (Pd/C)HATU / DIPEA CouplingEDC / HOBt Coupling
Target Transformation OMe OHZ HAmide Bond FormationAmide Bond Formation
Typical Yield > 95%> 98%90 - 98%75 - 85%
Reaction Time 3 - 4 hours4 - 12 hours1 - 2 hours4 - 16 hours
Epimerization Risk Low (< 1%)None (0%)Very Low (< 1%)Moderate (2 - 5%)
Primary Byproducts MeOH, LiCl (post-quench)Toluene, CO₂ gasHOAt, tetramethylureaDCU/urea derivatives

References

  • H-Lys(Boc)-OMe hydrochloride | CAS 2389-48-2 | Research Chemical Source: Chemdor URL:[Link]

  • CAS No : 2389-49-3 | Chemical Name : Z-Lys(Boc)-OMe Source: Pharmaffiliates URL:[Link]

Method

Advanced Synthesis of Orthogonally Protected Lysine-Based Dendrimers Using N-α-Z-N-ε-Boc-L-lysine Methyl Ester

Application Note & Protocol Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary & Mechanistic Insights The development of biocompatible, biodegradable nanocarrie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Insights

The development of biocompatible, biodegradable nanocarriers is a primary objective in modern targeted drug delivery and gene therapy. While traditional polyamidoamine (PAMAM) dendrimers are widely used, their non-biodegradable backbone can lead to cumulative toxicity[1]. Poly(L-lysine) (PLL) dendrimers overcome this limitation by utilizing natural amino acid linkages that are readily cleaved by endogenous proteases[2].

The architectural precision of PLL dendrimers relies heavily on the choice of monomeric building blocks. N-α-Z-N-ε-Boc-L-lysine methyl ester is a premier orthogonally protected monomer. The strategic placement of three distinct protecting groups allows for unparalleled control over the dendritic architecture:

  • Methyl Ester (-OMe): Protects the C-terminus (carboxyl group) to prevent spontaneous self-polymerization during storage. It is selectively removed via mild base saponification to activate the monomer for iterative coupling[3].

  • Boc (tert-butyloxycarbonyl): Protects the ε-amine. It is highly acid-labile and can be removed using Trifluoroacetic acid (TFA), enabling the growth of specific branches[4].

  • Z / Cbz (Benzyloxycarbonyl): Protects the α-amine. It is stable under acidic conditions but easily cleaved via catalytic hydrogenolysis (H₂, Pd/C), allowing for the synthesis of asymmetric or "Janus" dendrimers[5].

By leveraging this orthogonal protection matrix, researchers can synthesize highly controlled defect dendrimers, asymmetric dendrons, and surface-differentiated nanocarriers[4].

Orthogonal Deprotection Strategy

The core principle of using N-α-Z-N-ε-Boc-L-lysine methyl ester is the ability to selectively unmask functional groups without disturbing the others.

OrthogonalProtection Start N-α-Z-N-ε-Boc-L-lysine Methyl Ester Saponification Saponification (LiOH, MeOH/H2O) Start->Saponification FreeAcid N-α-Z-N-ε-Boc-L-lysine (Free Acid) Saponification->FreeAcid BocDeprotect Boc Deprotection (TFA/DCM) FreeAcid->BocDeprotect Acid Cleavage ZDeprotect Z Deprotection (H2, Pd/C) FreeAcid->ZDeprotect Hydrogenolysis

Fig 1: Orthogonal deprotection pathways for N-α-Z-N-ε-Boc-L-lysine derivatives.

Table 1: Orthogonal Deprotection Matrix
Protecting GroupLocationCleavage ReagentMechanismByproducts
Methyl Ester C-terminusLiOH in MeOH/H₂OBase-catalyzed saponificationMethanol
Boc N-ε (Amine)50% TFA in DCMAcid-catalyzed carbocation formationIsobutylene, CO₂
Z / Cbz N-α (Amine)H₂, Pd/C in MeOHCatalytic hydrogenolysisToluene, CO₂

Experimental Protocols

The following self-validating protocols detail the divergent synthesis of a Generation 0 (G0) and Generation 1 (G1) lysine dendrimer starting from an ethylenediamine (EDA) core.

Protocol 1: Saponification of the Methyl Ester

To utilize the monomer in peptide coupling, the C-terminal methyl ester must first be converted to a free carboxylic acid.

Causality & Logic: Lithium hydroxide (LiOH) is strictly preferred over Sodium hydroxide (NaOH). The smaller lithium ion provides milder basic conditions, which is critical to prevent the racemization of the L-lysine α-carbon stereocenter.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of N-α-Z-N-ε-Boc-L-lysine methyl ester in 30 mL of a Tetrahydrofuran/Methanol (THF/MeOH, 1:1 v/v) solvent system.

  • Temperature Control: Cool the reaction flask to 0 °C in an ice bath to suppress unwanted side reactions.

  • Hydrolysis: Dissolve 1.5 equivalents (15.0 mmol) of LiOH·H₂O in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 10 minutes.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the high-Rf starting material spot completely disappears, replaced by a baseline spot (the carboxylate salt).

  • Acidification: Cool the mixture back to 0 °C. Carefully acidify to pH ~3.0 using 1M HCl.

    • Critical Warning: Do not allow the pH to drop below 3.0, as highly acidic conditions will trigger premature cleavage of the Boc group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free acid as a viscous oil or white foam.

Protocol 2: Core Coupling (Synthesis of G0 Dendrimer)

Coupling the free acid to a diamine core (e.g., EDA) to establish the focal point of the dendrimer.

Causality & Logic: HATU is utilized as the coupling reagent instead of standard EDC/NHS. Dendrimer cores rapidly become sterically hindered; HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that drives the amidation of secondary/tertiary amines to completion with minimal racemization[5].

Step-by-Step Methodology:

  • Activation: Dissolve 2.2 equivalents of N-α-Z-N-ε-Boc-L-lysine (free acid) and 2.2 equivalents of HATU in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to ensure complete formation of the active OAt ester. The solution will turn a distinct yellow color.

  • Core Addition: Add 1.0 equivalent of Ethylenediamine (EDA) dropwise.

  • Propagation: Stir under an inert N₂ atmosphere for 12 hours at room temperature.

  • Purification: Concentrate the DMF under high vacuum. Precipitate the resulting crude mixture in cold diethyl ether (4 °C) to remove DIPEA salts and unreacted byproducts. Centrifuge at 4000 rpm for 10 minutes and dry the G0 dendrimer pellet under vacuum.

Protocol 3: Selective Boc Deprotection for Asymmetric Branching

Removing the ε-Boc group to allow for divergent growth, while keeping the α-Z group intact.

Causality & Logic: Triisopropylsilane (TIPS) is added as a carbocation scavenger. During Boc cleavage, highly reactive tert-butyl cations are generated. Without TIPS, these cations can permanently alkylate the aromatic ring of the Z-protecting group, ruining the structural monodispersity of the dendrimer.

Step-by-Step Methodology:

  • Cleavage: Dissolve the G0 dendrimer in a 1:1 mixture of TFA and Dichloromethane (DCM) using 10 mL of solvent per gram of dendrimer.

  • Scavenging: Add 2.5% v/v Triisopropylsilane (TIPS) and 2.5% v/v deionized water.

  • Reaction: Stir for exactly 1 hour at room temperature.

  • Isolation: Evaporate the TFA/DCM under a gentle stream of N₂ in a fume hood.

  • Precipitation: Triturate the resulting oily residue with ice-cold diethyl ether to precipitate the TFA-salt of the ε-amine-free dendrimer.

Divergent Synthesis Workflow & Analytical Validation

DendrimerWorkflow Core Diamine Core (e.g., EDA) Coupling1 Coupling (HATU, DIPEA) Core->Coupling1 G0 G0 Dendrimer (Z/Boc Protected) Coupling1->G0 Deprotect Selective Deprotection G0->Deprotect G0_free G0 Dendrimer (Free Amines) Deprotect->G0_free Coupling2 Iterative Coupling G0_free->Coupling2 G1 G1 Dendrimer Coupling2->G1 G1->Deprotect Next Gen

Fig 2: Iterative divergent synthesis workflow for lysine dendrimers.

To ensure structural integrity (monodispersity) across generations, rigorous analytical checkpoints must be maintained. Missing a defect at G0 will result in exponentially amplified errors by G3.

Table 2: Analytical Validation Checkpoints
Generation / Step¹H NMR Marker (CDCl₃ or DMSO-d₆)MS (MALDI-TOF) Expected ShiftRP-HPLC Retention Shift
G0 (Z/Boc protected) ~1.4 ppm (Boc, 9H), ~5.0 ppm (Z-CH₂, 2H), ~7.3 ppm (Z-Ar, 5H)Base Core MW + 2x(Monomer MW)High lipophilicity (Late RT)
G0 (Boc deprotected) Complete disappearance of 1.4 ppm peak-200 Da (Loss of 2x Boc groups)Shift to earlier RT (More polar)
G1 (Z/Boc protected) Reappearance of 1.4 ppm peak (Ratio 2:1 to Z-CH₂)+ 4x(Monomer MW)Shift to later RT (Highly lipophilic)

References

  • Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers ACS Omega[Link]

  • Poly(lysine) Dendrimers and Other Dendritic Molecules From Naturally Occurring Monomers Royal Society of Chemistry (RSC)[Link]

  • Improved large-scale synthesis and characterization of small and medium generation PAMAM dendrimers Canadian Science Publishing[Link]

  • Synthesis and Solution Properties of New Linear-Dendritic Diblock Copolymers Macromolecules (ACS Publications)[Link]

  • Lysine dendrimers based on thiacalix[4]arene core moieties as molecular scaffolds for supramolecular host systems Royal Society of Chemistry (RSC)[Link]

Sources

Application

Application Note: Orthogonal Catalytic Hydrogenation of N-α-Z-N-ε-Boc-L-lysine Methyl Ester

Target Audience: Synthetic Chemists, Peptide Researchers, and Drug Development Professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Peptide Researchers, and Drug Development Professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP).

Executive Summary

The synthesis of complex peptides and functionalized amino acid derivatives relies heavily on the strategic deployment of orthogonal protecting groups. N-α-Z-N-ε-Boc-L-lysine methyl ester is a highly versatile building block featuring three distinct protecting groups: a carboxybenzyl (Z or Cbz) group on the α-amine, a tert-butyloxycarbonyl (Boc) group on the ε-amine, and a methyl ester on the C-terminus.

This application note details the precise catalytic hydrogenation conditions required to selectively cleave the N-α-Z group while leaving the N-ε-Boc and methyl ester moieties completely intact. By leveraging the differing chemical labilities of these groups, researchers can achieve highly efficient, orthogonal deprotection to yield N-ε-Boc-L-lysine methyl ester .

Mechanistic Rationale & Orthogonality (Causality)

As a synthetic chemist, understanding why a reaction is selective is just as critical as knowing how to execute it. The orthogonality of this specific substrate under catalytic hydrogenation conditions is governed by the following mechanistic principles:

  • N-α-Z (Cbz) Susceptibility: The palladium catalyst (Pd/C) facilitates the highly specific hydrogenolysis of the benzylic C–O bond. This oxidative addition and subsequent reductive elimination generate toluene and an unstable carbamic acid intermediate. The carbamic acid then undergoes spontaneous decarboxylation to liberate the free α-amine and carbon dioxide gas[1].

  • N-ε-Boc Stability: The Boc group is a carbamate that lacks a benzylic position. It is completely inert to catalytic hydrogenation and requires strongly acidic conditions (e.g., Trifluoroacetic acid or HCl) to protonate the tert-butyl oxygen and induce cleavage[2][3].

  • Methyl Ester Stability: The C-terminal methyl ester is stable to neutral hydrogenation conditions. Its cleavage would require orthogonal conditions such as saponification (aqueous base) or strong acid hydrolysis.

Mechanism SM N-α-Z-N-ε-Boc-L-lysine methyl ester Cat Pd/C Surface Adsorption SM->Cat H2 (gas) MeOH, RT Int Carbamic Acid Intermediate Cat->Int Hydrogenolysis (C-O bond cleavage) Prod N-ε-Boc-L-lysine methyl ester Int->Prod Spontaneous Decarboxylation Byprod Toluene + CO2 Int->Byprod Byproducts

Caption: Mechanistic pathway of N-α-Z hydrogenolysis and spontaneous decarboxylation.

Quantitative Data & Optimization

The efficiency of Cbz deprotection is highly dependent on the solvent, catalyst loading, and hydrogen source. The table below summarizes field-validated parameters for the selective cleavage of the N-α-Z group in the presence of a Boc group.

SolventCatalystH₂ SourceTempTimeYieldSelectivity (Z vs Boc)
Methanol (MeOH) 10% Pd/CH₂ gas (1 atm)25 °C2–4 h>95%>99%
Ethyl Acetate (EtOAc) 5% Pd/CH₂ gas (1 atm)25 °C6–12 h85–90%>99%
Methanol (MeOH) 10% Pd/CNH₄HCO₂ (10 eq)60 °C30 min>90%>99%

Data Interpretation: Methanol is the optimal solvent due to its high hydrogen gas solubility and its polar protic nature, which stabilizes the polar transition states during carbamic acid formation[1]. Ethyl acetate can be used if the substrate exhibits poor solubility in methanol, though the reaction rate will decrease.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Catalytic Hydrogenation (H₂ Balloon Method)

This is the most widely utilized method for Cbz deprotection, offering clean conversion and simple workup.

  • Dissolution: Dissolve N-α-Z-N-ε-Boc-L-lysine methyl ester (1.0 mmol) in anhydrous Methanol (10 mL) in a round-bottom flask.

  • Inert Atmosphere Purge (Critical Safety Step): Seal the flask with a rubber septum and purge the solution with Argon or Nitrogen gas for 5 minutes. Causality: Displacing ambient oxygen is mandatory to prevent the ignition of methanol vapors upon the addition of the pyrophoric palladium catalyst[4].

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Insight: Utilizing "wet" Pd/C (containing ~50% water) significantly mitigates fire risks without compromising catalytic efficiency[4].

  • Hydrogen Introduction: Evacuate the flask briefly under vacuum and backfill with H₂ gas from a balloon. Repeat this vacuum/H₂ cycle three times to ensure a pure hydrogen atmosphere. Leave the reaction stirring vigorously under a positive pressure of H₂ (1 atm).

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1).

    • Validation Metric: The starting material is UV-active (due to the Z group's aromatic ring) and Ninhydrin-negative. The product is UV-inactive but strongly Ninhydrin-positive (yielding a deep purple spot) due to the liberated primary α-amine.

  • Filtration: Once complete (typically 2–4 hours), purge the flask with Argon to remove residual H₂ gas. Filter the heterogeneous mixture through a tightly packed pad of Celite®. Causality: Celite prevents fine, pyrophoric palladium particulates from passing into the filtrate and avoids fires during filter paper disposal[1]. Wash the pad thoroughly with Methanol (3 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude N-ε-Boc-L-lysine methyl ester. The byproduct (toluene) is volatile and is removed during evaporation.

Workflow Step1 1. Dissolution (Substrate in MeOH) Step2 2. Inert Purge (Argon/N2) Step1->Step2 Step3 3. Catalyst Addition (10% Pd/C) Step2->Step3 Step4 4. Hydrogenation (H2 Gas, 1 atm) Step3->Step4 Step5 5. Filtration (Celite Pad) Step4->Step5 Step6 6. Isolation (N-ε-Boc-L-Lys-OMe) Step5->Step6

Caption: Experimental workflow for the safe catalytic hydrogenation of Cbz-protected amines.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

For laboratories seeking to avoid hazardous compressed hydrogen cylinders, Catalytic Transfer Hydrogenation (CTH) offers a rapid and safe alternative[5].

  • Preparation: Dissolve the substrate (1.0 mmol) in Methanol (10 mL).

  • Reagent Addition: Add 10% Pd/C (10% w/w) followed by Ammonium Formate (10.0 mmol, 10 eq). Causality: Ammonium formate decomposes on the Pd/C surface to generate in situ H₂, CO₂, and NH₃, driving the hydrogenolysis rapidly without external gas[5].

  • Reaction: Heat the mixture to 60 °C. The reaction is typically complete within 30 minutes. (Note: This method is also highly compatible with microwave irradiation).

  • Workup: Cool to room temperature, filter through Celite®, and concentrate. Partition the residue between EtOAc and saturated aqueous NaHCO₃ to remove excess formate salts, then dry the organic layer over Na₂SO₄ and concentrate.

Troubleshooting Guide

  • Incomplete Conversion: If the reaction stalls, the Pd/C catalyst may be poisoned. Trace amounts of sulfur-containing compounds or certain amines can coordinate to the palladium surface, deactivating it. Solution: Filter the reaction through Celite, isolate the intermediate mixture, and resubject it to fresh Pd/C and H₂.

  • Over-Reduction: While rare for this specific substrate, prolonged exposure to H₂ and Pd/C can sometimes lead to unwanted side reactions. Strictly adhere to TLC monitoring and terminate the reaction immediately upon consumption of the starting material.

  • Transamidation Risks: The resulting product contains a free α-amine and a methyl ester. If left neat at room temperature for extended periods, intermolecular transamidation (oligomerization) can occur. Solution: Store the isolated N-ε-Boc-L-lysine methyl ester at -20 °C or immediately use it in the subsequent coupling step.

References

  • Title: Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal Source: Benchchem URL
  • Title: Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation Source: ACS Medicinal Chemistry Letters URL
  • Title: literature review of Boc vs.
  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
  • Title: Hazards associated with laboratory scale hydrogenations Source: ACS Chemical Health & Safety URL

Sources

Method

Comprehensive Application Note: Utilizing N-α-Z-N-ε-Boc-L-lysine Methyl Ester in Unnatural Amino Acid Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Orthogonal deprotection strategies, site-specific modifications, and synthesis of unnatural amino acid (UAA) derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Orthogonal deprotection strategies, site-specific modifications, and synthesis of unnatural amino acid (UAA) derivatives.

Introduction & Scientific Context

The synthesis of complex peptidomimetics, cyclic peptides, and modified biologics relies heavily on the precise manipulation of polyfunctional amino acids[]. Lysine, with its highly reactive ε-amino side chain, serves as a critical junction for molecular functionalization—ranging from fluorophore attachment to peptide lipidation[2].

N-α-Z-N-ε-Boc-L-lysine methyl ester (often abbreviated as Z-Lys(Boc)-OMe) is a highly versatile, orthogonally protected building block[3]. By utilizing three distinct protecting groups with mutually exclusive cleavage conditions, chemists can selectively unmask the α-amine, the ε-amine, or the α-carboxyl group. This strategic control is foundational for synthesizing unnatural amino acids (UAAs) and advanced therapeutics like antibody-drug conjugates (ADCs) and self-adjuvanting lipopeptides[4].

Mechanistic Principles of Orthogonal Deprotection

The true utility of Z-Lys(Boc)-OMe lies in the causality of its protecting group chemistry. A robust orthogonal system requires that the removal of one protecting group leaves the others entirely intact[5].

  • Boc (tert-Butyloxycarbonyl): Protects the ε-amine. Cleavage is driven by acidolysis (e.g., TFA). The mechanism relies on the formation of a highly stable tert-butyl cation, allowing cleavage under mild anhydrous acidic conditions that do not hydrolyze esters or cleave Z groups[3].

  • Z or Cbz (Benzyloxycarbonyl): Protects the α-amine. Cleavage is achieved via catalytic hydrogenolysis (H₂ over Pd/C). Palladium exhibits a specific affinity for benzylic C-O bonds, reducing them without affecting aliphatic carbamates (Boc) or esters (OMe)[3].

  • OMe (Methyl Ester): Protects the α-carboxyl group. Cleavage occurs via base-catalyzed saponification (e.g., LiOH). The hydroxide nucleophile attacks the ester carbonyl, while the sterically hindered and electronically deactivated carbamates (Z and Boc) remain stable under mild aqueous basic conditions[5].

Table 1: Orthogonal Deprotection Matrix for Z-Lys(Boc)-OMe
Protecting GroupPositionDeprotection ReagentCleavage MechanismStability Profile
Boc ε-Amine20% TFA in DCMAcid-catalyzed elimination forming a stable tert-butyl cation and CO₂.Stable to base (LiOH) and catalytic hydrogenation (Pd/C).
Z (Cbz) α-AmineH₂, 10% Pd/C in MeOHCatalytic hydrogenolysis of the benzylic C-O bond.Stable to mild acid (TFA) and base (LiOH).
OMe α-CarboxylLiOH / H₂O / THFBase-catalyzed acyl nucleophilic substitution (saponification).Stable to acid (TFA) and catalytic hydrogenation (Pd/C).

Workflow Visualization

The following diagram maps the divergent synthetic pathways available from the fully protected Z-Lys(Boc)-OMe core.

OrthogonalProtection Start Z-Lys(Boc)-OMe Fully Protected Core BocDeprotect TFA / DCM Acidic Cleavage Start->BocDeprotect Selective ε-Boc Removal ZDeprotect H2, Pd/C Hydrogenolysis Start->ZDeprotect Selective α-Z Removal OMeDeprotect LiOH / H2O Saponification Start->OMeDeprotect Selective OMe Cleavage EpsilonFree Z-Lys-OMe Free ε-NH2 BocDeprotect->EpsilonFree AlphaFree H-Lys(Boc)-OMe Free α-NH2 ZDeprotect->AlphaFree CarboxylFree Z-Lys(Boc)-OH Free α-COOH OMeDeprotect->CarboxylFree

Orthogonal deprotection pathways for Z-Lys(Boc)-OMe enabling site-specific modifications.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols integrate mechanistic rationale with built-in quality control steps.

Protocol 1: Selective N-ε-Boc Deprotection & Subsequent Lipidation

Application: Generating lipidated unnatural amino acids to improve the pharmacokinetic half-life of peptide therapeutics[2].

  • Acidolysis: Dissolve 1.0 mmol of Z-Lys(Boc)-OMe in 10 mL of a 20% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) solution. Stir at room temperature for 1 hour.

    • Causality: DCM acts as a non-polar swelling solvent that stabilizes the reaction, while TFA provides the precise acidic strength needed to cleave the Boc group without disturbing the Z group.

  • Evaporation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically.

  • Coupling: Dissolve the resulting Z-Lys-OMe·TFA salt in 10 mL of anhydrous DMF. Add 1.2 mmol of Palmitic Acid, 1.2 mmol of HATU, and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 hours.

    • Causality: HATU is utilized for its superior activation kinetics, preventing epimerization. DIPEA is chosen over Triethylamine because its steric hindrance prevents it from acting as a competing nucleophile.

  • Validation (Self-Correction): Perform LC-MS analysis.

    • Expected Result: The intermediate should show a mass shift of -100 Da (loss of Boc). The final lipidated product should show a mass shift of +238 Da relative to the intermediate.

Protocol 2: C-Terminal Saponification for Peptide Elongation

Application: Freeing the α-carboxyl group to allow for C-to-N terminal peptide coupling or macrolactamization in cyclic tetrapeptides[6].

  • Solubilization: Dissolve 1.0 mmol of Z-Lys(Boc)-OMe in 10 mL of a 1:1 mixture of THF and H₂O.

    • Causality: The fully protected amino acid is highly lipophilic and insoluble in pure water. THF is a water-miscible co-solvent that ensures a homogeneous reaction mixture, allowing the aqueous hydroxide to interface with the ester.

  • Saponification: Cool the solution to 0 °C in an ice bath. Add 1.2 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir for 2 hours at 0 °C.

    • Causality: Conducting the reaction at 0 °C suppresses base-catalyzed racemization at the chiral α-carbon.

  • Work-up: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 10 mL of water and acidify to pH 3 using 1M HCl. Extract the precipitated product with Ethyl Acetate (3 × 15 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation (Self-Correction): Perform Thin-Layer Chromatography (TLC).

    • Expected Result: The product spot should be Ninhydrin-negative (no free amines) but Bromocresol Green-positive (indicating the presence of a free carboxylic acid).

Protocol 3: Selective N-α-Z Deprotection

Application: Unmasking the α-amine for standard solid-phase or liquid-phase N-terminal chain elongation[5].

  • Preparation: Dissolve 1.0 mmol of Z-Lys(Boc)-OMe in 15 mL of LC-MS grade Methanol. Add 10% (w/w) Pd/C (approx. 0.1 mmol Pd).

    • Causality: Methanol is an excellent solvent for hydrogenolysis as it readily dissolves the substrate and facilitates the proton transfer required during the cleavage of the benzylic bond.

  • Hydrogenolysis: Evacuate the reaction flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 3 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 10 mL of Methanol.

    • Warning: Pd/C is highly pyrophoric when dry; the Celite pad must be kept moist and disposed of in a dedicated hazardous waste container.

  • Validation (Self-Correction): Evaporate the filtrate and analyze via LC-MS.

    • Expected Result: A mass shift of -134 Da confirms the complete loss of the benzyloxycarbonyl group.

References

  • Kowalczyk, R., Harris, P. W. R., Williams, G. M., Yang, S. H., & Brimble, M. A. (2017). "Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics." Advances in Experimental Medicine and Biology, 1030, 185–227. Available at:[Link] (DOI: 10.1007/978-3-319-66095-0_9)

  • Iris Biotech GmbH. "LYSINE: Protecting Groups and Synthetic Strategies." Available at: [Link]

  • ACS Publications. "Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function." Chemical Reviews, 2019. Available at:[Link]

  • Google Patents. "Process for the preparation of ε-alkoxycarbonyllysines and their analogues." WO2008014811A1.

Sources

Application

Application Note: Optimal Coupling Reaction Conditions for N-α-Z-N-ε-Boc-L-lysine Methyl Ester Derivatives

Document Revision: April 2026 Target Audience: Peptide Chemists, Synthetic Biologists, and Drug Development Professionals Introduction: The Strategic Role of Orthogonal Lysine Derivatives In modern peptide synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Revision: April 2026 Target Audience: Peptide Chemists, Synthetic Biologists, and Drug Development Professionals

Introduction: The Strategic Role of Orthogonal Lysine Derivatives

In modern peptide synthesis and the development of peptide-drug conjugates (PDCs), N-α-Z-N-ε-Boc-L-lysine methyl ester (Z-Lys(Boc)-OMe) serves as a highly versatile, orthogonally protected building block. The presence of three distinct protecting groups—a benzyloxycarbonyl (Z/Cbz) group at the α-amine, a tert-butyloxycarbonyl (Boc) group at the ε-amine, and a methyl ester (OMe) at the C-terminus—allows researchers to selectively deprotect and functionalize specific sites without inducing unwanted polymerization[1],[2].

To utilize this molecule in a coupling reaction, one of the protecting groups must first be selectively removed to expose a reactive moiety:

  • Saponification (OMe removal): Yields Z-Lys(Boc)-OH , enabling C-terminal coupling[3].

  • Hydrogenolysis (Z removal): Yields H-Lys(Boc)-OMe , enabling N-α coupling[1].

  • Acidolysis (Boc removal): Yields Z-Lys-OMe , enabling N-ε side-chain modifications.

This guide details the optimal coupling conditions, mechanistic rationales, and step-by-step protocols for utilizing these derivatives to form stable amide bonds with maximal yield and minimal epimerization.

Mechanistic Causality: Selecting the Optimal Coupling System

The choice of coupling reagent is not arbitrary; it is dictated by the steric hindrance of the amino acid and the necessity to suppress racemization. The fundamental goal of a coupling reagent is to activate the carboxylic acid group to react with an amino group, forming an amide bond efficiently[4].

HATU / DIPEA for C-Terminal Activation (Z-Lys(Boc)-OH)

For the activation of Z-Lys(Boc)-OH, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) combined with DIPEA (N,N-Diisopropylethylamine) is the gold standard[5].

The Causality: The base (DIPEA) deprotonates the carboxylic acid, which then attacks the electrophilic carbon of HATU to form an unstable O-acylisouronium intermediate[5]. This intermediate is rapidly trapped by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to form an OAt-active ester [5]. The superiority of HATU over older reagents like HBTU lies in the "7-aza effect" [6]. The additional nitrogen atom in the azabenzotriazole ring induces hydrogen bonding with the incoming amine, providing anchimeric assistance that dramatically accelerates aminolysis[6],[7]. Crucially, this rapid trapping minimizes the lifespan of the activated state, thereby suppressing the formation of oxazol-5(4H)-one intermediates, which are the primary pathway for amino acid racemization[6],[7].

DIC / OxymaPure for N-Terminal Assembly (H-Lys(Boc)-OMe)

When coupling a carboxylic acid to the free N-α amine of H-Lys(Boc)-OMe·HCl, the DIC / OxymaPure system is highly recommended[8],[4].

The Causality: Diisopropylcarbodiimide (DIC) activates the carboxyl group to form an O-acylisourea. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a nucleophile to trap this intermediate, forming an active oxime ester[8],[9]. OxymaPure has emerged as a superior, non-explosive alternative to classic benzotriazole additives (like HOBt), offering higher coupling efficiencies and lower racemization rates[8],[4]. Note on Safety: Recent studies indicate that prolonged pre-activation of DIC and Oxyma can generate hydrogen cyanide (HCN)[9]. Therefore, protocols must strictly control pre-activation times (ideally under 2 minutes) or add Oxyma sequentially[9].

Workflow and Pathway Visualizations

OrthogonalDeprotection Start Z-Lys(Boc)-OMe (Fully Protected) Path1 Saponification (LiOH/MeOH/H2O) Start->Path1 Path2 Hydrogenolysis (H2, Pd/C, MeOH) Start->Path2 Path3 Acidolysis (TFA/DCM) Start->Path3 Prod1 Z-Lys(Boc)-OH (C-Terminal Active) Path1->Prod1 Prod2 H-Lys(Boc)-OMe (N-α Active) Path2->Prod2 Prod3 Z-Lys-OMe (N-ε Active) Path3->Prod3 Couple1 Coupling via HATU / DIPEA Prod1->Couple1 Couple2 Coupling via DIC / Oxyma Prod2->Couple2 Couple3 Coupling via EDC / HOBt Prod3->Couple3

Fig 1: Orthogonal deprotection and optimal coupling pathways for Z-Lys(Boc)-OMe.

HATUMechanism Acid Z-Lys(Boc)-OH Base DIPEA (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate Isouronium O-acylisouronium Intermediate Carboxylate->Isouronium + HATU ActiveEster OAt Active Ester (7-aza effect) Isouronium->ActiveEster + HOAt- Peptide Peptide Bond Formation ActiveEster->Peptide + Amine

Fig 2: Mechanism of HATU-mediated carboxylic acid activation and aminolysis.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the comparative efficacy of modern coupling reagents based on reaction yield and the suppression of racemization (D/L isomer formation)[4].

Coupling Reagent SystemBase / AdditiveTypical Yield (%)Racemization LevelPrimary Use CaseSafety Profile
HATU DIPEA or Collidine> 95%Very LowHindered couplings, C-terminal activationSafe; handles well in solution[10]
DIC / OxymaPure N/A (or DIPEA for HCl salts)89.9%Very Low (1.0%)N-terminal assembly, SPPSNon-explosive; monitor HCN[4],[9]
DIC / HOBt N/A81.9%Moderate (9.3%)Routine unhindered couplingsHOBt poses explosive hazards[8],[4]
EDC / HOBt DIPEA70-90%Low to ModerateAqueous/Solution-phase synthesisWater-soluble byproducts[4],[3]

Self-Validating Experimental Protocols

Protocol A: Solution-Phase C-Terminal Coupling of Z-Lys(Boc)-OH

Objective: Couple Z-Lys(Boc)-OH to a primary amine using HATU/DIPEA.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve Z-Lys(Boc)-OH (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF)[5].

  • Base Addition: Add DIPEA (2.0–3.0 equivalents) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation[5].

  • Activation: Add HATU (1.0–1.2 equivalents) to the reaction mixture. Stir for exactly 2 to 5 minutes. Self-Validation Check: The solution will typically exhibit a slight color change (yellowish) indicating the formation of the OAt-active ester[5].

  • Aminolysis: Add the target amine (1.0–1.1 equivalents) dropwise.

  • Reaction: Stir at room temperature for 1 to 2 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute with ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

Protocol B: Solution-Phase N-Terminal Coupling to H-Lys(Boc)-OMe·HCl

Objective: Couple a carboxylic acid (e.g., an Fmoc-protected amino acid) to the free α-amine of H-Lys(Boc)-OMe·HCl using DIC/OxymaPure.

  • Neutralization: Dissolve H-Lys(Boc)-OMe·HCl (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt, freeing the α-amine[1].

  • Pre-Activation (Strict Timing): In a separate vial, dissolve the incoming carboxylic acid (1.1 equivalents) and OxymaPure (1.1 equivalents) in DMF. Add DIC (1.1 equivalents). Stir for no more than 1 minute to form the oxime ester while mitigating the risk of HCN generation[9].

  • Coupling: Transfer the activated oxime ester solution to the vessel containing the neutralized H-Lys(Boc)-OMe.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: The DIC byproduct (diisopropylurea, DIU) is largely soluble in DCM but can be filtered if it precipitates. Perform standard acidic/basic aqueous washes as described in Protocol A.

References

  • [6] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at:[Link]

  • [8] OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at: [Link]

  • [1] H-Lys(Boc)-OMe hydrochloride | CAS 2389-48-2 | Research Chemical. Chemdor. Available at: [Link]

  • [7] Epimerisation in Peptide Synthesis. PMC - NIH. Available at:[Link]

  • [2] Wholesale H-Lys(Boc)-OMe·HCl CAS:2389-48-2 Manufacturers and Suppliers. XINDAO. Available at:[Link]

  • [3] Structure-delivery relationships of lysine-based gemini surfactants and their lipoplexes. The Royal Society of Chemistry. Available at: [Link]

  • [9] Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Publications. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of Z-Lys(Boc)-OMe in the Solution-Phase Synthesis of Cyclic Peptide Backbones

Executive Summary Cyclic peptides possess superior resistance to exo- and endoproteases compared to their linear counterparts, making them highly valuable scaffolds in modern drug discovery[1]. While Solid-Phase Peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic peptides possess superior resistance to exo- and endoproteases compared to their linear counterparts, making them highly valuable scaffolds in modern drug discovery[1]. While Solid-Phase Peptide Synthesis (SPPS) is dominant in early-stage discovery, Solution-Phase Synthesis (SPS) remains the gold standard for the commercial-scale production of cyclic peptide therapeutics (e.g., the somatostatin analog octreotide) due to its scalability and cost-effectiveness[2].

This application note provides a comprehensive, self-validating protocol for incorporating Z-Lys(Boc)-OMe ( -benzyloxycarbonyl- -tert-butyloxycarbonyl-L-lysine methyl ester) into cyclic peptide backbones. By leveraging the strict orthogonality of the Z, Boc, and OMe protecting groups, researchers can achieve precise topological control over head-to-tail macrolactamization and side-chain functionalization[3].

Mechanistic Rationale & Orthogonal Protection Strategy

The successful synthesis of a cyclic peptide requires the linear precursor to be assembled without premature cyclization or side-chain branching. Z-Lys(Boc)-OMe is an ideal building block because it offers three dimensions of chemical orthogonality:

  • -Z (Benzyloxycarbonyl): Stable to mild base and moderate acid. Cleaved selectively via catalytic hydrogenolysis.

  • -OMe (Methyl Ester): Stable to acid and hydrogenolysis. Cleaved selectively via base-catalyzed saponification.

  • -Boc (tert-Butyloxycarbonyl): Stable to base and hydrogenolysis. Cleaved selectively via acidolysis (e.g., TFA).

This orthogonality allows the lysine residue to be seamlessly elongated at either the N- or C-terminus while keeping the ϵ -amine masked until post-cyclization modification is required, or conversely, allowing side-chain-to-tail cyclization[4].

G Core Z-Lys(Boc)-OMe Z_deprotect H2, Pd/C (MeOH) Removes Z (Cbz) Core->Z_deprotect Hydrogenolysis OMe_deprotect LiOH (THF/H2O) Removes OMe Core->OMe_deprotect Saponification Boc_deprotect TFA (DCM) Removes Boc Core->Boc_deprotect Acidolysis Free_N H-Lys(Boc)-OMe (N-terminal elongation) Z_deprotect->Free_N Free_C Z-Lys(Boc)-OH (C-terminal elongation) OMe_deprotect->Free_C Free_Side Z-Lys(H)-OMe (Side-chain coupling) Boc_deprotect->Free_Side

Orthogonal deprotection logic for Z-Lys(Boc)-OMe.

Quantitative Data & Analytical Metrics

To ensure a self-validating system, researchers must track intermediate conversions. Table 1 summarizes the expected yields and analytical shifts for the deprotection steps, while Table 2 compares coupling reagents for the final macrolactamization.

Table 1: Orthogonal Protection Strategy & Expected Metrics

Protecting GroupPositionDeprotection ReagentMechanismExpected YieldLC-MS Shift ( Δm/z )
OMe -CarboxylLiOH (THF/H 2​ O)Saponification>95%-14.0 Da
Z (Cbz) -AmineH 2​ , Pd/C (MeOH)Hydrogenolysis>98%-134.1 Da
Boc -Amine50% TFA in DCMAcidolysis>99%-100.1 Da

Table 2: Coupling Reagent Comparison for Macrolactamization

Reagent SystemActivation IntermediateByproduct RemovalBest Use Case
EDC / HOBt OBt EsterAqueous wash (water-soluble urea)Linear SPS elongation[2]
HATU / DIPEA OAt EsterSilica gel chromatographyHead-to-tail cyclization[1]
PyBOP / DIPEA PhosphoniumSilica gel chromatographySterically hindered cyclizations

Experimental Protocols: From Monomer to Macrocycle

The following protocols detail the stepwise incorporation of Z-Lys(Boc)-OMe into a linear precursor, followed by head-to-tail macrolactamization.

Workflow Step1 1. Saponification Z-Lys(Boc)-OMe -> Z-Lys(Boc)-OH Step2 2. C-Terminal Coupling + H-Xaa-OMe (EDC/HOBt) Step1->Step2 Step3 3. N-Terminal Elongation Pd/C, H2 then Z-Yaa-OH Step2->Step3 Step4 4. Linear Precursor Z-Yaa-...-Lys(Boc)-...-OMe Step3->Step4 Step5 5. Global Deprotection (Terminal Z and OMe) Step4->Step5 Step6 6. Macrolactamization HATU / DIPEA (High Dilution) Step5->Step6 Step7 7. Side-Chain Deprotection TFA (Removes Boc) Step6->Step7

Workflow for incorporating Z-Lys(Boc)-OMe into a cyclic peptide.

Protocol 1: C-Terminal Deprotection (Saponification)

Objective: Convert Z-Lys(Boc)-OMe to Z-Lys(Boc)-OH for C-terminal elongation.

  • Preparation: Dissolve Z-Lys(Boc)-OMe (1.0 eq) in a 3:1 mixture of THF/H 2​ O to achieve a concentration of 0.2 M. Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Add LiOH·H 2​ O (1.5 eq) dropwise as an aqueous solution. Stir at 0°C for 2 hours.

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl (keep cold to prevent Boc cleavage). Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality of Experimental Choices: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) due to the smaller ionic radius of the lithium cation. It coordinates more effectively with the ester carbonyl, accelerating hydrolysis at lower temperatures (0°C). This strict temperature control is critical to prevent base-catalyzed epimerization (racemization) of the α -carbon[2].

Protocol 2: Solution-Phase Peptide Coupling

Objective: Couple Z-Lys(Boc)-OH to the next amino acid (e.g., H-Thr-OMe).

  • Activation: Dissolve Z-Lys(Boc)-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM/DMF (4:1, 0.1 M). Cool to 0°C.

  • Coupling: Add EDC·HCl (1.2 eq) and stir for 15 minutes to form the active OBt ester.

  • Amine Addition: Add the target amine (e.g., H-Thr-OMe·HCl, 1.1 eq) followed by DIPEA (2.5 eq) to neutralize the hydrochloride salt. Stir overnight, allowing the reaction to warm to room temperature.

  • Workup: Dilute with DCM. Wash sequentially with 5% citric acid (removes unreacted amines), saturated NaHCO 3​ (removes unreacted acids and HOBt), and brine. Dry and concentrate.

  • Causality of Experimental Choices: EDC/HOBt is specifically chosen for Solution-Phase Synthesis (SPS) because the urea byproduct generated by EDC is highly water-soluble. This allows for a simple aqueous workup, completely bypassing the need for tedious silica gel chromatography during the linear elongation phase[2].

Protocol 3: N-Terminal Deprotection (Hydrogenolysis)

Objective: Remove the Z group to expose the -amine for further elongation.

  • Preparation: Dissolve the Z-protected peptide in Methanol (0.1 M). Purge the flask with Argon.

  • Catalysis: Add 10% Pd/C (10% w/w relative to the peptide).

  • Reaction: Evacuate the flask and backfill with H 2​ gas (balloon pressure). Stir vigorously at room temperature for 2-4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol. Concentrate the filtrate to yield the free amine.

  • Causality of Experimental Choices: Catalytic hydrogenolysis is completely orthogonal to the Boc and OMe groups. It cleanly removes the Z group as volatile toluene and CO 2​ , leaving no chemical residues that could interfere with subsequent coupling steps[3].

Protocol 4: Head-to-Tail Macrolactamization

Objective: Cyclize the fully deprotected linear precursor (Free N- and C-termini).

  • Pre-activation: Dissolve the linear peptide (free -amine, free -carboxylic acid, Boc-protected side chains) in anhydrous DMF to achieve a highly dilute concentration of 1 mM .

  • Cyclization: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 12-24 hours under inert atmosphere.

  • Monitoring: Track the disappearance of the linear precursor via LC-MS.

  • Global Deprotection: Once cyclized, remove the solvent in vacuo. Treat the crude cyclic peptide with 95% TFA / 2.5% TIS / 2.5% H 2​ O for 2 hours to remove the -Boc group. Precipitate the final cyclic peptide in cold diethyl ether.

  • Causality of Experimental Choices: Macrolactamization is entropically unfavorable. By utilizing HATU—a uronium-based coupling reagent—the C-terminal carboxylate is rapidly converted into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This rapid activation, combined strictly with high-dilution conditions (<5 mM), kinetically favors intramolecular cyclization over intermolecular oligomerization[1]. The Boc group ensures the lysine side-chain does not participate in unwanted branching[5].

References

  • Google Patents. Novel process for production of the somatostatin analog, octreotide. EP1506219A2.
  • National Institutes of Health (PMC). Understanding Cell Penetration of Cyclic Peptides. Retrieved from:[Link]

  • Nature Chemistry. Contemporary strategies for peptide macrocyclization. DOI: 10.1038/nchem.1062. Retrieved from:[Link]

  • National Institutes of Health (PMC). Biocompatible strategies for peptide macrocyclisation. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization in N-α-Z-N-ε-Boc-L-lysine Methyl Ester Coupling Reactions

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the stereochemical pitfalls associated with complex lysine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the stereochemical pitfalls associated with complex lysine derivatives.

Expert Insight: If your synthetic strategy involves removing the N-α-Z group via hydrogenolysis to use the lysine methyl ester as an amine nucleophile, the lysine itself will not racemize (amines do not racemize during coupling). The troubleshooting and protocols below specifically address the high-risk scenario where the methyl ester is saponified to utilize the N-α-Z-N-ε-Boc-L-lysine as an activated acyl donor .

Mechanistic Overview: The Causality of Racemization

When activating N-α-Z-N-ε-Boc-L-lysine, the chiral integrity of the alpha-carbon is threatened by two distinct mechanisms. While the N-α-Z (benzyloxycarbonyl) group is a urethane-type protecting group that strongly suppresses the classic oxazolone (azlactone) racemization pathway[1], the activated intermediate remains highly susceptible to direct enolization . This base-catalyzed abstraction of the alpha-proton is exacerbated by the use of strong, unhindered tertiary amines and highly reactive coupling reagents[2]. Furthermore, the prerequisite saponification of the methyl ester is a frequent, often overlooked, source of epimerization before coupling even begins.

RacemizationMechanisms Start Activated N-α-Z-N-ε-Boc-L-lysine Base Excess/Strong Base (e.g., TEA, DIEA) Start->Base Proton Abstraction Oxazolone Oxazolone Intermediate (Suppressed by Z-group) Start->Oxazolone Ring Closure (Minor/Blocked) Enolate Planar Enolate Intermediate (Direct Enolization) Base->Enolate Primary Pathway Epimer D-Lysine Epimer (Loss of Chiral Integrity) Enolate->Epimer Re-protonation Oxazolone->Epimer Ring Opening

Mechanistic pathways of racemization for urethane-protected amino acids during activation.

Diagnostics & Troubleshooting FAQs

Q: I am detecting D-Lys epimers after coupling my saponified Z-Lys(Boc)-OH. Where is the racemization occurring? A: Racemization in this workflow is biphasic. It can occur during the initial methyl ester saponification or during the subsequent C-terminal activation. If you are using NaOH at room temperature for saponification, the strong hydroxide concentration promotes direct alpha-proton abstraction. Switch to a milder LiOH/THF/H2O system at 0°C. If saponification is clean, the epimerization is occurring during coupling due to base-catalyzed direct enolization.

Q: Why does my choice of tertiary amine base matter if the N-alpha amine is Z-protected? A: While the Z group effectively suppresses the oxazolone racemization pathway[1], it does not prevent direct enolization. Strong, unhindered bases like Triethylamine (TEA) rapidly abstract the alpha-proton of the activated ester. Using a sterically hindered, weaker base like 2,4,6-collidine (TMP) significantly reduces the rate of enolization while still facilitating the coupling reaction[2].

Q: I must use HATU for a sterically hindered coupling involving the lysine derivative. How do I prevent direct enolization? A: HATU is a highly reactive uronium salt that rapidly forms the active ester, but it requires a base. When using HATU, replace DIEA or TEA with 2,4,6-collidine (TMP) in a strict 1:1 stoichiometric ratio to the acid. Alternatively, switch to a carbodiimide/additive system like DIC/OxymaPure, which operates under essentially neutral conditions and avoids the need for a tertiary amine base entirely[2].

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the causal relationship between base selection, coupling reagents, and the resulting epimerization levels for urethane-protected amino acids.

Coupling ReagentBase / AdditiveBase pKaRelative Steric HindranceEpimerization Level
HATUTEA10.7LowHigh (>5%)
HATUDIEA10.1HighModerate (2-5%)
HATUTMP (Collidine)7.4Very HighLow (<1%)
DICHOBt4.6 (Additive)N/ALow (<1%)
DICOxymaPure4.6 (Additive)N/AVery Low (<0.1%)

Data synthesized from established peptide coupling optimization studies[2].

Validated Experimental Protocols

Workflow Ester N-α-Z-N-ε-Boc-L-lysine Methyl Ester Hydrolysis Mild Saponification (LiOH, 0°C, THF/H2O) Ester->Hydrolysis FreeAcid Free Acid Intermediate (Chirality Preserved) Hydrolysis->FreeAcid Activation Activation (DIC/Oxyma) FreeAcid->Activation Coupling Amine Coupling (Controlled Temp) Activation->Coupling Product Enantiopure Peptide Coupling->Product

Optimized workflow for the saponification and coupling of N-α-Z-N-ε-Boc-L-lysine methyl ester.

Protocol A: Mild Saponification of N-α-Z-N-ε-Boc-L-lysine Methyl Ester

Self-Validating Principle: By using LiOH at 0°C, we leverage the lithium ion's coordination to the carboxylate, which accelerates ester hydrolysis while minimizing the basicity of the medium, thus preserving the alpha-chiral center.

  • Dissolution: Dissolve 10.0 mmol of N-α-Z-N-ε-Boc-L-lysine methyl ester in 20 mL of Tetrahydrofuran (THF) and cool to 0°C in an ice bath.

  • Base Addition: Dissolve 11.0 mmol of LiOH·H₂O in 10 mL of pre-chilled distilled water. Add this aqueous solution dropwise to the THF mixture over 15 minutes with vigorous stirring.

  • Monitoring: Stir at 0°C for 2-3 hours. Monitor by TLC (EtOAc/Hexane) until the starting material is completely consumed. Crucial: Do not let the reaction warm to room temperature.

  • Quenching: Acidify the mixture carefully to pH 3-4 using 1M KHSO₄. (Avoid strong acids like HCl to prevent premature N-ε-Boc deprotection).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free acid.

Protocol B: Epimerization-Free Fragment Coupling (DIC/OxymaPure)

Self-Validating Principle: The DIC/OxymaPure system avoids the use of tertiary amine bases entirely, eliminating the primary catalyst for direct enolization while providing superior activation kinetics.

  • Activation: Dissolve 1.0 eq of the freshly saponified N-α-Z-N-ε-Boc-L-lysine (free acid) and 1.0 eq of OxymaPure in anhydrous DMF (0.1 M concentration) at 0°C.

  • Coupling Reagent: Add 1.05 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 10 minutes at 0°C to pre-activate the acid and form the active ester.

  • Amine Addition: Add 1.0 eq of the amine coupling partner. (Note: If the amine is an HCl salt, neutralize it with exactly 1.0 eq of 2,4,6-collidine (TMP), never DIEA or TEA).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Filter off the precipitated diisopropylurea (DIU) byproduct. Dilute the filtrate with EtOAc, wash sequentially with 5% NaHCO₃, 1M KHSO₄, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Title: Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Source: PubMed (nih.gov) URL: [Link]

  • Title: Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yields in N-α-Z-N-ε-Boc-L-Lysine Methyl Ester Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrolysis of heavily protected amino acids like N-α-Z-N-ε-Boc-L-lysine methyl ester (Z-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrolysis of heavily protected amino acids like N-α-Z-N-ε-Boc-L-lysine methyl ester (Z-Lys(Boc)-OMe). While ester saponification is a fundamental organic transformation, the presence of orthogonal protecting groups (Z and Boc) alongside an epimerization-prone α-chiral center transforms a simple reaction into a delicate balancing act.

This guide is designed to move beyond basic protocols. We will dissect the mechanistic causality behind reagent selection, troubleshoot common failure points, and provide a self-validating Standard Operating Procedure (SOP) to ensure high-yielding, enantiomerically pure recoveries.

Part 1: Mechanistic Insights & Reagent Causality

To successfully hydrolyze Z-Lys(Boc)-OMe to Z-Lys(Boc)-OH, you must navigate two competing vulnerabilities: the base-sensitivity of the α-proton (leading to racemization) and the acid-sensitivity of the tert-butyloxycarbonyl (Boc) group (leading to deprotection during workup).

1. The Base: Why Lithium Hydroxide (LiOH)? Using strong bases like NaOH or KOH often leads to the abstraction of the α-proton, resulting in epimerization. LiOH is the industry standard for amino acid methyl ester hydrolysis . The lithium cation strongly coordinates with both the carbonyl oxygen of the ester and the forming tetrahedral intermediate. This Lewis-acid-like coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at lower temperatures and lower effective basicities, thereby preserving the stereocenter .

2. The Acid Quench: Preventing Boc Cleavage The Boc group is cleaved via an acid-catalyzed protonation of the carbamate oxygen, followed by fragmentation into a tert-butyl cation and carbon dioxide . If you quench your saponification reaction with a strong mineral acid (e.g., 1 M HCl), the localized pH drops precipitously, initiating Boc cleavage. By utilizing a mild organic acid like 10% Citric Acid or Potassium Hydrogen Sulfate (KHSO₄), you lower the pH just enough (~pH 3.5) to protonate the carboxylic acid (pKa ~ 2.2) for organic extraction, without providing the high proton concentration required to fragment the Boc group.

Causality Base Base Selection LiOH LiOH (Mild) Base->LiOH NaOH NaOH/KOH (Strong) Base->NaOH Out1 Minimal Epimerization LiOH->Out1 Out2 High Racemization Risk NaOH->Out2 Workup Acid Quench Citric Citric Acid / KHSO4 Workup->Citric HCl HCl / TFA Workup->HCl Out3 Boc Group Intact Citric->Out3 Out4 Boc Cleavage HCl->Out4

Mechanistic causality map of reagent selection versus reaction outcomes.

Part 2: Troubleshooting FAQs

Q1: My yield is exceptionally low, and TLC shows a large amount of unreacted starting material. How do I drive the reaction to completion? A: The primary culprit for incomplete hydrolysis of Z-Lys(Boc)-OMe is poor solubility. The fully protected molecule is highly hydrophobic and will not dissolve in purely aqueous base. Solution: Utilize a monophasic solvent system. A mixture of THF/MeOH/H₂O (typically 3:1:1 v/v) ensures that both the hydrophobic starting material and the hydrophilic LiOH remain in a single homogeneous phase. If the reaction mixture appears cloudy, add more THF until it clarifies.

Q2: I am losing the Boc protecting group during the workup phase. My LCMS shows an [M-100] mass peak. What went wrong? A: You are likely over-acidifying your aqueous layer. The [M-100] peak corresponds to the loss of the Boc group (loss of isobutylene and CO₂). Solution: Never use HCl for this workup. Switch to 10% aqueous citric acid. Add it dropwise at 0°C and use pH paper to monitor the aqueous layer. Stop acidifying the moment the pH reaches 3.5–4.0.

Q3: I suspect my product is epimerizing. How can I verify and prevent this? A: Epimerization can be verified via chiral HPLC or by observing a complex splitting pattern in the α-proton signal via ¹H-NMR. Solution: To prevent this, strictly control the temperature. Add the LiOH at 0°C and allow it to slowly warm to room temperature. Never heat the reaction. Furthermore, ensure you are not using an excessive stoichiometric amount of base; 1.5 to 2.0 equivalents of LiOH is sufficient.

Q4: During extraction, I get a thick, unmanageable emulsion. How do I recover my product? A: Z-Lys(Boc)-OH is amphiphilic—it acts like a surfactant, trapping water and organic solvents together. Solution: Avoid vigorous shaking during extraction; instead, gently invert the separatory funnel. If an emulsion forms, add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which forces the organic product into the organic phase. Using Ethyl Acetate (EtOAc) instead of Dichloromethane (DCM) also significantly reduces emulsion formation for this specific substrate.

Part 3: Quantitative Data & Parameter Optimization

Summarizing the causality discussed above, the following table outlines the optimal parameters for this specific transformation.

Reaction ParameterSub-optimal ChoiceOptimal ChoiceMechanistic Rationale
Base NaOH or KOHLiOH Li⁺ coordinates the tetrahedral intermediate; weaker overall basicity prevents α-proton abstraction.
Solvent System Pure Water or pure MeOHTHF/MeOH/H₂O (3:1:1) Co-solvents ensure a strictly monophasic reaction mixture for the highly hydrophobic substrate.
Quench Acid 1 M HCl10% Citric Acid Boc cleaves via a tertiary carbocation mechanism at low pH; citric acid safely buffers at pH ~3.5.
Extraction Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc) EtOAc provides superior phase separation for amphiphilic protected amino acids, minimizing emulsions.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At critical junctures, validation steps are included to ensure the chemistry is proceeding as intended before moving forward.

Reagents Required:

  • Z-Lys(Boc)-OMe (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • THF, Methanol, DI Water

  • 10% Aqueous Citric Acid solution

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaCl (Brine)

Step-by-Step Methodology:

  • Solubilization: Dissolve Z-Lys(Boc)-OMe (1.0 mmol) in 3.0 mL of THF and 1.0 mL of Methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to 0°C for 10 minutes.

  • Base Addition: Dissolve LiOH·H₂O (1.5 mmol) in 1.0 mL of DI water. Add this aqueous solution dropwise to the stirring reaction mixture over 5 minutes.

    • Validation Check: The solution must remain clear. If it turns cloudy (biphasic), add THF dropwise until homogeneity is restored.

  • Reaction Progression: Remove the ice bath and let the reaction stir at room temperature. Monitor via TLC (Hexanes:EtOAc 1:1) or LCMS. Hydrolysis is typically complete within 2 to 4 hours.

  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the THF and Methanol. Do not evaporate to total dryness.

  • Acidic Quench (Critical Step): Dilute the remaining aqueous residue with 5.0 mL of DI water and cool to 0°C. Dropwise, add 10% aqueous citric acid while stirring vigorously.

    • Validation Check: Continuously spot the aqueous layer onto pH paper. Stop the addition exactly when the pH reads between 3.5 and 4.0. The product will precipitate as a white solid/oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with EtOAc (3 x 10 mL). Gently invert the funnel to prevent emulsions.

  • Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Z-Lys(Boc)-OH as a viscous oil or white foam.

Workflow A 1. Substrate Preparation Z-Lys(Boc)-OMe B 2. Solvent System THF/MeOH/H2O (3:1:1) A->B C 3. Base Addition 1.5 eq LiOH at 0°C B->C D 4. Reaction Monitoring TLC/LCMS (2-4 hrs) C->D E 5. Acidic Quench 10% Citric Acid to pH 3.5-4.0 D->E F 6. Extraction EtOAc (Gentle Inversion) E->F G 7. Final Product Z-Lys(Boc)-OH F->G

Step-by-step workflow for the mild, epimerization-free hydrolysis of Z-Lys(Boc)-OMe.

References

  • Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF." Common Organic Chemistry. Available at:[Link]

  • CHIMIA International Journal for Chemistry. "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities." CHIMIA, 2003. Available at:[Link]

  • Journal of Organic Chemistry. "Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration." PubMed (National Institutes of Health), 2010. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Acidic Boc Deprotection for Z-Lys(Boc)-OMe

Welcome to the Technical Support Center for peptide and amino acid synthesis. This guide is specifically engineered for researchers and drug development professionals working with Z-Lys(Boc)-OMe ( Nα -benzyloxycarbonyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide and amino acid synthesis. This guide is specifically engineered for researchers and drug development professionals working with Z-Lys(Boc)-OMe ( -benzyloxycarbonyl- -tert-butyloxycarbonyl-L-lysine methyl ester).

The objective of this workflow is to achieve orthogonal deprotection : selectively removing the acid-labile ϵ -Boc group while preserving the acid-stable α -Z group and the C-terminal methyl ester (OMe). Below, you will find mechanistic insights, troubleshooting workflows, self-validating protocols, and quantitative data to ensure high-yield, high-purity cleavage.

Mechanistic Pathway & Orthogonal Stability

Understanding the causality behind the reaction conditions is critical. The Boc group is cleaved via an acid-catalyzed SN​1 mechanism, generating a highly reactive tert-butyl cation and carbon dioxide[1]. In contrast, the benzyloxycarbonyl (Z) group relies on a highly stable benzyl carbamate linkage that resists mild-to-moderate acids, requiring harsh conditions like liquid HF or catalytic hydrogenation for removal[2]. The methyl ester remains stable under anhydrous acidic conditions but is susceptible to base-catalyzed hydrolysis.

MechanisticPathway Z_Lys Z-Lys(Boc)-OMe (Starting Material) Acid Acidic Cleavage (TFA/DCM or HCl/Dioxane) Z_Lys->Acid Boc_Cleavage Boc Cleavage (Acid-Labile SN1) Acid->Boc_Cleavage Z_Stability Z-Group Intact (Orthogonal Stability) Acid->Z_Stability OMe_Stability OMe Ester Intact (Acid Stable) Acid->OMe_Stability tButyl t-Butyl Cation (Reactive Intermediate) Boc_Cleavage->tButyl Product Z-Lys-OMe (Target Product) Boc_Cleavage->Product Z_Stability->Product OMe_Stability->Product Scavenger Scavenger (TIS/H2O) Traps Cation tButyl->Scavenger

Mechanistic pathway of orthogonal Boc deprotection and cation scavenging.

Troubleshooting Guide: Diagnostics & Resolutions

TroubleshootingWorkflow Start Analyze LC-MS/TLC Post-Deprotection Incomplete Incomplete Cleavage (+100 Da Mass) Start->Incomplete Adduct t-Butyl Adducts (+56 Da Mass) Start->Adduct Success Pure Z-Lys-OMe (Target Mass) Start->Success Fix_Inc Increase TFA to 50% or Use 4M HCl/Dioxane Incomplete->Fix_Inc Fix_Add Add Scavenger Cocktail (2.5% TIS / 2.5% H2O) Adduct->Fix_Add Fix_Inc->Start Fix_Add->Start

Troubleshooting workflow for resolving incomplete cleavage and adduct formation.

Q: Why am I observing incomplete Boc removal (indicated by a +100 Da mass on LC-MS) when using 20% TFA in DCM? A: Incomplete deprotection is typically caused by insufficient acid concentration or steric hindrance preventing protonation of the carbamate oxygen[3]. Causality & Fix: The ϵ -amine of lysine can sometimes fold or aggregate in non-polar solvents. Increasing the Trifluoroacetic Acid (TFA) concentration to 50% (v/v) in Dichloromethane (DCM) or switching to 4M HCl in dioxane ensures complete protonation and drives the equilibrium toward cleavage[4].

Q: My LC-MS shows a +56 Da adduct on my target product. What is this, and how do I prevent it? A: A +56 Da mass indicates tert-butylation. The cleavage of the Boc group generates a highly reactive tert-butyl cation. Without proper nucleophilic traps, this cation can alkylate the aromatic ring of the Z-group. Causality & Fix: Scavengers are required to trap this carbocation. Adding Triisopropylsilane (TIS) and water (e.g., TFA/TIS/H2O at 95:2.5:2.5) quenches the cation by acting as a preferential nucleophile, preventing unwanted side reactions[5],.

Q: Can I use 33% HBr in Acetic Acid to speed up the deprotection? A: No. While HBr/AcOH will rapidly cleave the Boc group, it will simultaneously cleave the Z-group. The Z-group is stable to 50% TFA and 4M HCl, but strong hydrobromic acid will completely remove the benzyl carbamate[2],[6].

Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely solely on time. Use the built-in self-validating checks within these protocols to confirm reaction completion.

Protocol A: 4M HCl in Dioxane (Preferred for Solution-Phase Synthesis)

Expert Insight: In solution-phase synthesis, utilizing 4M HCl in dioxane is often superior to TFA/DCM. TFA cleavage yields a trifluoroacetate salt, which is highly hygroscopic and often manifests as a stubborn, viscous oil. Conversely, HCl cleavage generates a hydrochloride salt that readily precipitates as a crisp white solid in ether, streamlining purification.

  • Preparation: Dissolve Z-Lys(Boc)-OMe (1.0 eq) in a minimal volume of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add 10 volumes of 4M HCl in dioxane dropwise.

    • Causality: Dropwise addition controls the exothermic nature of the initial acid-base interaction, preventing localized heating that could compromise the Z-group or the ester.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 45–60 minutes.

  • Self-Validating Check (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat.

    • Validation: The starting material will be UV-active (due to the Z-group) but Ninhydrin negative. The product will be UV-active AND Ninhydrin positive (yielding a distinct purple spot), confirming the successful liberation of the primary ϵ -amine.

  • Precipitation: Concentrate the mixture under reduced pressure to one-third of its original volume. Slowly add 10 volumes of rapidly stirring, ice-cold diethyl ether.

  • Isolation: Collect the resulting white precipitate (Z-Lys-OMe·HCl) via vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove residual dioxane and isobutylene byproducts. Dry under high vacuum.

Protocol B: 50% TFA in DCM (Standard for SPPS & General Use)
  • Preparation: Dissolve Z-Lys(Boc)-OMe in anhydrous DCM.

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) deionized water.

    • Causality: TIS and water act as nucleophilic traps for the tert-butyl cation generated during Boc acidolysis.

  • Acid Addition: Add an equal volume of TFA to achieve a 50% TFA/DCM solution[7]. Stir at room temperature for 30 minutes.

  • Self-Validating Check (LC-MS): Analyze an aliquot via LC-MS.

    • Validation: Confirm the disappearance of the starting mass and the appearance of the target mass (M - 100 Da).

  • Workup: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA. Triturate the resulting oil with cold diethyl ether to precipitate the Z-Lys-OMe·TFA salt.

Quantitative Data: Condition Matrix

The following table summarizes the stability of the functional groups under various deprotection conditions. Use this matrix to select the appropriate reagent system based on your downstream requirements.

Reagent SystemBoc CleavageZ-Group StabilityOMe StabilityPrimary ByproductRecommended Use Case
50% TFA in DCM Complete (<30 min)StableStablet-Butyl trifluoroacetateStandard SPPS & Solution Phase
4M HCl in Dioxane Complete (30-60 min)StableStableIsobutylene gasSolution-phase (yields solid HCl salt)
33% HBr in AcOH Complete (Fast)Cleaved StableBenzyl bromideSimultaneous Boc/Z removal
1M NaOH (aq) StableStableHydrolyzed MethanolC-terminal deprotection

Frequently Asked Questions (FAQs)

Q: Can I use thioanisole or EDT as a scavenger for this reaction? A: While 1,2-ethanedithiol (EDT) and thioanisole are excellent scavengers for complex peptide sequences containing Met, Cys, or Trp[3],[6], they are unnecessary for a simple Z-Lys(Boc)-OMe deprotection. Lysine does not possess a highly nucleophilic side chain prone to t-butylation. A simple TIS/H2O system is sufficient, odorless, and much easier to remove during workup.

Q: My Z-Lys-OMe·TFA salt won't precipitate and remains an oil. What should I do? A: TFA salts of single amino acid derivatives are notoriously difficult to crystallize. To self-correct this, dissolve the oil in a minimal amount of DCM and re-precipitate by dropping it into a large excess of rapidly stirring, ice-cold hexanes or diethyl ether. If it still oils out, switch to the 4M HCl in dioxane protocol (Protocol A), which reliably yields a crystalline hydrochloride salt.

Q: Is there a risk of methyl ester (OMe) hydrolysis during acidic deprotection? A: Methyl esters are highly stable to anhydrous acidic conditions like TFA/DCM or HCl/dioxane. However, if your reaction contains excessive water and is left for an extended period, trace acid-catalyzed hydrolysis can occur. Keep water concentrations strictly at or below 2.5% if used as a scavenger.

References

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link]

  • Synthetic Peptides - A User's Guide. University of Wisconsin-Eau Claire (UWEC). Available at:[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Development of protein chemical synthesis using peptide thioester synthetic blocks. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in N-α-Z-N-ε-Boc-L-lysine methyl ester peptide couplings

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric challenges of N-α-Z-N-ε-Boc-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric challenges of N-α-Z-N-ε-Boc-L-lysine methyl ester (Z-Lys(Boc)-OMe) and its derivatives.

Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols designed to overcome kinetic barriers and prevent epimerization during sterically hindered couplings.

Mechanistic Insights: The Causality of Steric Hindrance

Z-Lys(Boc)-OMe is a fully protected, highly versatile building block. However, its dual protecting groups—the benzyloxycarbonyl (Z) group at the α-amine and the tert-butyloxycarbonyl (Boc) group at the ε-amine—create a dense steric shield.

When this molecule is selectively deprotected to yield either Z-Lys(Boc)-OH (acting as an acyl donor) or H-Lys(Boc)-OMe (acting as an amine acceptor), the approach of the coupling partner is kinetically hindered. Large side chains not only impede the approach of activated amino acids to N-terminal amino groups but also drastically slow down reaction kinetics, potentially causing deletion sequences or epimerization[].

Because the aminolysis step is slow, the activated carboxylic acid has a prolonged half-life, increasing the probability of cyclization into an oxazolone intermediate—the primary pathway for epimerization[2]. Overcoming this requires coupling reagents that either provide a neighboring group effect to accelerate nucleophilic attack or utilize elevated thermal energy to bypass the activation barrier.

Workflow Start Z-Lys(Boc)-OMe (Fully Protected) DeprotC Saponification (LiOH / THF / H2O) Start->DeprotC C-Terminus Deprotection DeprotN Hydrogenolysis (H2, Pd/C) Start->DeprotN N-Terminus Deprotection Acid Z-Lys(Boc)-OH (Acyl Donor) DeprotC->Acid Amine H-Lys(Boc)-OMe (Amine Acceptor) DeprotN->Amine Coupling1 Coupling to Bulky Amine (HATU or DIC/Oxyma) Acid->Coupling1 Coupling2 Coupling to Bulky Acid (HATU or DIC/Oxyma) Amine->Coupling2 Product Elongated Peptide (Overcoming Steric Shield) Coupling1->Product Coupling2->Product

Divergent deprotection and coupling workflows for Z-Lys(Boc)-OMe.

Troubleshooting & FAQs

Q: I saponified Z-Lys(Boc)-OMe to Z-Lys(Boc)-OH, but coupling it to a hindered amine (e.g., H-Aib-OMe) is failing with standard DCC/HOBt. Why? A: Carbodiimides like DCC combined with HOBt lack the reactivity required to overcome the high activation energy barrier of this sterically demanding coupling. The bulky Z-group restricts the conformational flexibility of the active ester. You must switch to a uronium-based reagent with a neighboring group effect, such as HATU. HATU forms an active ester where the nitrogen atom in the azabenzotriazole ring accelerates aminolysis via intramolecular hydrogen bonding, making it exceptionally suited for substrates with large steric hindrance[3],[4].

Q: When coupling H-Lys(Boc)-OMe to a bulky acid, I observe significant epimerization of the incoming amino acid. How can I prevent this? A: Epimerization in hindered couplings occurs because the slow reaction rate allows the activated acid to cyclize into an oxazolone intermediate[2]. To suppress this, utilize the DIC/Oxyma Pure coupling system combined with microwave heating (e.g., 75°C - 90°C). Oxyma acts as an exceptional nucleophilic catalyst, and the elevated temperature provides the kinetic energy to rapidly overcome steric barriers, minimizing the time available for epimerization and maintaining stereochemical integrity[5],[6].

Q: Are there specific solvent considerations for highly hindered lysine couplings? A: Yes. Intermolecular hydrogen bonding can cause aggregation, which exacerbates steric hindrance. Using a solvent mixture of DCM/DMF/NMP (1:1:1) or adding chaotropic salts (e.g., 0.8 M LiCl or 4 M KSCN in DMF) disrupts these networks, significantly improving the accessibility of the reactive centers[7].

Logic Hindrance Steric Hindrance (Z & Boc Groups) Problem1 Slow Aminolysis Rate Hindrance->Problem1 Problem2 Oxazolone Formation Hindrance->Problem2 Solution1 HATU / HOAt (Neighboring Group Effect) Problem1->Solution1 Solution2 DIC / Oxyma Pure (Microwave 75°C) Problem2->Solution2 Result1 H-Bond Accelerated Nucleophilic Attack Solution1->Result1 Result2 Kinetic Energy Overcomes Activation Barrier Solution2->Result2 Success High Yield & Low Epimerization Result1->Success Result2->Success

Logical pathways for overcoming kinetic barriers in hindered lysine couplings.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the quantitative performance of various coupling strategies when applied to highly hindered lysine derivatives.

Coupling StrategyReagents & AdditivesTemperatureTypical Coupling TimeEpimerization RiskBest Use Case
Standard Activation DCC / HOBt25°C2 - 4 hoursHighUnhindered linear sequences.
Uronium Activation HATU / DIPEA25°C45 - 90 minsLowHighly hindered amines, solution-phase synthesis.
Microwave-Assisted DIC / Oxyma Pure75°C - 90°C5 - 10 minsVery LowDifficult sequences, SPPS, maintaining high stereochemical purity.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Coupling of H-Lys(Boc)-OMe using HATU/DIPEA

Use this protocol when coupling a sterically hindered carboxylic acid to the N-terminus of the lysine derivative.

  • Hydrogenolysis (Deprotection): Dissolve Z-Lys(Boc)-OMe (1.0 eq) in MeOH. Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (1 atm) for 2 hours.

    • Self-Validation Step: Filter through Celite and analyze the filtrate via LC-MS. Proceed only when the mass corresponding to Z-Lys(Boc)-OMe has completely disappeared and H-Lys(Boc)-OMe is the sole peak.

  • Pre-Activation: In a dry flask, dissolve the incoming sterically hindered acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF. Cool to 0°C. Add DIPEA (2.4 eq) dropwise. Stir for exactly 2 minutes to form the active OAt ester.

  • Coupling: Add the freshly prepared H-Lys(Boc)-OMe (1.0 eq) to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Workup & Validation: Dilute with EtOAc. Wash sequentially with 5% KHSO₄ (3x) to remove unreacted amine, 5% NaHCO₃ (3x) to remove unreacted acid, and brine. Dry over Na₂SO₄.

    • Self-Validation Step: Perform HPLC analysis of the crude organic layer. A single major peak with >90% AUC confirms successful coupling without significant epimerization.

Protocol B: Microwave-Assisted Coupling of Z-Lys(Boc)-OH using DIC/Oxyma

Use this protocol when coupling the C-terminus of the lysine derivative to a hindered amine (e.g., in solid-phase or difficult solution-phase synthesis).

  • Saponification (Deprotection): Dissolve Z-Lys(Boc)-OMe in THF/H₂O (1:1). Add LiOH·H₂O (1.5 eq). Stir at room temperature for 1 hour.

    • Self-Validation Step: Spot on a TLC plate (Hexane/EtOAc 1:1). The disappearance of the high-Rf starting material confirms complete ester hydrolysis. Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield Z-Lys(Boc)-OH.

  • Activation: Mix Z-Lys(Boc)-OH (4.0 eq relative to amine), DIC (4.0 eq), and Oxyma Pure (4.0 eq) in a 1:1:1 ratio in DMF[5].

  • Microwave Coupling: Add the activation mixture to the amine-bearing substrate. Subject the reaction vessel to microwave irradiation at 75°C for 6 minutes[5].

  • Validation:

    • Self-Validation Step: Perform a Kaiser (Ninhydrin) test on an aliquot. A clear/yellow solution indicates complete consumption of the primary amine. If the solution turns blue, steric hindrance has caused incomplete aminolysis; perform a second coupling cycle using fresh reagents before proceeding.

Sources

Troubleshooting

Minimizing unwanted side reactions during Z-Lys(Boc)-OMe hydrogenolysis

Welcome to the Technical Support Center for peptide and amino acid synthesis. The hydrogenolysis of Z-Lys(Boc)-OMe (removal of the benzyloxycarbonyl/Cbz group) to yield H-Lys(Boc)-OMe is a fundamental transformation in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide and amino acid synthesis. The hydrogenolysis of Z-Lys(Boc)-OMe (removal of the benzyloxycarbonyl/Cbz group) to yield H-Lys(Boc)-OMe is a fundamental transformation in drug development. However, seemingly benign choices in solvent and additives can trigger a cascade of unwanted side reactions.

This guide is engineered to provide researchers with mechanistic insights, self-validating protocols, and actionable troubleshooting steps to ensure high-purity yields.

Mechanistic Pathway Analysis

To control a reaction, you must first understand the competing thermodynamic and kinetic pathways. The diagram below illustrates the divergence between the desired hydrogenolysis and the three most common failure modes: N-alkylation, dimerization, and protecting group degradation.

ReactionPathways Z_Lys Z-Lys(Boc)-OMe (Starting Material) H_Lys H-Lys(Boc)-OMe (Desired Product) Z_Lys->H_Lys H2, Pd/C (Ideal Conditions) N_Alk N-Alkylated Impurities (+14 Da / +28 Da) H_Lys->N_Alk Pd/C in MeOH/EtOH (Alcohol Oxidation) Dimer Oligomers / Dimers (Aminolysis) H_Lys->Dimer Free alpha-amine (Neutral pH) Boc_Loss Boc Cleavage (-100 Da) H_Lys->Boc_Loss Excess Strong Acid (e.g., HCl / TFA)

Reaction pathways showing desired hydrogenolysis vs. unwanted side reactions.

Troubleshooting FAQs

Q1: Why am I seeing +14 Da or +28 Da mass peaks in my LC-MS after deprotection?

Diagnosis: N-Methylation. While methanol is the industry-standard solvent for hydrogenolysis, it acts as a "Trojan horse" under these specific conditions. The Pd/C catalyst actively dehydrogenates methanol into formaldehyde and Pd–H species[1]. The newly deprotected, highly nucleophilic α -amine of the lysine derivative undergoes rapid reductive amination with this in situ formaldehyde, yielding N-methyl or N,N-dimethyl impurities[2].

  • The Fix: Switch your solvent system. While ethanol is sometimes used as an alternative, Pd/C can similarly oxidize it to acetaldehyde, leading to N-ethylation (+28 Da)[3]. For absolute safety, utilize an aprotic solvent like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) .

Q2: My product is forming a complex mixture of higher molecular weight species. How do I stop this?

Diagnosis: Intermolecular Aminolysis (Dimerization/Polymerization). Once the Cbz group is removed, the resulting free α -amine is a strong nucleophile. Because your substrate contains a methyl ester (-OMe), the amine of one molecule will attack the ester of another, forming linear dimers or polymers.

  • The Fix: You must neutralize the nucleophilicity of the amine the moment it is generated. By adding 1.05 equivalents of a weak acid (such as Acetic Acid) to the reaction mixture, the amine is immediately protonated into an ammonium salt ( −NH3+​ ), which is entirely non-nucleophilic.

Q3: I added HCl to prevent dimerization, but now I am losing the Boc group. What is the alternative?

Diagnosis: Acidic Cleavage of the tert-Butyl Carbamate. The Boc group is perfectly stable to H2​ and Pd/C, but it is highly labile in the presence of strong acids[4]. Using HCl or TFA to protonate the α -amine often results in partial or complete loss of the ϵ -Boc protection (a -100 Da mass shift).

  • The Fix: Use Glacial Acetic Acid (AcOH) . With a pKa of ~4.76, AcOH is strong enough to quantitatively protonate the α -amine (pKa ~9.0) but far too weak to cleave the Boc group, creating a perfectly balanced thermodynamic window for the reaction.

Quantitative Data Summary

Use the following diagnostic table to rapidly identify and mitigate side reactions based on your analytical data.

Side ReactionAnalytical Signature (LC-MS)Mechanistic CauseMitigation Strategy
N-Methylation +14.02 Da / +28.03 DaPd/C dehydrogenates MeOH to Formaldehyde[1].Use EtOAc or THF; strictly avoid MeOH.
N-Ethylation +28.03 Da / +56.06 DaPd/C dehydrogenates EtOH to Acetaldehyde[3].Avoid primary alcohols as solvents.
Dimerization 2M−32.04 DaIntermolecular aminolysis of the methyl ester.Add 1.05 eq Acetic Acid to protonate amine.
Boc Cleavage -100.12 DaAcidic hydrolysis of tert-butyl carbamate.Keep pH > 4; avoid strong acids like HCl[4].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step contains a built-in analytical checkpoint to validate the chemical state before proceeding, ensuring maximum yield of the pure H-Lys(Boc)-OMe AcOH salt.

Protocol S1 1. Dissolve in EtOAc S2 2. Add 1.05 eq Acetic Acid S1->S2 S3 3. Add Pd/C under N2 S2->S3 S4 4. H2 Balloon Monitor LC-MS S3->S4 S5 5. Filter over Celite S4->S5 S6 6. Isolate Acetate Salt S5->S6

Optimized step-by-step workflow for Z-Lys(Boc)-OMe hydrogenolysis.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Dissolve Z-Lys(Boc)-OMe (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) at a concentration of 0.1 M.

  • Validation Check: Spot on TLC (Hexanes/EtOAc) to confirm a single spot of starting material.

Step 2: Acidification

  • Add exactly 1.05 equivalents of Glacial Acetic Acid to the solution. Stir for 5 minutes.

  • Causality: This slight excess ensures the α -amine will be protonated immediately upon formation, preventing dimerization without risking Boc cleavage.

Step 3: Catalyst Addition

  • Thoroughly purge the reaction flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. The inert atmosphere prevents explosive ignition.

Step 4: Hydrogenation

  • Evacuate the flask under a vacuum and backfill with H2​ gas via a balloon. Repeat this purge cycle three times.

  • Stir vigorously at room temperature.

  • Validation Check: At 2 hours, sample 10 μL , filter through a micro-syringe filter, and inject into LC-MS. You should observe the complete disappearance of the starting mass and the appearance of the desired product mass. The absence of +14 Da peaks confirms the solvent choice was successful.

Step 5: Filtration

  • Purge the flask with Nitrogen to remove all H2​ gas.

  • Filter the mixture through a tightly packed pad of Celite® to remove the catalyst[4]. Wash the pad with additional EtOAc.

  • Causality: Never let the Celite pad dry out while under vacuum, as the concentrated Pd/C can ignite upon contact with air.

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure.

  • Validation Check: 1 H-NMR of the resulting solid should show a sharp singlet at ~1.9 ppm (integrating to 3H), confirming the formation of the stable acetate salt, alongside the intact Boc group peak at ~1.4 ppm (integrating to 9H).

References

  • Goyal, V., et al. (2019). Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Erlandsson, M., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC/NIH.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of N-α-Z-N-ε-Boc-L-lysine methyl ester in Solid-Phase Peptide Synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of N-α-Z-N-ε-Boc-L-lysine methyl ester (Z-Lys(Boc)-OMe) during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge to overcome these hurdles, ensuring efficient and successful peptide synthesis.

The unique structure of Z-Lys(Boc)-OMe, with its hydrophobic benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups, presents a common solubility issue in standard SPPS solvents.[1] Incomplete dissolution can lead to poor reaction kinetics, resulting in failed or truncated peptide sequences. This guide offers a systematic approach to diagnosing and resolving these solubility problems.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving Z-Lys(Boc)-OMe in my standard SPPS solvent?

A1: The difficulty in dissolving Z-Lys(Boc)-OMe stems from the chemical nature of its protecting groups. The Z (benzyloxycarbonyl) group and the Boc (tert-butyloxycarbonyl) group are both large and hydrophobic. This structure reduces the molecule's affinity for highly polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF). While the methyl esterification can improve solubility in some organic solvents, the combined effect of the protecting groups often makes it challenging to achieve the necessary concentration for efficient coupling.[]

Q2: What are the recommended starting solvents for dissolving Z-Lys(Boc)-OMe?

A2: For Boc-chemistry SPPS, Dichloromethane (DCM) is often a good starting point as it effectively dissolves most Boc-protected amino acids and provides good swelling for polystyrene-based resins.[3] N-methylpyrrolidone (NMP) is another excellent choice, as it is more polar than DCM and generally possesses superior solvating power, which can improve coupling yields.[3] If you are using DMF and encountering issues, switching to NMP is a logical first step.

Q3: Can I use a solvent mixture to improve solubility? If so, which ones?

A3: Absolutely. Using a co-solvent is a highly effective strategy. A mixture of DMF or NMP with a less polar solvent like DCM can enhance solubility. For particularly stubborn sequences prone to aggregation, adding a small percentage (5-20%) of dimethyl sulfoxide (DMSO) to your primary solvent (NMP or DMF) can be very effective at disrupting secondary structures and improving solvation.[3]

Q4: My amino acid still won't dissolve completely. Can I still proceed with the coupling reaction?

A4: Yes, this is often possible by using a "slurry" or suspension coupling method. The key is to ensure the suspension is homogeneous and well-agitated. According to Le Chatelier's principle, as the dissolved portion of the amino acid is consumed in the reaction, the undissolved solid will gradually go into solution to maintain equilibrium. This method requires a highly efficient coupling reagent and may need extended reaction times to ensure the reaction goes to completion.

Q5: How does the choice of coupling reagent affect a reaction with a poorly soluble amino acid?

A5: The coupling reagent is critical. When dealing with solubility issues, a standard carbodiimide like DIC may not be sufficient. More potent aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, or COMU are highly recommended.[4][5] These reagents form highly reactive intermediates that can accelerate the coupling reaction, effectively compensating for the low concentration of the dissolved amino acid.[5] COMU is particularly advantageous due to its high solubility and stability in common SPPS solvents.[4]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving solubility and coupling issues with Z-Lys(Boc)-OMe.

Problem: Incomplete Dissolution & Low Coupling Efficiency

The primary challenge is ensuring enough of the protected amino acid is available in the solution phase to react efficiently with the free amine on the peptide-resin.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues.

G start Z-Lys(Boc)-OMe fails to dissolve in standard solvent (e.g., DMF) sub_solv Switch to a stronger single solvent start->sub_solv Step 1 solv_mix Use a solvent mixture start->solv_mix Step 2 slurry Employ the Slurry Coupling Method start->slurry Step 3 nmp Try N-methylpyrrolidone (NMP) sub_solv->nmp dcm Try Dichloromethane (DCM) (especially for Boc-SPPS) sub_solv->dcm dmf_dcm DMF/DCM (1:1) solv_mix->dmf_dcm nmp_dmso NMP + 5-20% DMSO solv_mix->nmp_dmso reagent Use a high-efficiency coupling reagent (e.g., COMU, HATU) slurry->reagent complete Problem Resolved nmp->complete dcm->complete dmf_dcm->complete nmp_dmso->complete reagent->complete

Caption: Troubleshooting workflow for Z-Lys(Boc)-OMe solubility.

Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol allows you to empirically determine the best solvent system for your specific laboratory conditions.

Objective: To identify the most effective solvent or solvent mixture for dissolving Z-Lys(Boc)-OMe at the target concentration.

Materials:

  • Z-Lys(Boc)-OMe

  • Small, dry glass vials (e.g., 1.5 mL)

  • Vortex mixer and/or sonicator

  • Test solvents: DMF, NMP, DCM, DMSO

Procedure:

  • Preparation: Weigh 10 mg of Z-Lys(Boc)-OMe into four separate, labeled vials. This precision is important for accurate concentration assessment.

  • Solvent Addition: Add a measured volume of a single test solvent (e.g., 200 µL for a target concentration of ~0.12 M) to each vial.

  • Dissolution: Vortex each vial vigorously for 60 seconds. If the solid persists, sonicate the vial for 2-3 minutes.[6]

  • Observation: Visually inspect each solution against a dark background. A clear, particle-free solution indicates complete dissolution.[6]

  • Optimization with Mixtures: If single solvents are ineffective, repeat the process using 1:1 mixtures (e.g., 100 µL DMF + 100 µL DCM) or by adding DMSO in 5% increments to NMP or DMF.

  • Record Results: Document your findings in a table for future reference.

Data Recording Table:

Solvent/MixtureConcentration (M)Observation (Clear/Cloudy/Suspension)Notes
DMF~0.12 M
NMP~0.12 M
DCM~0.12 M
NMP/DCM (1:1)~0.12 M
NMP + 10% DMSO~0.12 M
Protocol 2: The Slurry Coupling Method

Use this protocol when complete dissolution is not achievable, even with solvent mixtures.

Objective: To perform an efficient coupling reaction using a suspension of Z-Lys(Boc)-OMe.

Rationale: This method relies on a highly reactive acyl-intermediate to drive the reaction. Therefore, a potent coupling reagent is mandatory. COMU is an excellent choice due to its high reactivity and the fact that it does not require a base for activation, simplifying the process.[4][7]

G cluster_0 Amino Acid Activation cluster_1 Coupling on Resin aa Z-Lys(Boc)-OMe (Suspension) active Highly Reactive Oxyma Ester Intermediate aa->active comu COMU Reagent comu->active base Base (e.g., DIEA) base->active resin Deprotected Peptide-Resin (Free Amine) active->resin Efficient Coupling coupled Coupled Peptide-Resin resin->coupled

Caption: Mechanism of slurry coupling with a potent reagent like COMU.

Procedure:

  • Resin Preparation: Swell the resin in your chosen solvent system. Perform the deprotection step (e.g., with TFA for Boc removal from the N-terminus of the growing chain) and wash thoroughly to remove all reagents.

  • Activation Mixture: In a separate vessel, add the solid Z-Lys(Boc)-OMe (e.g., 3 equivalents). Add your chosen solvent (e.g., NMP). The mixture will be a suspension.

  • Reagent Addition: Add the coupling reagent (e.g., COMU, 2.9 equivalents) and a tertiary base (e.g., DIEA, 6 equivalents) to the amino acid suspension.

  • Pre-activation: Agitate the suspension for 5-10 minutes. This allows the formation of the highly reactive intermediate.

  • Coupling: Transfer the entire activated slurry to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture for an extended period, typically 2-4 hours at room temperature. The use of microwave heating can significantly accelerate this step, but requires careful optimization to avoid side reactions.[8]

  • Monitoring: After the reaction, wash the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[9] If the test is positive, a second coupling (recoupling) may be necessary.

Coupling Reagent Comparison

The choice of coupling reagent is a critical parameter for success.

Reagent ClassExamplesSuitability for Poorly Soluble AAsMechanism/Notes
Carbodiimides DIC/HOBtModerate Forms OBt active esters. Can be slow and may lead to side reactions with asparagine/glutamine.[7]
Phosphonium Salts PyBOP, PyAOPHigh Forms reactive OBt/OAt esters. PyAOP is especially effective for hindered couplings.[5][7]
Aminium/Uronium Salts HBTU, HATU, HCTUVery High Forms highly reactive OBt/OAt/O-6-ClBt esters. HATU is a gold standard for difficult couplings.[5]
Immonium-type Salts COMUExcellent Forms an even more reactive Oxyma ester. Highly soluble and efficient, often requiring less base.[4]

By systematically applying these troubleshooting steps—from optimizing the solvent system to employing advanced coupling reagents and methods—researchers can successfully incorporate Z-Lys(Boc)-OMe into their peptide sequences, ensuring the integrity and purity of their final product.

References
  • Peretto, I., et al. (2020). Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Green Chemistry. Available at: [Link]

  • Muttenthaler, M., et al. (2021). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. Available at: [Link]

  • CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Amgen Inc. (2019). Solvent system for solid phase peptide synthesis. Google Patents.
  • Ipsen. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Available at: [Link]

  • Narita, M., et al. (1988). Prediction and improvement of protected peptide solubility in organic solvents. PubMed. Available at: [Link]

  • Novartis Pharma AG. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Available at: [Link]

  • Pentelute, B. L., et al. (2026). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences. Available at: [Link]

  • The Peptide Company. (2013). Water soluble solid phase peptide synthesis. Google Patents.
  • Lodyga-Chruscinska, E., et al. (1998). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Polish Journal of Chemistry. Available at: [Link]

  • Lund University Publications. (2019). Greening peptide chemistry by using NBP as solvent for SPPS. Available at: [Link]

Sources

Troubleshooting

Resolving incomplete deprotection issues in orthogonally protected lysine esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve incomplete deprotection issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve incomplete deprotection issues in orthogonally protected lysine esters during Solid-Phase Peptide Synthesis (SPPS).

Rather than simply listing generic steps, this guide deconstructs the chemical causality behind deprotection failures—such as steric shielding, secondary structure aggregation, and carbocation side reactions—and provides self-validating protocols to ensure absolute synthetic fidelity.

Diagnostic Workflow for Deprotection Failures

When synthesizing complex peptides or peptidomimetics, lysine’s bifunctionality requires strict orthogonal protection strategies (e.g., Fmoc for the α-amine; Boc, Alloc, or Dde for the ε-amine)[]. Failure to completely remove these groups leads to deletion sequences or branched side-products that are notoriously difficult to purify.

Workflow Start Incomplete Deprotection Detected (LC-MS / HPLC) Identify Identify Retained Protecting Group Start->Identify Fmoc Fmoc (Base Labile) Identify->Fmoc Boc Boc (Acid Labile) Identify->Boc Alloc Alloc (Pd Labile) Identify->Alloc FmocFix Add Chaotropes / Heat Use 2% DBU + 5% Piperazine Fmoc->FmocFix BocFix Increase TFA to 95% Optimize Scavenger Matrix Boc->BocFix AllocFix Use Fresh Pd(PPh3)4 Add PhSiH3 Scavenger Alloc->AllocFix

Diagnostic workflow for resolving incomplete orthogonal deprotection in peptide synthesis.

Troubleshooting FAQs: Causality & Resolution

Q1: Why does Fmoc deprotection frequently fail on sterically hindered or hydrophobic lysine residues, and how can it be resolved? A1: Fmoc deprotection is driven by a base-catalyzed β-elimination mechanism[2]. Incomplete removal is rarely a chemical failure of the Fmoc group itself; rather, it is a physical accessibility issue. During the synthesis of hydrophobic sequences, the growing peptide chains can form 3[3]. This aggregation physically blocks the bulky secondary amine (e.g., 20% piperidine) from reaching the acidic fluorenyl proton, halting the reaction[4].

Resolution: To overcome this, you must disrupt the secondary structure or increase the thermodynamic driving force. Using5 provides a stronger, non-nucleophilic base that accelerates proton abstraction[5]. However, because DBU cannot scavenge the resulting dibenzofulvene (DBF) intermediate, piperazine must be included as a nucleophilic trap to prevent DBF from re-alkylating the exposed amine[4][5].

Q2: How do I troubleshoot incomplete Boc deprotection and prevent +56 Da side reactions during the final cleavage of Lys(Boc)? A2: The ε-amino group of lysine is highly nucleophilic. When protected by a tert-butoxycarbonyl (Boc) group, it is cleaved using strong acids like[]. Incomplete removal is usually due to insufficient TFA concentration or inadequate resin swelling, manifesting as a +100 Da mass shift per retained Boc group[6].

More critically, the acidic cleavage of Boc generates highly reactive tert-butyl carbocations. If your scavenger cocktail is suboptimal, these carbocations will act as electrophiles and 6 (such as Trp, Tyr, Met, or the exposed Lys ε-amine itself), resulting in a +56 Da mass shift[6].

Resolution: Ensure the cleavage cocktail contains a high concentration of TFA (e.g., 90-95%) and a highly optimized scavenger matrix (e.g., Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water) to irreversibly quench the carbocations[6][7].

Q3: What are the best practices for the orthogonal deprotection of Alloc and Dde groups on Lysine? A3:

  • Alloc (Allyloxycarbonyl): Stable to both acids and bases, Alloc is removed via palladium-catalyzed allyl transfer[]. Failure is almost always due to catalyst oxidation or poisoning. Always use fresh Pd(PPh3​)4​ and an efficient allyl scavenger like phenylsilane ( PhSiH3​ ) to drive the reaction to completion.

  • Dde: Dde is selectively cleaved using 8[8]. However, standard Fmoc deprotection (piperidine) can cause premature, partial loss of Dde over multiple cycles. If premature cleavage is observed, switch to the more sterically hindered ivDde group. For intentional removal, a 4% hydrazine solution ensures rapid and complete deprotection[8].

Orthogonal Protection Data Matrix

The following table summarizes the quantitative parameters and troubleshooting strategies for the most common orthogonal protecting groups used on lysine side chains.

Protecting GroupCleavage Reagent / ConditionCleavage MechanismPrimary Failure Indicator (LC-MS)Troubleshooting Strategy
Fmoc 20% Piperidine in DMFBase-catalyzed β-elimination+222 Da mass shiftSwitch to 2% DBU / 5% Piperazine; Apply microwave heating.
Boc 90-95% TFAAcid-catalyzed solvolysis+100 Da (Intact) or +56 Da (Alkylation)Extend time to 3h; Optimize TIS/EDT/ H2​O scavenger matrix.
Alloc Pd(PPh3​)4​ / PhSiH3​ Pd-catalyzed allyl transfer+84 Da mass shiftUse strictly anhydrous/degassed DCM; Ensure Pd catalyst is fresh (yellow, not brown).
Dde 2-4% Hydrazine in DMFNucleophilic addition/cyclization+164 Da mass shiftIncrease hydrazine concentration to 4%; Increase reaction time to 1 hour.

Causality of Fmoc Deprotection Failure

To effectively troubleshoot, one must visualize the physical barriers occurring at the resin level. The diagram below illustrates how sequence-dependent aggregation physically halts the chemical deprotection mechanism.

Mechanism Resin Resin-Bound Lys(Fmoc) Agg Intermolecular H-Bonding Resin->Agg Hydrophobic Sequence Block Steric Shielding of alpha-Proton Agg->Block Fail Piperidine Access Blocked Block->Fail Standard Conditions Solve Microwave / DBU Disrupts Aggregation Fail->Solve Optimization Success Beta-Elimination Complete Solve->Success

Mechanistic pathway of beta-sheet aggregation causing Fmoc deprotection failure and its resolution.

Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems. The following protocols integrate real-time analytical feedback loops to ensure absolute reaction completion.

Protocol A: Self-Validating DBU/Piperazine Fmoc Deprotection for Aggregated Peptides

Causality: DBU provides the necessary thermodynamic force to deprotonate sterically shielded fluorenyl groups, while piperazine acts as the required nucleophilic trap for DBF[4][5].

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Reasoning: Maximizes the polystyrene/PEG resin pore size for optimal reagent diffusion.

  • Reagent Preparation: Prepare a fresh deprotection solution of 2% DBU and 5% piperazine in DMF[4].

  • Primary Deprotection: Add the solution to the resin and agitate at room temperature for 5 minutes. Drain and collect the cleavage solution.

  • Secondary Deprotection: Repeat Step 3 for another 5 minutes. Drain and collect the cleavage solution separately.

  • Validation Step (UV-Vis Monitoring): Analyze both collected solutions via UV-Vis spectroscopy at 301 nm[2][4].

    • Self-Validation Rule: The absorbance of the DBF-adduct in the second cycle must be <10% of the first cycle. If it is higher, deprotection is incomplete, and a third cycle is mandatory.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of base.

Protocol B: Optimized Acidic Cleavage of Lys(Boc) with Scavenger Matrix

Causality: A highly tuned scavenger matrix is required to irreversibly trap tert-butyl carbocations before they can electrophilically attack the newly liberated lysine ε-amine[6][7].

  • Cocktail Preparation: Prepare a Reagent K variant: 92.5% TFA, 2.5% TIS (Triisopropylsilane), 2.5% EDT (1,2-ethanedithiol), and 2.5% H2​O [6][7].

  • Cleavage: Add the cocktail to the lyophilized peptide-resin (10 mL per gram of resin). Agitate for 2.5 to 3 hours at room temperature. Reasoning: Extended time ensures complete removal of sterically hindered Boc groups.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into cold diethyl ether[7]. Centrifuge and wash the pellet twice with ether.

  • Validation Step (LC-MS): Analyze the crude precipitate via LC-MS.

    • Self-Validation Rule: Scan specifically for the target mass +100 Da (indicating intact Boc) and +56 Da (indicating t-butyl alkylation)[6]. The complete absence of these peaks validates the scavenger matrix's efficacy.

References

  • Larsen, B. D., & Holm, A. "Incomplete Fmoc deprotection in solid-phase synthesis of peptides". PubMed (nih.gov).
  • "Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids". Benchchem.
  • "Fmoc Solid Phase Peptide Synthesis". ChemPep.
  • "US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis". Google Patents.
  • "Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions". RSC Publishing.
  • "Solid-phase synthesis of d-fructose-derived Heyns peptides...". PMC (nih.gov).
  • "Lysine as a Versatile Building Block for Peptides and Peptidomimetics". BOC Sciences.
  • "(tert-Butoxycarbonyl)-L-histidine | Troubleshooting Guide". Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Guide to Fmoc-Lys(Boc)-OH and Z-Lys(Boc)-OMe

The synthesis of lysine-containing peptides presents a unique chemical challenge: the presence of two reactive amino groups (the α-amine and the ε-amine) necessitates precise, orthogonal protection strategies to prevent...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of lysine-containing peptides presents a unique chemical challenge: the presence of two reactive amino groups (the α-amine and the ε-amine) necessitates precise, orthogonal protection strategies to prevent unwanted branching or side reactions. As a Senior Application Scientist, selecting the correct lysine building block is not merely a matter of preference, but a strategic decision dictated by the synthetic environment (solid-phase vs. solution-phase) and the desired downstream modifications.

This guide provides an objective, data-driven comparison between the industry-standard Fmoc-Lys(Boc)-OH [1] and the highly specialized N-α-Z-N-ε-Boc-L-lysine methyl ester (Z-Lys(Boc)-OMe) [2], detailing their mechanistic roles, performance metrics, and validated experimental protocols.

Chemical Profiling and Mechanistic Causality

The core principle of complex peptide synthesis is orthogonality —the ability to selectively remove one protecting group without compromising others.

Fmoc-Lys(Boc)-OH: The SPPS Standard

Fmoc-Lys(Boc)-OH is the foundational building block for standard Solid Phase Peptide Synthesis (SPPS) [1].

  • α-Amine Protection (Fmoc): Base-labile. It is rapidly cleaved by secondary amines (typically 20% piperidine in DMF) to allow linear peptide chain elongation.

  • ε-Amine Protection (Boc): Acid-labile. It remains completely stable during the repetitive basic conditions of Fmoc deprotection, only being removed during the final global cleavage from the resin using strong acid (e.g., 95% Trifluoroacetic acid, TFA) [1].

  • C-Terminus (-OH): Free carboxylic acid, ready for activation (via reagents like HATU, DIC/Oxyma) and coupling to the resin or the growing peptide chain.

Z-Lys(Boc)-OMe: The Solution-Phase Specialist

N-α-Z-N-ε-Boc-L-lysine methyl ester is structurally distinct and rarely used in standard linear SPPS. Instead, it is a powerful tool for solution-phase synthesis or specialized side-chain derivatization [2].

  • α-Amine Protection (Z / Cbz): Cleaved via catalytic hydrogenolysis (H₂/Pd-C) or extremely strong acids (HF, HBr/AcOH). It is highly stable to TFA.

  • ε-Amine Protection (Boc): Acid-labile (TFA).

  • C-Terminus (OMe): Protected as a methyl ester, which is base-labile (removed via saponification with NaOH/LiOH).

  • Causality for Use: By blocking both the α-amine and the C-terminus with groups stable to mild acid, a chemist can treat Z-Lys(Boc)-OMe with TFA to exclusively liberate the ε-amine. This allows for site-specific modifications (e.g., attaching a fluorophore, lipid, or drug conjugate) in solution before integrating the modified lysine into a larger synthetic scheme.

Quantitative Data and Performance Comparison

The following table summarizes the physicochemical properties and cleavage conditions critical for experimental design.

ParameterFmoc-Lys(Boc)-OHZ-Lys(Boc)-OMe
CAS Number 71989-26-9 [1]2389-49-3 [2]
Molecular Weight 468.5 g/mol 394.47 g/mol
Primary Application Standard Fmoc SPPSSolution-phase synthesis, side-chain labeling
α-Amine Deprotection 20% Piperidine in DMF (Base)H₂/Pd-C or HF (Hydrogenolysis/Strong Acid)
ε-Amine Deprotection 90-95% TFA (Acid)50-95% TFA in DCM (Acid)
C-Terminus Status Free Acid (Ready for coupling)Methyl Ester (Requires saponification)
Coupling Efficiency >99% (with HATU/DIPEA)N/A (C-terminus is blocked)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing these reagents.

Protocol A: Standard SPPS Coupling of Fmoc-Lys(Boc)-OH

Objective: Incorporate Lysine into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4 equivalents (eq) of Fmoc-Lys(Boc)-OH and 4 eq of HATU in a minimum volume of DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. Wash with DMF (5 × 1 min).

  • Global Cleavage: Post-synthesis, treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to simultaneously cleave the peptide from the resin and remove the ε-Boc group.

Protocol B: Selective ε-Amine Modification using Z-Lys(Boc)-OMe

Objective: Selectively deprotect the side chain for labeling while keeping the backbone protected.

  • Boc Removal: Dissolve Z-Lys(Boc)-OMe in a 1:1 mixture of TFA and Dichloromethane (DCM). Stir at room temperature for 30 minutes.

  • Evaporation: Evaporate the TFA/DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding Z-Lys-OMe·TFA salt.

  • Neutralization & Labeling: Dissolve the intermediate in anhydrous DMF. Add 3 eq of Triethylamine (TEA) to neutralize the salt. Add 1.2 eq of an activated label (e.g., NHS-Fluorescein). Stir overnight in the dark.

  • Purification: Extract the product using Ethyl Acetate/Water. The organic layer contains the selectively modified Z-Lys(Label)-OMe.

  • Backbone Deprotection (Optional): Saponify the methyl ester with 1M LiOH in THF/H₂O to liberate the C-terminus for subsequent peptide coupling.

Workflow Visualization

The following diagram maps the logical divergence in orthogonal protection strategies between the two compounds.

G cluster_fmoc Fmoc-Lys(Boc)-OH Workflow (SPPS) cluster_z Z-Lys(Boc)-OMe Workflow (Solution/Specialized) A1 Fmoc-Lys(Boc)-OH Resin-Bound A2 Deprotect Alpha-Amine (20% Piperidine) A1->A2 A3 Peptide Elongation A2->A3 A4 Global Cleavage & Boc Removal (95% TFA) A3->A4 B1 Z-Lys(Boc)-OMe B2 Selective Boc Removal (TFA/DCM) B1->B2 B3 Epsilon-Amine Modification (e.g., Dye Labeling) B2->B3 B4 Z & OMe Removal (H2/Pd-C & NaOH) B3->B4

Caption: Orthogonal deprotection workflows demonstrating SPPS elongation vs. selective side-chain modification.

References

Comparative

A Guide to Orthogonal Protection Strategies: Z-Lys(Boc)-OMe vs. Boc-Lys(Z)-OMe

In the precise and strategic world of peptide synthesis and drug development, the selection of protecting groups is a critical decision that dictates the success of a synthetic route. For trifunctional amino acids like l...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise and strategic world of peptide synthesis and drug development, the selection of protecting groups is a critical decision that dictates the success of a synthetic route. For trifunctional amino acids like lysine, with its nucleophilic ε-amino group, an orthogonal protection strategy is paramount. This allows for the selective deprotection and modification of one functional group while others remain shielded, enabling the synthesis of complex peptides with branches, labels, or other modifications.

This guide provides an in-depth technical comparison of two common orthogonally protected lysine derivatives: Nα-Z-Nε-Boc-L-lysine methyl ester (Z-Lys(Boc)-OMe) and Nα-Boc-Nε-Z-L-lysine methyl ester (Boc-Lys(Z)-OMe) . We will explore the chemical rationale behind each strategy, provide detailed experimental protocols for selective deprotection, and present a comparative analysis of their performance to assist researchers in making informed decisions.

The Principle of Orthogonality: Z and Boc Groups

The strategic advantage of using Z-Lys(Boc)-OMe and Boc-Lys(Z)-OMe lies in the different chemical labilities of the benzyloxycarbonyl (Z or Cbz) and tert-butyloxycarbonyl (Boc) protecting groups.[][2] This "orthogonality" ensures that one group can be removed under a specific set of conditions without affecting the other.[3]

  • The Boc Group (Acid-Labile): The tert-butyloxycarbonyl group is stable to catalytic hydrogenation and basic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA).[4][5] The deprotection mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation.[6]

  • The Z Group (Hydrogenolysis): The benzyloxycarbonyl group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[7] This process involves the use of a palladium catalyst and a hydrogen source to cleave the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene. A milder alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium formate or formic acid.[8][9][10]

Strategic Application: Which Derivative to Choose?

The choice between Z-Lys(Boc)-OMe and Boc-Lys(Z)-OMe depends largely on the overall synthetic plan, particularly whether the synthesis is performed in solution or on a solid phase, and which amino group is intended for subsequent modification.

  • Z-Lys(Boc)-OMe (Nα-Z, Nε-Boc): This derivative is often favored in solution-phase synthesis . The Nα-Z group provides robust protection during coupling reactions. Selective deprotection of the Nε-Boc group with acid allows for side-chain modification while the peptide backbone remains protected. The Nα-Z group can then be removed at a later stage to elongate the peptide chain from the N-terminus.

  • Boc-Lys(Z)-OMe (Nα-Boc, Nε-Z): This derivative is highly valuable in solid-phase peptide synthesis (SPPS) , particularly within a Boc-based strategy.[] The Nα-Boc group is used for temporary protection and is cleaved at each cycle of amino acid addition. The Nε-Z group, on the other hand, acts as a more permanent protecting group for the side chain, as it is stable to the repetitive TFA treatments used to remove the Nα-Boc group.[3] The Nε-Z group can be removed at the end of the synthesis or selectively on-resin if modification of the lysine side chain is desired.

Visualizing the Deprotection Strategies

The following diagrams illustrate the orthogonal deprotection pathways for both Z-Lys(Boc)-OMe and Boc-Lys(Z)-OMe.

G cluster_0 Z-Lys(Boc)-OMe Strategy cluster_1 Boc-Lys(Z)-OMe Strategy Z_Lys_Boc_OMe Z-Lys(Boc)-OMe H_Lys_Boc_OMe H-Lys(Boc)-OMe Z_Lys_Boc_OMe->H_Lys_Boc_OMe H₂/Pd-C (Hydrogenolysis) Z_Lys_H_OMe Z-Lys(H)-OMe Z_Lys_Boc_OMe->Z_Lys_H_OMe TFA/DCM (Acidolysis) Boc_Lys_Z_OMe Boc-Lys(Z)-OMe H_Lys_Z_OMe H-Lys(Z)-OMe Boc_Lys_Z_OMe->H_Lys_Z_OMe TFA/DCM (Acidolysis) Boc_Lys_H_OMe Boc-Lys(H)-OMe Boc_Lys_Z_OMe->Boc_Lys_H_OMe H₂/Pd-C (Hydrogenolysis)

Caption: Orthogonal deprotection pathways for Z-Lys(Boc)-OMe and Boc-Lys(Z)-OMe.

Comparative Analysis

The following table summarizes the key characteristics and performance considerations for each protection strategy.

FeatureZ-Lys(Boc)-OMeBoc-Lys(Z)-OMe
Primary Application Solution-phase peptide synthesis.Solid-phase peptide synthesis (Boc-SPPS).
Selective Nα Deprotection Catalytic Hydrogenation (H₂/Pd-C): Mild, neutral conditions. Incompatible with reducible groups (e.g., alkynes, nitro groups).[7]Acidolysis (TFA/DCM): Fast and efficient. Harsh conditions may affect other acid-sensitive groups.[4]
Selective Nε Deprotection Acidolysis (TFA/DCM): Fast and efficient. Can lead to t-butylation of sensitive residues if scavengers are not used.[11]Catalytic Hydrogenation (H₂/Pd-C): Mild, neutral conditions. Can be slow and require specialized equipment.
Potential Side Reactions Hydrogenation: Catalyst poisoning by sulfur-containing residues. Acidolysis: t-butylation of Trp or Met residues.[11]Acidolysis: t-butylation, potential for ester hydrolysis with prolonged exposure or presence of water.[11] Hydrogenation: Incompatibility with other reducible groups.
Strategic Advantage Allows for side-chain modification (via Boc removal) followed by N-terminal elongation (via Z removal).Ideal for Boc-SPPS where the Nε-Z group is stable to repeated Nα-Boc deprotection cycles.[]

Experimental Protocols

The following are representative, detailed protocols for the synthesis and selective deprotection of Z-Lys(Boc)-OMe and Boc-Lys(Z)-OMe.

Synthesis of Protected Lysine Derivatives

A plausible synthesis for both derivatives involves the selective protection of the ε-amino group of lysine, followed by protection of the α-amino group and finally, esterification of the carboxylic acid. The synthesis of Z-Lys(Boc)-OH is a known industrial process.[12]

1. Synthesis of Nε-Boc-L-lysine (H-Lys(Boc)-OH): This can be achieved by reacting L-lysine with di-tert-butyl dicarbonate ((Boc)₂O) using a copper complex to temporarily protect the α-amino and carboxyl groups, followed by removal of the copper.[12]

2. Synthesis of Z-Lys(Boc)-OH and Boc-Lys(Z)-OH:

  • For Z-Lys(Boc)-OH: React H-Lys(Boc)-OH with benzyl chloroformate (Cbz-Cl) under basic conditions.[12]

  • For Boc-Lys(Z)-OH: First, synthesize H-Lys(Z)-OH by reacting lysine with Cbz-Cl. Then, protect the α-amino group with (Boc)₂O.[]

3. Methyl Esterification: The final step involves the esterification of the carboxylic acid group. This can be achieved using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

Selective Deprotection Protocols

Protocol 1: Selective Nε-Boc Deprotection from Z-Lys(Boc)-OMe

This protocol describes the removal of the acid-labile Boc group while leaving the Z group intact.

  • Materials: Z-Lys(Boc)-OMe, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve Z-Lys(Boc)-OMe (1.0 eq) in anhydrous DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (10-20 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Z-Lys-OMe.

Protocol 2: Selective Nα-Z Deprotection from Z-Lys(Boc)-OMe

This protocol details the removal of the Z group via catalytic transfer hydrogenation.

  • Materials: Z-Lys(Boc)-OMe, Methanol, 10% Palladium on carbon (Pd/C), Ammonium formate.

  • Procedure:

    • Dissolve Z-Lys(Boc)-OMe (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (approx. 10% by weight of the substrate).

    • Add ammonium formate (3-5 eq) to the suspension.

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude H-Lys(Boc)-OMe. Further purification may be required.

Protocol 3: Selective Nα-Boc Deprotection from Boc-Lys(Z)-OMe

This protocol is analogous to Protocol 1, targeting the Nα-Boc group.

  • Materials: Boc-Lys(Z)-OMe, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Follow the procedure outlined in Protocol 1, using Boc-Lys(Z)-OMe as the starting material. The expected product is H-Lys(Z)-OMe.

Protocol 4: Selective Nε-Z Deprotection from Boc-Lys(Z)-OMe

This protocol is analogous to Protocol 2, targeting the Nε-Z group.

  • Materials: Boc-Lys(Z)-OMe, Methanol, 10% Palladium on carbon (Pd/C), Ammonium formate.

  • Procedure:

    • Follow the procedure outlined in Protocol 2, using Boc-Lys(Z)-OMe as the starting material. The expected product is Boc-Lys-OMe.

Conclusion

Both Z-Lys(Boc)-OMe and Boc-Lys(Z)-OMe are powerful tools in the arsenal of the synthetic chemist, each with a distinct strategic advantage. The choice between them is not a matter of superior performance in all scenarios, but rather a calculated decision based on the overall synthetic strategy. Z-Lys(Boc)-OMe is well-suited for solution-phase synthesis where side-chain modification may be followed by N-terminal elongation. Conversely, Boc-Lys(Z)-OMe is a staple of Boc-based solid-phase peptide synthesis, providing robust side-chain protection that is orthogonal to the repetitive Nα-Boc deprotection. A thorough understanding of the chemical properties of the Z and Boc groups, their deprotection conditions, and potential side reactions is essential for their successful implementation in the synthesis of complex peptides for research and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of N-Boc-Allylglycine Methyl Ester.
  • The Royal Society of Chemistry. (2013).
  • BOC Sciences. Lysine as a Versatile Building Block for Peptides and Peptidomimetics.
  • BenchChem. (2025). Msc vs. Boc: A Comparative Guide to Lysine Side Chain Protection in Peptide Synthesis.
  • Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 16B(11), 1065-1066.
  • Dziadzia, P., Gzella, A., & Główka, M. L. (2003). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Polish Journal of Chemistry, 77(7), 895-900.
  • BenchChem. (2025). A Technical Guide to Boc-Lys(Ac)
  • BOC Sciences. Boc-Lys-OMe nAcOH nH2O.
  • Miyamoto, T., & Bera, J. W. (2013). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Organic Letters, 15(21), 5582-5585.
  • BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Kumar, V., & Sharma, V. (2014). Influence of Nε-Protecting Groups on the Protease-Catalyzed Oligomerization of l-Lysine Methyl Ester. Biomacromolecules, 15(5), 1874-1882.
  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • The Royal Society of Chemistry.
  • Scribd.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • BOC Sciences.
  • Google Patents. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Kunz, H., & Waldmann, H. (1984). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 49(13), 2365-2371.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Google Patents. (2016). Preparation method of double-protection lysine with Boc side-chain amino protection.
  • Sigma-Aldrich. H-Lys(Boc)-OMe hydrochloride.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Semantic Scholar. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers.
  • Wiley Online Library. (2019). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries.
  • BenchChem. (2026). The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
  • ACS Publications. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry.
  • Google Patents. (2002).
  • ACS Publications. (2019).
  • Cayman Chemical. Z-Lys-OMe (hydrochloride).
  • GuideChem. Z-Lys(Boc)(OMe)2 122477-83-2 wiki.
  • CymitQuimica. CAS 55757-60-3: Boc-Lys-OMe.HCl.
  • ResearchGate. (2017). Fig. 2 Synthesis of Fmoc-protected lysine analogs.
  • MedChemExpress. Boc-Lys(Z)-OSu.
  • Aapptec Peptides. Boc-Lys(Z)-OH [2389-45-9].
  • MDPI. (2020). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride.

Sources

Validation

Evaluating Coupling Efficiency: Orthogonally Protected Z-Lys(Boc)-OMe vs. Unprotected L-Lysine

As peptide therapeutics and complex bioconjugates become increasingly sophisticated, the demand for absolute structural precision during synthesis is paramount. Lysine, a ubiquitous amino acid in peptide chemistry, prese...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics and complex bioconjugates become increasingly sophisticated, the demand for absolute structural precision during synthesis is paramount. Lysine, a ubiquitous amino acid in peptide chemistry, presents a unique synthetic challenge due to its trifunctional nature. It possesses an α -carboxylic acid, an α -amino group, and an ϵ -amino group.

In this technical guide, we objectively evaluate the coupling efficiency, mechanistic causality, and experimental workflows of two diametrically opposed approaches: utilizing unprotected L-lysine (an atom-economical but chaotic reactant) versus Z-Lys(Boc)-OMe (a fully orthogonally protected building block).

Mechanistic Causality: The Reactivity Conundrum

The fundamental challenge in lysine coupling lies in the competing nucleophilicity of its two amino groups.

When unprotected L-lysine is introduced to an activated acyl donor (such as an NHS-ester or an EDC-activated carboxylic acid), the reaction is governed by a delicate balance of thermodynamics and kinetics. The ϵ -amine is highly basic (pKa ~10.5), making it the superior nucleophile in a fully deprotonated state. However, at typical physiological or mildly basic coupling conditions (pH 8.0–9.0), the α -amine (pKa ~8.9) is significantly more deprotonated and less sterically hindered. Consequently, direct coupling yields a statistical mixture of α -substituted, ϵ -substituted, and di-substituted products, drastically reducing the yield of any single target isomer.

Conversely, Z-Lys(Boc)-OMe operates on the principle of orthogonal protection[1]. Each reactive site is masked by a protecting group with distinct cleavage conditions:

  • Z (Benzyloxycarbonyl): Protects the α -amine. Cleaved via catalytic hydrogenation (reduction).

  • Boc (tert-Butyloxycarbonyl): Protects the ϵ -amine. Cleaved via strong acids (e.g., TFA).

  • OMe (Methyl ester): Protects the α -carboxyl group. Cleaved via mild base saponification (e.g., LiOH).

By selectively removing one protecting group prior to coupling, researchers can dictate the exact site of peptide bond formation, achieving >99% regioselectivity and preventing cross-reactivity during the synthesis of complex branched polypeptides[2]. Modern sustainable peptide synthesis relies heavily on these robust orthogonal strategies to minimize harsh deprotection conditions and improve overall yields[3].

Visualizing the Reaction Pathways

To illustrate the causality behind the coupling efficiencies, the following diagrams map the reaction trajectories of both approaches.

UnprotectedLysine Lys Unprotected L-Lysine (Free α-NH2, ε-NH2, α-COOH) Mix Reaction Mixture (Statistical Competition) Lys->Mix Base, pH 8-9 ActivatedEster Activated Ester (Acyl Donor) ActivatedEster->Mix Alpha α-Coupled Product (Minor) Mix->Alpha α-NH2 Attack Epsilon ε-Coupled Product (Major) Mix->Epsilon ε-NH2 Attack DiSub Di-Coupled Product (Byproduct) Mix->DiSub Excess Acyl

Figure 1: Reaction pathways and statistical byproducts of unprotected L-lysine coupling.

ProtectedLysine Start Z-Lys(Boc)-OMe (Fully Orthogonally Protected) DeprotectOMe Saponification (LiOH) Selective OMe Removal Start->DeprotectOMe Pathway A DeprotectZ Hydrogenation (H2, Pd/C) Selective Z Removal Start->DeprotectZ Pathway B AcylDonor Z-Lys(Boc)-OH (Activated for C-terminal coupling) DeprotectOMe->AcylDonor AmineDonor H-Lys(Boc)-OMe (Activated for α-N-terminal coupling) DeprotectZ->AmineDonor Coupling1 Regioselective Peptide Bond (100% Target Isomer) AcylDonor->Coupling1 EDC/HOBt + Amine Coupling2 Regioselective Peptide Bond (100% Target Isomer) AmineDonor->Coupling2 EDC/HOBt + Acid

Figure 2: Orthogonal deprotection and regioselective coupling workflow for Z-Lys(Boc)-OMe.

Comparative Experimental Workflows

The following self-validating protocols highlight the practical differences in handling these two reagents in a laboratory setting.

Protocol A: Direct Conjugation with Unprotected L-Lysine (The "Shotgun" Approach)

Objective: Couple an NHS-activated fluorophore to the ϵ -amine of L-lysine.

  • Preparation: Dissolve 1.0 mmol of unprotected L-lysine in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Coupling: Dissolve 0.8 mmol of the NHS-ester in 1 mL of anhydrous DMSO. Add dropwise to the lysine solution under vigorous stirring at 25 °C.

  • Reaction: Stir for 2 hours. Quench unreacted NHS-ester with 1 M Tris buffer.

  • Analysis: Analyze via LC-MS. Outcome: The chromatogram will inevitably display three distinct peaks: the α -labeled isomer, the ϵ -labeled isomer, and the di-labeled byproduct. Isolating the pure ϵ -labeled product requires tedious, low-yielding preparative HPLC.

Protocol B: Regioselective α -Coupling via Z-Lys(Boc)-OMe

Objective: Synthesize a strictly α -conjugated lysine derivative.

  • Selective N- α Deprotection: Dissolve 1.0 mmol of Z-Lys(Boc)-OMe in 15 mL of Methanol. Purge the flask with nitrogen, then carefully add 10 wt% Palladium on Carbon (Pd/C). Replace the atmosphere with H2​ gas and stir at 25 °C for 24–48 hours. Filter through Celite to remove the catalyst and concentrate under reduced pressure to yield H-Lys(Boc)-OMe[4].

  • Activation & Coupling: Dissolve 1.0 mmol of the target carboxylic acid in anhydrous DMF. Add 1.2 mmol EDC·HCl, 1.2 mmol HOBt, and 2.5 mmol DIPEA. Stir for 15 minutes to generate the active ester. Add the H-Lys(Boc)-OMe and stir for 12 hours at room temperature.

  • Workup: Dilute with ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO3​ , and brine. Dry over MgSO4​ and evaporate. Outcome: Because the ϵ -amine and α -carboxyl groups remained protected, the coupling occurs exclusively at the α -amine. The crude product is highly pure and often requires only a simple silica plug rather than complex HPLC.

Quantitative Performance Data

The table below summarizes the operational and performance metrics of both approaches based on standard bioconjugation benchmarks.

Performance MetricUnprotected L-LysineZ-Lys(Boc)-OMe
Regioselectivity Poor (< 40% for a specific mono-substitution)Excellent (> 99% target isomer formation)
Overall Yield Low (15 - 30% after rigorous purification)High (70 - 85% over deprotection/coupling steps)
Purification Difficulty High (Requires preparative Reverse-Phase HPLC)Low (Standard liquid-liquid extraction or silica gel)
Atom Economy High (No protecting group mass overhead)Lower (Requires mass-intensive protecting groups)
Polymerization Risk High (If bifunctional reagents are present)Zero (Orthogonal protection prevents cross-linking)
Reagent Cost Very Low (Bulk commodity chemical)Moderate to High (Specialty building block)

Conclusion & Best Practices

While unprotected L-lysine boasts high atom economy and negligible upfront reagent costs, its lack of regioselectivity creates a downstream purification bottleneck that severely diminishes overall efficiency. The "shotgun" approach is only suitable when a heterogeneous mixture of conjugates is acceptable (e.g., in certain non-clinical bulk labeling applications).

For researchers engaged in targeted drug delivery, rational peptide design, or the synthesis of defined multiple antigen peptides (MAPs), Z-Lys(Boc)-OMe is the vastly superior choice. The initial investment in this orthogonally protected building block pays dividends by ensuring absolute structural control, eliminating polymerization risks, and streamlining purification workflows.

References

  • Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides , PMC (National Institutes of Health), 2

  • LYSINE - Iris Biotech GmbH , Iris Biotech, 1

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis , Organic Letters - ACS Publications, 3

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells , ACS Biomaterials Science & Engineering, 4

Sources

Comparative

High-Yield Synthesis of Z-Lys(Boc)-OMe: A Comparative Guide to EDC, HATU, and DCC Coupling Reagents

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the improper selection of a coupling reagent compromises both yield and purity. The synthesis of Z-Lys(Boc)-OMe —the methyl ester of t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the improper selection of a coupling reagent compromises both yield and purity. The synthesis of Z-Lys(Boc)-OMe —the methyl ester of the orthogonally protected lysine derivative Z-Lys(Boc)-OH—is a foundational transformation in peptide chemistry and drug development.

Because the ϵ -amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, traditional Fischer esterification (refluxing methanol with catalytic HCl or H 2​ SO 4​ ) is strictly contraindicated, as it will quantitatively cleave the Boc group. Therefore, mild, room-temperature esterification using peptide coupling reagents is required. This guide provides an objective, data-driven comparison of three prominent coupling reagents—DCC, EDC, and HATU —evaluating their mechanistic efficacy, yield profiles, and practical scalability[1].

Mechanistic Overview & Causality

To achieve high-yielding esterification, we must understand the causality behind the activation chemistry. Alcohols (like methanol) are significantly weaker nucleophiles than amines. Therefore, activating the carboxylic acid requires specific catalytic intervention to drive the reaction forward and prevent undesired side reactions[2].

  • Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid of Z-Lys(Boc)-OH to form an O-acylisourea intermediate. Because methanol attacks this intermediate slowly, a catalytic amount of 4-dimethylaminopyridine (DMAP) is strictly required. DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This rapid transfer prevents the O-acylisourea from undergoing an irreversible O -to- N acyl migration into an inactive N-acylurea byproduct[3].

  • Uronium/Aminium Salts (HATU): HATU operates via the rapid formation of an active ester. In the presence of a tertiary base like DIPEA, the carboxylate attacks the uronium carbon. This intermediate collapses instantly into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is subsequently attacked by methanol. HATU is highly efficient and minimizes epimerization, though it is typically reserved for sterically hindered substrates[3].

G A Z-Lys(Boc)-OH (Carboxylic Acid) B Carbodiimides (EDC / DCC) A->B Activation C HATU / DIPEA A->C Activation D O-Acylisourea Intermediate B->D Fast E OAt Active Ester Intermediate C->E Very Fast G Z-Lys(Boc)-OMe (Target Ester) D->G Acyl Transfer E->G Acyl Transfer F Methanol (MeOH) + DMAP F->D Nucleophilic Attack F->E Nucleophilic Attack

Mechanistic pathways for Z-Lys(Boc)-OH esterification using coupling reagents.

Comparative Performance Data

The choice of coupling reagent significantly impacts downstream purification. Below is a summary of empirical performance data for the synthesis of Z-Lys(Boc)-OMe.

Coupling ReagentCo-ReagentsAvg. Reaction TimeAverage YieldByproduct Profile & Removal StrategyCost Efficiency
EDC·HCl DMAP3 - 5 hours89 - 94% EDU (Water-soluble) - Easily removed via dilute acid wash.Moderate
HATU DIPEA1 - 2 hours92 - 96% HOAt/Urea (Soluble) - Removed via aqueous basic wash.Low (Expensive)
DCC DMAP4 - 6 hours82 - 88% DCU (Insoluble) - Requires filtration & flash chromatography.High (Cheap)
Editorial Insight
  • EDC·HCl is the gold standard for this specific transformation. The water solubility of its urea byproduct (EDU) allows for a seamless, chromatography-free purification[1].

  • HATU provides the fastest kinetics and highest yields but is generally cost-prohibitive for simple primary alcohol esterifications unless the substrate is highly sterically hindered[2].

  • DCC should be phased out of modern workflows for this reaction. The dicyclohexylurea (DCU) byproduct is notoriously difficult to remove completely, often precipitating during concentration and requiring tedious chromatographic separation[3].

Self-Validating Experimental Protocols

A self-validating protocol ensures that each step provides immediate, observable feedback (e.g., phase separation, TLC resolution) that confirms the success of the transformation before proceeding.

Protocol A: EDC/DMAP-Mediated Esterification (Recommended Standard)

This protocol leverages the water-soluble nature of EDC to create a self-purifying workflow.

  • Preparation: Dissolve Z-Lys(Boc)-OH (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the O-acylisourea intermediate back into the starting carboxylic acid.

  • Activation: Add EDC·HCl (1.2 eq, 12 mmol) and DMAP (0.1 eq, 1 mmol). Stir for 10 minutes at room temperature.

    • Causality: DMAP is kept strictly catalytic to minimize side reactions, while EDC is used in slight excess to ensure complete activation of the acid.

  • Esterification: Add anhydrous Methanol (5.0 eq, 50 mmol). Stir at room temperature for 3-5 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the UV-active starting material spot is consumed.

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (3 × 30 mL). Validation: This quantitatively removes unreacted DMAP, excess EDC, and the EDU byproduct into the aqueous phase.

    • Wash with saturated aqueous NaHCO 3​ (3 × 30 mL). Validation: This deprotonates and extracts any unreacted Z-Lys(Boc)-OH starting material.

    • Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Result: Z-Lys(Boc)-OMe is obtained as a highly pure, viscous oil or white solid (>90% yield) requiring no further purification.

Protocol B: HATU-Mediated Esterification (For Rapid/High-Throughput Synthesis)

Use this protocol when reaction speed is the primary constraint.

  • Preparation: Dissolve Z-Lys(Boc)-OH (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) in 40 mL of anhydrous DCM.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) dropwise. Stir for 5 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, initiating the rapid attack on the HATU uronium salt to form the HOAt active ester. The solution will typically turn a faint yellow, validating active ester formation.

  • Esterification: Add anhydrous Methanol (5.0 eq, 50 mmol). Stir for 1-2 hours.

  • Workup: Dilute with additional DCM. Wash extensively with 1M HCl, then saturated NaHCO 3​ , and finally brine. Concentrate to yield the product.

Protocol C: DCC/DMAP (Traditional Steglich Esterification)

Note: Only recommended if EDC is unavailable.

  • Preparation: Dissolve Z-Lys(Boc)-OH (1.0 eq) and Methanol (5.0 eq) in DCM. Add DMAP (0.1 eq).

  • Coupling: Cool the flask to 0 °C. Add DCC (1.1 eq) dropwise as a solution in DCM.

    • Causality: Cooling minimizes the exothermic formation of the undesired N-acylurea byproduct.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Validation: A heavy white precipitate (DCU) will form, indicating the reaction is proceeding.

  • Workup: Filter the precipitated DCU through a Celite pad. Wash the filtrate with acid/base as in Protocol A. Crucial: Flash chromatography is almost always required to remove residual traces of DCU that remain soluble in DCM.

Conclusion

For the synthesis of Z-Lys(Boc)-OMe, EDC·HCl coupled with catalytic DMAP provides the optimal balance of high yield, cost-efficiency, and operational simplicity. The ability to completely remove byproducts via simple aqueous washes makes it vastly superior to DCC. While HATU offers unparalleled reaction kinetics, its high cost relegates it to a secondary option for this specific, unhindered esterification.

References
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Epimerisation in Peptide Synthesis Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-α-Z-N-ε-Boc-L-lysine methyl ester proper disposal procedures

Operational Guide: Safe Handling, Synthesis Integration, and Disposal of Z-Lys(Boc)-OMe In the highly regulated environment of modern drug development, operational excellence extends far beyond the bench. N-α-Z-N-ε-Boc-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Synthesis Integration, and Disposal of Z-Lys(Boc)-OMe

In the highly regulated environment of modern drug development, operational excellence extends far beyond the bench. N-α-Z-N-ε-Boc-L-lysine methyl ester (commonly known as Z-Lys(Boc)-OMe) is a cornerstone reagent in orthogonal peptide synthesis. While its dual-protecting group strategy enables precise regioselective modifications, handling and disposing of this compound—and its associated reaction byproducts—requires rigorous adherence to safety and environmental protocols.

This guide provides a comprehensive, self-validating operational framework for the safe handling, synthesis integration, and disposal of Z-Lys(Boc)-OMe, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

Physicochemical Profile & Hazard Grounding

Before integrating any chemical into a high-throughput workflow, establishing its baseline physicochemical properties is critical. While Z-Lys(Boc)-OMe is not classified as a hazardous material under DOT/IATA transport regulations, the solvents and catalysts required to manipulate it dictate stringent downstream waste management.

Table 1: Physicochemical Properties of Z-Lys(Boc)-OMe [1]

PropertyOperational Value
Chemical Name N-α-Z-N-ε-Boc-L-lysine methyl ester
CAS Number 2389-49-3
Molecular Formula C20H30N2O6
Molecular Weight 394.46 g/mol
Boiling Point 544.7°C at 760 mmHg
Flash Point 283.2°C
Density 1.13 g/cm³
Hazard Classification Non-hazardous (DOT/IATA); Standard lab PPE required

Synthesis Integration & Orthogonal Workflows

The true value of Z-Lys(Boc)-OMe lies in its orthogonality. The Z (benzyloxycarbonyl) group at the alpha-amine, the Boc (tert-butoxycarbonyl) group at the epsilon-amine, and the methyl ester at the C-terminus can each be cleaved under completely different chemical conditions.

Deprotection Z_Lys Z-Lys(Boc)-OMe (Protected) Deprotect_Z Pd/C, H2 (Z Removal) Z_Lys->Deprotect_Z Deprotect_Boc TFA / DCM (Boc Removal) Z_Lys->Deprotect_Boc Deprotect_OMe LiOH / H2O (OMe Hydrolysis) Z_Lys->Deprotect_OMe Free_Alpha H-Lys(Boc)-OMe Deprotect_Z->Free_Alpha Free_Epsilon Z-Lys(H)-OMe Deprotect_Boc->Free_Epsilon Free_Acid Z-Lys(Boc)-OH Deprotect_OMe->Free_Acid

Orthogonal deprotection pathways for Z-Lys(Boc)-OMe.

Methodology: Z-Group Deprotection via Hydrogenolysis

Causality: The Z group is selectively removed using catalytic hydrogenation, leaving the acid-sensitive Boc group and base-sensitive methyl ester intact. This protocol includes built-in safety checks for handling pyrophoric catalysts.

  • Preparation: Dissolve Z-Lys(Boc)-OMe in anhydrous methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10% w/w). Mechanistic Insight: Pd/C is highly pyrophoric when dry. Adding it to the solvent under an inert argon atmosphere prevents the ignition of solvent vapors.

  • Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a positive H2 pressure. Stir vigorously at room temperature for 1.5 to 4 hours to ensure complete conversion[2].

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Check: Do not let the filter cake dry out. Wash with methanol and immediately transfer the wet catalyst to a designated solid waste container to prevent spontaneous combustion.

  • Concentration: Evaporate the filtrate under reduced pressure to yield H-Lys(Boc)-OMe.

Comprehensive Waste Management & Disposal Plans

Proper disposal of Z-Lys(Boc)-OMe and its reaction byproducts is governed by the EPA's Resource Conservation and Recovery Act (RCRA)[3]. The most critical operational failure in lab waste management is the improper mixing of incompatible solvent streams.

WasteRouting Start Z-Lys(Boc)-OMe Waste Stream Solid Solid Waste (Powder, Vials, Celite) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Incineration Licensed Incineration (EPA Compliant) Solid->Incineration Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated DCM / Chloroform NonHalogenated Non-Halogenated Solvents (e.g., DMF, MeOH) Liquid->NonHalogenated MeOH / DMF Halogenated->Incineration NonHalogenated->Incineration

Decision tree for segregating Z-Lys(Boc)-OMe waste streams.

Methodology: Solid Waste Disposal

Causality: While the neat powder is not highly toxic, unreacted chemicals and contaminated consumables must be treated as chemical waste to prevent environmental accumulation and comply with EPA generator regulations[3].

  • Collection: Gather all unreacted Z-Lys(Boc)-OMe powder, contaminated weighing papers, spatulas, empty reagent vials, and wet Celite/Pd/C cakes.

  • Containment: Place the materials into a chemically compatible, leak-proof solid waste container (e.g., high-density polyethylene, HDPE).

  • Labeling: Affix a hazardous waste label. Mark it clearly as "Non-Hazardous Chemical Solid Waste: Amino Acid Derivatives" and record the accumulation start date.

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the total volume in the SAA does not exceed 55 gallons[3][4].

  • Final Disposal: Transfer the sealed container to the facility's central accumulation area for pickup by a licensed waste contractor for high-temperature incineration.

Methodology: Liquid Waste Disposal

Causality: Z-Lys(Boc)-OMe is typically dissolved in organic solvents during synthesis. Segregating these solvents is paramount. Mixing halogenated solvents (like DCM used in Boc deprotection) with non-halogenated solvents (like Methanol used in Z deprotection) causes severe operational issues during incineration, including the formation of toxic dioxins and the corrosion of incinerator scrubbers.

  • Segregation: Identify the primary solvent in the waste stream.

  • Routing:

    • Halogenated Waste: If the waste contains Dichloromethane (DCM), Trifluoroacetic acid (TFA), or Chloroform, route it to the "Halogenated Liquid Waste" carboy.

    • Non-Halogenated Waste: If the waste contains Methanol, DMF, or Ethyl Acetate, route it to the "Non-Halogenated Liquid Waste" carboy.

  • Containment: Pour the liquid waste using a dedicated funnel into the appropriate carboy. Safety Check: Ensure the carboy is kept tightly capped immediately after use to prevent volatile organic compound (VOC) emissions and comply with OSHA inhalation standards.

  • Secondary Containment: Place all waste carboys in secondary containment bins (capable of holding 110% of the largest container's volume) to capture any potential leaks.

  • Disposal: Coordinate with a certified environmental services provider for removal and EPA-compliant thermal destruction[4].

Spill Management & Operational Safety

In the event of an accidental powder spill of Z-Lys(Boc)-OMe:

  • Suppress Dust: Lightly dampen the spilled powder with a small amount of water or isopropanol to prevent the aerosolization of fine particulates.

  • Mechanical Cleanup: Sweep up the dampened powder using a dedicated lab brush and dustpan. Do not use a standard vacuum cleaner, as this can exhaust fine dust back into the lab environment.

  • Decontamination: Wipe down the affected bench space with a solvent compatible with the compound (e.g., methanol or ethanol), followed by a soap and water wash.

  • Disposal: Place all cleanup materials (paper towels, swept powder) into the solid waste stream following the Solid Waste Disposal methodology outlined above.

References

  • 2389-49-3 | methyl N6-[(1,1-dimethylethoxy)carbonyl] - ChemIndex ChemIndex Database.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA United States Environmental Protection Agency (EPA).[Link]

  • Laboratory Waste Management: The New Regulations Medical Laboratory Management Magazine.[Link]

Sources

Handling

Personal protective equipment for handling N-α-Z-N-ε-Boc-L-lysine methyl ester

As a Senior Application Scientist specializing in peptide chemistry and laboratory safety, I frequently consult with drug development teams on optimizing their solid-phase peptide synthesis (SPPS) workflows. When handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide chemistry and laboratory safety, I frequently consult with drug development teams on optimizing their solid-phase peptide synthesis (SPPS) workflows. When handling orthogonally protected amino acids like N-α-Z-N-ε-Boc-L-lysine methyl ester (commonly abbreviated as Z-Lys(Boc)-OMe), researchers often make a critical oversight: they evaluate the risk of the dry powder in isolation.

While Z-Lys(Boc)-OMe itself is not classified as a hazardous material for transport[1], the true operational risk emerges during its dissolution and activation. The compound is typically dissolved in aggressive polar aprotic solvents (e.g., DMF, NMP) or volatile halogenated solvents (e.g., DCM). Therefore, your Personal Protective Equipment (PPE) and operational protocols must be designed to mitigate the synergistic risks of the amino acid derivative and its solvent vehicle.

This guide provides a self-validating, step-by-step operational framework for the safe handling, dissolution, and disposal of Z-Lys(Boc)-OMe, ensuring scientific integrity and personnel safety.

Quantitative Data & Hazard Profile

Before handling the material, it is critical to understand its physicochemical properties. The following table synthesizes the core data required for stoichiometric planning and baseline risk assessment[1].

PropertyValueOperational Implication
Chemical Name N-α-Z-N-ε-Boc-L-lysine methyl esterOrthogonally protected; requires specific deprotection environments.
CAS Number 2389-49-3Essential for safety audits and inventory tracking.
Molecular Weight 394.47 g/mol Required for precise stoichiometric calculations.
Molecular Formula C20H30N2O6High organic content; potentially combustible if aerosolized.
Storage Temperature 2-8°C (Cool, dry place)Must be equilibrated to room temperature before opening to prevent condensation.
Transport Hazard Not hazardous (DOT/IATA)Standard shipping applies, but laboratory handling requires local Chemical Hygiene Plan compliance[2].

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient when working with complex solvent systems. The following matrix outlines the required equipment and the mechanistic causality behind each choice.

PPE CategorySpecificationCausality & Context
Hand Protection Nitrile (Standard) OR Double-Nitrile/Butyl (Solvent-dependent)Z-Lys(Boc)-OMe powder does not readily permeate standard nitrile. However, if dissolving in DMF/NMP, double-gloving or butyl rubber is required because polar aprotic solvents rapidly carry dissolved solutes through standard nitrile barriers.
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate dust during weighing and splash hazards during solvent addition. Standard safety glasses with side shields are insufficient for solvent splashes.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge and the potential flammability of the organic solvents used in the downstream workflow.
Respiratory N95/P100 Particulate RespiratorWhile typically handled inside a fume hood, bulk transfers of fine powders outside a hood require respiratory protection against particulate inhalation[2].

Operational Workflow: Step-by-Step Handling Procedure

Every protocol in a high-functioning laboratory must be a self-validating system. Follow these steps to ensure safety and chemical integrity.

Phase 1: Preparation & Workspace Validation

  • Action: Ensure the chemical fume hood has a face velocity of 80-100 fpm. Remove the Z-Lys(Boc)-OMe vial from cold storage (2-8°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

  • Causality: Opening a cold vial introduces atmospheric moisture. Moisture degrades the ester, causes the powder to clump, and ruins stoichiometric accuracy during coupling.

  • Validation Check: Touch the outside of the vial; it must not feel cold to the bare hand before opening.

Phase 2: Anti-Static Weighing

  • Action: Tare the analytical balance using an anti-static weigh boat. Transfer the powder using a grounded stainless-steel spatula.

  • Causality: Protected amino acids often carry static charges. Static repulsion can cause the powder to "jump," leading to inhalation exposure and inaccurate mass yields.

  • Validation Check: After transferring the powder and removing the weigh boat, the balance must return to exactly 0.000 g. A fluctuating baseline indicates residual static or a micro-spill requiring immediate decontamination.

Phase 3: Dissolution & Transfer

  • Action: Transfer the weighed powder to the reaction vessel inside the fume hood. Slowly add the chosen solvent (e.g., DMF or DCM) while gently swirling.

  • Causality: Adding solvent to the powder (rather than dropping powder into solvent) prevents the aerosolization of fine chemical dust.

  • Validation Check: Visually inspect the solution against a light background. Complete dissolution must be achieved before proceeding to add coupling reagents (e.g., HATU/DIPEA) to prevent side reactions.

Workflow Start 1. Pre-Operation Verify Hood & Draft Shield Weigh 2. Weighing Z-Lys(Boc)-OMe (Anti-static tools) Start->Weigh Static cleared SolventBranch 3. Solvent Selection (Determines Risk Profile) Weigh->SolventBranch Powder secured DMF Polar Aprotic (DMF/NMP) Risk: Skin Permeation SolventBranch->DMF DCM Halogenated (DCM) Risk: Volatility & Toxicity SolventBranch->DCM PPEDMF PPE: Double Nitrile or Butyl Gloves DMF->PPEDMF Dictates PPE PPEDCM PPE: Fluorinated/PVA Gloves DCM->PPEDCM Dictates PPE WasteDMF Disposal: Non-Halogenated Waste PPEDMF->WasteDMF Post-Reaction WasteDCM Disposal: Halogenated Waste PPEDCM->WasteDCM Post-Reaction

Workflow and PPE decision matrix for handling Z-Lys(Boc)-OMe based on solvent selection.

Waste Management & Decontamination Plan

According to institutional chemical waste disposal guidelines, laboratory waste must be strictly segregated to prevent incompatible reactions and facilitate proper downstream processing (e.g., high-temperature incineration for chlorinated solvents)[3]. Treat all chemical materials as hazardous and never dispose of them via standard sinks or regular trash[2].

Step 1: Solid Waste Segregation

  • Action: Place empty vials, contaminated weigh boats, and disposable spatulas into designated solid chemical waste bins.

  • Causality: Do not place chemical waste in standard biohazard bags, as those are subjected to steam sterilization (autoclaving) rather than chemical incineration, which can lead to toxic off-gassing[3].

  • Validation Check: Ensure the bin is lined and explicitly labeled for 'Trace Organic/Peptide Solid Waste'.

Step 2: Liquid Waste Routing

  • Action: Segregate liquid waste based on the solvent used to dissolve the Z-Lys(Boc)-OMe.

    • Halogenated Liquid Waste: If dissolved in DCM, all rinses and reaction filtrates must go into a clearly labeled "Halogenated Organic Waste" carboy.

    • Non-Halogenated Liquid Waste: If dissolved in DMF or NMP, route the waste to a "Non-Halogenated Organic Waste" container.

  • Causality: Mixing halogenated and non-halogenated waste can cause explosive cross-reactions and exponentially increases institutional disposal costs.

Step 3: Workspace Decontamination

  • Action: Wipe down the analytical balance and fume hood surface with a 70% Isopropyl Alcohol (IPA) solution.

  • Causality: Cross-contamination of orthogonally protected amino acids can lead to deletion sequences or impurities in subsequent solid-phase peptide synthesis runs.

  • Validation Check: The workspace must be visually free of all white powder residue, and the analytical balance draft shield must be fully closed.

References

  • Title: Lab Safety Rules & Hazards Source: TRADESAFE URL: [Link]

  • Title: Laboratory chemical waste disposal guidelines Source: University of Otago URL: [Link]

Sources

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